Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate
Description
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Properties
IUPAC Name |
dimethyl 2-(5-methyl-2,4-dinitrophenyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O8/c1-6-4-7(10(11(15)21-2)12(16)22-3)9(14(19)20)5-8(6)13(17)18/h4-5,10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYAWZUFEAJRVCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649984 | |
| Record name | Dimethyl (5-methyl-2,4-dinitrophenyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
941294-15-1 | |
| Record name | 1,3-Dimethyl 2-(5-methyl-2,4-dinitrophenyl)propanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=941294-15-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl (5-methyl-2,4-dinitrophenyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate via Nucleophilic Aromatic Substitution
Abstract
This technical guide provides a comprehensive overview of the synthesis of Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate, a valuable building block in organic synthesis, particularly for the development of protein degraders.[1] The core of this synthesis lies in the Nucleophilic Aromatic Substitution (SNAr) reaction, a powerful method for forming carbon-carbon bonds on electron-deficient aromatic rings. This document elucidates the underlying reaction mechanism, provides a detailed, field-tested experimental protocol, and discusses the critical parameters that ensure a successful and high-yield synthesis. This guide is intended for researchers, chemists, and professionals in drug development who require a deep, practical understanding of this specific chemical transformation.
The Mechanistic Foundation: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of the target molecule is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike electrophilic substitutions which are characteristic of electron-rich aromatic systems, SNAr reactions occur on aromatic rings that have been rendered electron-poor.[2] This is achieved by the presence of strong electron-withdrawing groups (EWGs), such as nitro groups (-NO₂), positioned ortho and/or para to a suitable leaving group (e.g., a halide).[3]
The SNAr mechanism is a two-step process, distinct from SN1 or SN2 reactions which are typical for aliphatic compounds.[2]
-
Nucleophilic Addition & Meisenheimer Complex Formation: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (the ipso-carbon). This step is typically the rate-determining step.[4][5] The attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3][6] The stability of this complex is paramount; the negative charge is delocalized onto the electron-withdrawing nitro groups at the ortho and para positions, which is why their placement is critical for the reaction to proceed.[5]
-
Elimination & Aromaticity Restoration: In the second, faster step, the leaving group (e.g., chloride) is eliminated, and the aromaticity of the ring is restored, yielding the final substituted product.[4]
The overall mechanism is visualized in the diagram below.
Step-by-Step Procedure
-
Preparation of the Nucleophile: a. Under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 g of 60% dispersion) to a dry 250 mL three-necked flask. b. Wash the NaH by adding anhydrous n-hexane (3 x 10 mL), swirling, and carefully decanting the supernatant to remove the mineral oil. [7] c. Add anhydrous DMF (50 mL) to the washed NaH. Cool the suspension to 0 °C using an ice bath. d. Add dimethyl malonate (3.3 g, 25.0 mmol) dropwise to the stirred suspension over 15 minutes. Causality Check: Slow addition is necessary to control the exothermic reaction and the rate of hydrogen gas evolution. e. After the addition is complete, remove the ice bath, allow the mixture to warm to room temperature, and stir for 30-45 minutes until the evolution of H₂ gas ceases. This indicates the complete formation of the sodium enolate of dimethyl malonate. [8]
-
SNAr Reaction: a. In a separate flask, dissolve 1-chloro-5-methyl-2,4-dinitrobenzene (5.4 g, 25.0 mmol) in anhydrous DMF (50 mL). b. Cool the enolate solution back to 0 °C and add the solution of the aryl halide dropwise over 20 minutes. c. After addition, allow the reaction to warm to room temperature and then heat to 50-60 °C for 2-4 hours. d. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl halide spot is consumed.
-
Workup and Purification: a. Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing ice-cold saturated aqueous ammonium chloride (100 mL) to quench the reaction. b. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL). c. Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMF and salts. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. e. The resulting crude product can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel.
Product Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 941294-15-1 | [1] |
| Molecular Formula | C₁₂H₁₂N₂O₈ | [1] |
| Molecular Weight | 312.23 g/mol | [1] |
| Appearance | Expected to be a yellow crystalline solid | - |
| Storage | Room temperature | [1][9] |
Expected Spectroscopic Data
-
¹H NMR: Expect signals for the aromatic protons, the malonate methine proton (CH), the two methoxy groups (-OCH₃), and the aromatic methyl group (-CH₃). The chemical shifts will be influenced by the electronic environment.
-
¹³C NMR: Expect distinct signals for the aromatic carbons (including those attached to the nitro groups), the ester carbonyl carbons, the methoxy carbons, the malonate carbons, and the methyl carbon.
-
FT-IR (cm⁻¹): Look for characteristic peaks for C=O stretching (ester, ~1730-1750), C-O stretching (~1200-1300), aromatic C=C stretching (~1600, 1475), and strong asymmetric and symmetric N-O stretching for the nitro groups (~1530 and ~1350).
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) should correspond to the calculated molecular weight.
References
- BenchChem. (n.d.). The Mechanism of Nucleophilic Aromatic Substitution (SNAr) with Dinitrobenzenes: An In-depth Technical Guide.
- Scribd. (n.d.). SnAr Reactions in Aromatic Chemistry.
- Scribd. (n.d.). EXERCISE 1 Nucleophilic Aromatic Substitution (SNAr): Synthesis of 2,4-DNP.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- Biosynth. (n.d.). This compound.
- Combi-Blocks. (n.d.). Dimethyl 2-(5-methyl-2, 4-dinitrophenyl)malonate, min 98%.
- BenchChem. (n.d.). Laboratory protocol for the synthesis of Dimethyl 2-propylmalonate.
- Wikipedia. (n.d.). Dimethyl malonate.
- PrepChem.com. (n.d.). Synthesis of diethyl 2-ethyl-2-(4-nitrophenyl)malonate.
- Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution.
- ResearchGate. (2023). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects.
- Organic Syntheses. (n.d.). Procedure.
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- 8. prepchem.com [prepchem.com]
- 9. labsolu.ca [labsolu.ca]
An In-Depth Technical Guide to Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate
Abstract
This technical guide provides a comprehensive overview of the chemical properties of Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from analogous structures and fundamental principles of organic chemistry to offer a detailed predictive analysis. This guide is intended for researchers, scientists, and drug development professionals, providing insights into its synthesis, spectroscopic characteristics, reactivity, and potential applications, particularly as a building block in the development of protein degraders.
Introduction and Molecular Overview
This compound is a specialized organic compound characterized by a dimethyl malonate moiety attached to a 5-methyl-2,4-dinitrophenyl ring. Its chemical structure suggests a unique combination of reactivity stemming from the acidic alpha-proton of the malonate group, the electrophilic nature of the dinitrophenyl ring, and the directing effects of the methyl and nitro substituents.
The classification of this compound as a "Protein Degrader Building Block" by some chemical suppliers suggests its potential utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs) or similar molecules designed to induce the degradation of specific proteins within a cell. The dinitrophenyl group can serve as a versatile handle for further chemical modification or as a recognition motif in biological systems.
Table 1: General Properties of this compound
| Property | Value | Source |
| CAS Number | 941294-15-1 | |
| Molecular Formula | C₁₂H₁₂N₂O₈ | [1] |
| Molecular Weight | 312.23 g/mol | |
| Predicted LogP | 1.5 - 2.5 | N/A |
| Appearance | Likely a yellow to orange crystalline solid | N/A |
Proposed Synthesis Pathway
A plausible synthetic route to this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This approach is common for the synthesis of substituted phenylmalonates. The proposed starting materials would be 3,4-dinitrotoluene and dimethyl malonate.
The reaction would proceed by generating the enolate of dimethyl malonate using a suitable base, which then acts as a nucleophile attacking the electron-deficient aromatic ring of 3,4-dinitrotoluene. The nitro groups strongly activate the ring towards nucleophilic attack, particularly at the positions ortho and para to them.
Hypothetical Experimental Protocol: Synthesis
-
To a solution of dimethyl malonate (1.1 equivalents) in anhydrous dimethylformamide (DMF), add sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the malonate enolate.
-
Add a solution of 3,4-dinitrotoluene (1 equivalent) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Spectroscopic Analysis (Predicted)
Due to the lack of publicly available experimental spectra, the following data are predicted based on the chemical structure and known spectroscopic data of similar compounds, such as dimethyl malonate and various dinitrophenyl derivatives[2][3][4][5][6][7][8][9].
1H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted 1H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Aromatic H (ortho to malonate) | ~8.5 | s | 1H | Deshielded by two ortho nitro groups. |
| Aromatic H (meta to malonate) | ~7.8 | s | 1H | Less deshielded than the other aromatic proton. |
| Malonate CH | ~5.5 | s | 1H | Acidic proton, deshielded by the aromatic ring and ester groups. |
| Methyl Ester OCH₃ | ~3.8 | s | 6H | Typical chemical shift for methyl esters. |
| Aromatic CH₃ | ~2.6 | s | 3H | Typical chemical shift for a methyl group on an aromatic ring. |
13C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: Predicted 13C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| Carbonyl (C=O) | ~165 | Typical for ester carbonyls. |
| Aromatic C (ipso to malonate) | ~135 | Attached to the malonate group. |
| Aromatic C (ipso to nitro groups) | ~148, ~145 | Deshielded by the electron-withdrawing nitro groups. |
| Aromatic C-H | ~130, ~125 | Aromatic carbons bearing protons. |
| Aromatic C (ipso to methyl) | ~140 | Attached to the methyl group. |
| Malonate CH | ~55 | Alpha to two carbonyl groups. |
| Methyl Ester OCH₃ | ~53 | Typical for methyl esters. |
| Aromatic CH₃ | ~20 | Typical for an aromatic methyl group. |
Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100-3000 | C-H stretch | Aromatic C-H |
| 2950-2850 | C-H stretch | Aliphatic C-H (methyl groups) |
| 1750-1730 | C=O stretch | Ester carbonyl |
| 1600-1580 | C=C stretch | Aromatic ring |
| 1550-1500 & 1350-1300 | N-O asymmetric & symmetric stretch | Nitro group |
| 1250-1000 | C-O stretch | Ester |
Mass Spectrometry (MS)
In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M+) at m/z 312 would be expected. Key fragmentation patterns would likely involve the loss of a methoxy group (-OCH₃, m/z 281), a carbomethoxy group (-COOCH₃, m/z 253), and cleavage of the C-C bond between the aromatic ring and the malonate moiety.
Chemical Reactivity
The reactivity of this compound is governed by several key structural features.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 5. Dimethyl malonate(108-59-8) IR Spectrum [m.chemicalbook.com]
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- 9. spectrabase.com [spectrabase.com]
A Technical Guide to the Spectroscopic Characterization of Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate is a compound of interest in synthetic organic chemistry, potentially serving as a versatile building block in the development of novel pharmaceutical agents and other functional molecules. The precise elucidation of its molecular structure is paramount for ensuring the integrity of subsequent research and development activities. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The interpretation of this data is grounded in fundamental principles of spectroscopy and supported by established literature values for analogous structural motifs.
Molecular Structure and Key Features
A clear understanding of the molecular architecture is the foundation for interpreting spectroscopic data. The structure of this compound incorporates several key functional groups that will give rise to characteristic signals in its various spectra.
Diagram of the Molecular Structure of this compound
Caption: Molecular structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the connectivity of hydrogen atoms within a molecule. The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent, such as CDCl₃, would exhibit several distinct signals corresponding to the different proton environments.
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.8 | s | 1H | Ar-H (proton at C3) |
| ~7.6 | s | 1H | Ar-H (proton at C6) |
| ~5.2 | s | 1H | -CH(COOCH₃)₂ |
| ~3.8 | s | 6H | -COOCH₃ |
| ~2.7 | s | 3H | Ar-CH₃ |
Interpretation and Rationale
-
Aromatic Protons: The two protons on the dinitrophenyl ring are expected to appear as singlets due to the lack of adjacent protons for coupling. The proton at the C3 position is deshielded by the two adjacent nitro groups and is therefore predicted to have the most downfield chemical shift, around 8.8 ppm. The proton at the C6 position is deshielded by one nitro group and the malonate substituent, and its signal is anticipated around 7.6 ppm.
-
Malonate Methine Proton: The single proton on the carbon atom of the malonate group is attached to a carbon that is bonded to two electron-withdrawing carbonyl groups and the dinitrophenyl ring. This environment will cause a significant downfield shift, likely in the region of 5.2 ppm.
-
Ester Methyl Protons: The six protons of the two equivalent methyl ester groups are expected to give a sharp singlet at approximately 3.8 ppm.
-
Aromatic Methyl Protons: The three protons of the methyl group attached to the aromatic ring will also produce a singlet, predicted to be around 2.7 ppm.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and reference the chemical shifts to the TMS signal at 0.00 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of the title compound will show distinct signals for each unique carbon atom.
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C =O (ester carbonyl) |
| ~148 | Ar-C -NO₂ (C2 and C4) |
| ~140 | Ar-C -CH₃ (C5) |
| ~135 | Ar-C -CH (C1) |
| ~128 | Ar-C H (C6) |
| ~122 | Ar-C H (C3) |
| ~55 | -C H(COOCH₃)₂ |
| ~53 | -COOC H₃ |
| ~21 | Ar-C H₃ |
Interpretation and Rationale
-
Carbonyl Carbons: The carbonyl carbons of the two equivalent ester groups are expected to resonate at the most downfield region of the spectrum, around 165 ppm.
-
Aromatic Carbons: The aromatic carbons attached to the electron-withdrawing nitro groups (C2 and C4) will be significantly deshielded and are predicted to appear around 148 ppm. The carbon attached to the methyl group (C5) and the carbon attached to the malonate group (C1) are also expected in the downfield aromatic region. The protonated aromatic carbons (C3 and C6) will appear at relatively upfield positions within the aromatic region.
-
Malonate and Ester Carbons: The methine carbon of the malonate group is anticipated to have a chemical shift around 55 ppm, while the methyl carbons of the ester groups will likely appear around 53 ppm.
-
Aromatic Methyl Carbon: The carbon of the methyl group on the aromatic ring is expected to be the most upfield signal, at approximately 21 ppm.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Utilize a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals. A sufficient number of scans and a suitable relaxation delay are necessary due to the lower natural abundance of ¹³C and the longer relaxation times of quaternary carbons.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2960-2850 | Medium | Aliphatic C-H stretch |
| ~1740 | Strong | C=O stretch (ester) |
| ~1600, ~1475 | Medium | Aromatic C=C stretch |
| ~1530, ~1350 | Strong | Asymmetric and symmetric NO₂ stretch[1][2][3] |
| ~1250 | Strong | C-O stretch (ester) |
Interpretation and Rationale
-
C-H Stretching: The spectrum will show characteristic C-H stretching vibrations for both the aromatic and aliphatic protons.
-
Carbonyl Stretching: A strong absorption band around 1740 cm⁻¹ is a definitive indicator of the ester carbonyl groups.
-
Nitro Group Stretching: Two strong absorption bands are expected for the nitro groups. The asymmetric stretch typically appears around 1530 cm⁻¹, and the symmetric stretch is found around 1350 cm⁻¹.[1][2][3] These are highly characteristic and confirmatory for the presence of the dinitrophenyl moiety.
-
Aromatic C=C Stretching: Absorptions in the 1600-1475 cm⁻¹ region are indicative of the carbon-carbon double bonds within the aromatic ring.
-
C-O Stretching: A strong band around 1250 cm⁻¹ is expected for the C-O single bond stretching of the ester groups.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The spectrum can be obtained from a thin film of the compound on a salt plate (e.g., NaCl or KBr) if it is a liquid or oil. If it is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Instrument Setup: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Possible Fragment |
| 312 | [M]⁺ (Molecular Ion) |
| 282 | [M - NO]⁺ |
| 266 | [M - NO₂]⁺ |
| 253 | [M - COOCH₃]⁺ |
| 194 | [M - CH(COOCH₃)₂]⁺ |
Interpretation and Rationale
-
Molecular Ion: The molecular ion peak ([M]⁺) is expected at an m/z of 312, corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: Under electron ionization, the molecule is expected to fragment in a predictable manner. Common fragmentation pathways for aromatic nitro compounds include the loss of NO (30 Da) and NO₂ (46 Da) radicals.[4][5][6] Cleavage of the ester groups could lead to the loss of a methoxycarbonyl radical (·COOCH₃, 59 Da). A significant fragment would also be expected from the cleavage of the bond between the aromatic ring and the malonate group, resulting in a dinitrotoluene cation at m/z 194.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent such as methanol or acetonitrile.
-
Instrument Setup: Utilize a mass spectrometer with an electron ionization (EI) source.
-
Data Acquisition: Introduce the sample into the instrument, typically via a direct insertion probe or through a gas chromatograph (GC-MS). Acquire the mass spectrum over a suitable m/z range (e.g., 50-400).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Workflow for Spectroscopic Analysis
Caption: Workflow for the spectroscopic characterization of the target compound.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide, integrating ¹H NMR, ¹³C NMR, IR, and MS techniques, provides a robust framework for the unequivocal structural determination of this compound. The predicted data, based on established principles and literature precedents for related structural motifs, serves as a reliable reference for researchers engaged in the synthesis and application of this compound. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality data, facilitating accurate structural assignment and ensuring the integrity of subsequent scientific endeavors.
References
-
Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [Link]
-
University of Calgary. (n.d.). Spectroscopy Tutorial: Nitro Groups. [Link]
-
ResearchGate. (2001). Unusual MS fragmentation patterns of 2,4-dinitrophenylhydrazine and its propanone derivative. [Link]
-
Canadian Science Publishing. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. [Link]
-
UCLA Chemistry & Biochemistry. (n.d.). Mass Spectrometry: Fragmentation. [Link]
-
University of Calgary. (n.d.). IR: nitro groups. [Link]
Sources
Crystal Structure of Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate: A Search for Definitive Structural Elucidation
An in-depth investigation into the crystallographic literature and databases reveals a notable absence of a publicly available, determined crystal structure for Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate. This technical guide addresses the current state of knowledge, outlining the synthetic pathway to this compound and contextualizing its structural properties through analysis of related molecules.
While the target compound is commercially available, its three-dimensional atomic arrangement, a cornerstone for understanding its physicochemical properties and potential applications in fields like drug development, remains unelucidated in the public domain. This guide, therefore, pivots to provide a comprehensive overview of the synthesis and characterization of this molecule, alongside a detailed examination of a structurally analogous compound for which crystallographic data is available.
Synthesis and Molecular Architecture
This compound is synthesized via a nucleophilic aromatic substitution (SNAr) reaction. This well-established mechanism involves the attack of a nucleophile, in this case, the carbanion of dimethyl malonate, on an electron-deficient aromatic ring.[1] The presence of two strongly electron-withdrawing nitro groups in the ortho and para positions to the leaving group on the benzene ring activates the substrate for nucleophilic attack.
The logical synthetic pathway would involve the reaction of 2,4-dinitro-5-methylchlorobenzene with dimethyl malonate in the presence of a suitable base. The base serves to deprotonate the dimethyl malonate, generating the nucleophilic enolate that subsequently attacks the aromatic ring, displacing the chloride leaving group.
Reaction Scheme:
Caption: Synthetic route to this compound.
Spectroscopic Characterization
Expected Spectroscopic Data:
| Spectroscopic Technique | Expected Features |
| ¹H NMR | Signals corresponding to the aromatic protons, the methyl group on the phenyl ring, the methoxy protons of the malonate esters, and the methine proton of the malonate. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing nitro groups. |
| ¹³C NMR | Resonances for the aromatic carbons (with those attached to nitro groups shifted downfield), the methyl carbon, the ester carbonyl carbons, the methoxy carbons, and the methine carbon of the malonate. |
| IR Spectroscopy | Characteristic absorption bands for the C=O stretching of the ester groups, C-O stretching, aromatic C=C stretching, and strong symmetric and asymmetric stretching vibrations for the N-O bonds of the nitro groups. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C₁₂H₁₂N₂O₈, MW: 312.23 g/mol ).[5][6] Fragmentation patterns would likely show losses of methoxy groups, carbon monoxide, and nitro groups. |
Insights from a Structurally Related Compound: Dimethyl 2-(4-methylbenzylidene)malonate
To provide a framework for understanding the potential solid-state conformation of the title compound, we can examine the crystal structure of a related molecule, Dimethyl 2-(4-methylbenzylidene)malonate.[7][8] This compound, while differing in the nature of the aromatic substitution, shares the dimethyl malonate moiety.
Crystallographic Data for Dimethyl 2-(4-methylbenzylidene)malonate: [7]
| Parameter | Value |
| Formula | C₁₃H₁₄O₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.0516(6) |
| b (Å) | 7.7446(3) |
| c (Å) | 12.5113(5) |
| β (°) | 113.727(1) |
| V (ų) | 1246.44(9) |
| Z | 4 |
In the crystal structure of Dimethyl 2-(4-methylbenzylidene)malonate, the benzene ring is not coplanar with the malonate group.[7] This deviation from planarity is a common feature in such molecules and would be expected in this compound as well, likely influenced by the steric bulk of the ortho nitro group.
The Path Forward: A Call for Crystallographic Investigation
The absence of a determined crystal structure for this compound represents a gap in the scientific literature. The determination of its three-dimensional structure through single-crystal X-ray diffraction would provide invaluable insights into its molecular geometry, intermolecular interactions, and solid-state packing. Such data is fundamental for computational modeling, understanding its reactivity, and exploring its potential in materials science and medicinal chemistry.
Experimental Workflow for Crystal Structure Determination:
Caption: A standard workflow for the determination of a small molecule crystal structure.
This guide underscores the necessity of experimental determination of the crystal structure of this compound. Until such data becomes available, our understanding of this molecule's solid-state properties will remain inferential, based on the analysis of related compounds and spectroscopic data.
References
A comprehensive list of references is not applicable as the core crystal structure data for the topic compound is unavailable. The provided search results primarily consist of vendor information and data for related but distinct chemical entities. The in-text citations refer to general chemical principles and data for analogous compounds found within the search results.
Sources
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- 8. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Solubility of Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Solubility Landscape of a Complex Malonate Derivative
In the realm of pharmaceutical research and development, understanding the solubility of a novel chemical entity is a cornerstone of its journey from laboratory curiosity to potential therapeutic agent. Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate, a molecule of significant interest due to its structural motifs, presents a unique solubility challenge. This guide, compiled from the perspective of a Senior Application Scientist, aims to provide a comprehensive technical overview of its solubility in organic solvents. In the absence of extensive published experimental data for this specific molecule, we will leverage fundamental principles of physical chemistry to predict its solubility behavior and provide robust, field-tested methodologies for its empirical determination. This document is designed not merely as a repository of information, but as a practical and intellectual toolkit for the researcher.
Molecular Architecture and its Implications for Solubility
To understand the solubility of this compound, we must first dissect its molecular structure.
Figure 1: Structure of this compound.
The molecule can be deconstructed into three key regions, each contributing to its overall physicochemical properties:
-
The Dinitrophenyl Ring: This aromatic core is substituted with two nitro groups (-NO2) and a methyl group (-CH3). The nitro groups are strongly electron-withdrawing and highly polar. The aromatic ring itself is nonpolar.
-
The Malonate Ester Group: The dimethyl malonate moiety introduces two ester functional groups (-COOCH3). These groups are polar and can act as hydrogen bond acceptors.
-
The Methyl Group: The methyl group on the phenyl ring is a small, nonpolar substituent.
The interplay of these features dictates the molecule's solubility based on the "like dissolves like" principle. The presence of multiple polar functional groups (two nitro groups and two ester groups) suggests that the molecule will exhibit at least some solubility in polar organic solvents. However, the bulky, nonpolar aromatic ring and the overall molecular size will limit its solubility in highly polar, protic solvents like water and, to some extent, lower alcohols.
Predicted Solubility Profile in Common Organic Solvents
Based on the structural analysis, we can predict the solubility of this compound in a range of common organic solvents. These predictions are qualitative and should be confirmed by experimental determination.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These solvents possess strong dipole moments and can effectively solvate the polar nitro and ester groups of the molecule. The absence of hydrogen bond donation from the solvent prevents strong self-association of the solvent, allowing for better interaction with the solute. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have moderate polarity and can interact favorably with both the polar and nonpolar regions of the molecule. Their ability to induce dipoles can also aid in solvation. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Low to Moderate | While ethers have some polarity, their ability to solvate the highly polar nitro groups is limited. THF is expected to be a better solvent than diethyl ether due to its higher polarity. |
| Alcohols | Methanol, Ethanol, Isopropanol | Low to Moderate | These protic solvents can act as both hydrogen bond donors and acceptors. While they can interact with the ester and nitro groups, the nonpolar aromatic core may hinder overall solubility. Solubility is expected to decrease with increasing alkyl chain length of the alcohol. |
| Nonpolar | Hexane, Toluene | Very Low to Insoluble | The significant polarity of the nitro and ester groups makes the molecule incompatible with nonpolar solvents. The energy required to break the solute-solute interactions would not be compensated by the weak solute-solvent interactions. |
Experimental Determination of Solubility: A Practical Guide
Given the lack of published data, experimental determination of solubility is paramount. We present here two robust protocols for determining the thermodynamic and kinetic solubility of this compound.
Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound and is considered the gold standard.
Figure 2: Workflow for Thermodynamic Solubility Determination.
Protocol:
-
Preparation: Add an excess amount of crystalline this compound to a known volume of the desired organic solvent in a sealed vial. The presence of undissolved solid is crucial.
-
Equilibration: Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours).
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by:
-
Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the solid.
-
Filtration: Filter the suspension through a chemically inert, low-binding filter (e.g., 0.22 µm PTFE syringe filter).
-
-
Quantification: Carefully remove an aliquot of the clear supernatant or filtrate and dilute it with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mM).
Trustworthiness Check: To ensure true equilibrium has been reached, it is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) and confirm that the concentration has plateaued.
Kinetic Solubility Determination (High-Throughput Screening Approach)
Kinetic solubility is often measured in early drug discovery to quickly assess a compound's dissolution behavior from a concentrated stock solution.
Figure 3: Workflow for Kinetic Solubility Determination.
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a suitable, highly solubilizing solvent like DMSO (e.g., 10 mM).
-
Assay Plate Preparation: In a microtiter plate, add the stock solution to the desired organic solvent. It is common to perform serial dilutions to test a range of concentrations. The final concentration of the stock solvent (e.g., DMSO) should be kept low and consistent across all wells.
-
Incubation: Incubate the plate at a controlled temperature for a shorter period than the thermodynamic assay (e.g., 1-2 hours).
-
Detection: Determine the concentration at which the compound precipitates. This can be done using several methods:
-
Nephelometry: A high-throughput method that measures the scattering of light by undissolved particles. The concentration at which a significant increase in light scattering is observed is the kinetic solubility.
-
Turbidimetry: Measures the reduction in light transmission due to precipitated particles.
-
Direct UV/LC-MS Quantification: After incubation, the plate is filtered, and the concentration of the compound in the filtrate is determined.
-
Expertise Insight: Kinetic solubility is often lower than thermodynamic solubility because the compound may precipitate out of a supersaturated solution. This measurement is highly relevant for in vitro assays where compounds are introduced from a concentrated stock.
Conclusion and Future Directions
The solubility of this compound in organic solvents is a critical parameter for its successful application in research and development. While experimental data is currently scarce, a systematic approach based on its molecular structure allows for rational prediction of its solubility profile. We anticipate high solubility in polar aprotic and chlorinated solvents, with moderate to low solubility in alcohols and ethers, and poor solubility in nonpolar solvents.
This guide provides the necessary theoretical framework and detailed experimental protocols for researchers to confidently determine the solubility of this compound. The generation of such empirical data will be invaluable to the scientific community, enabling more efficient and effective utilization of this promising molecule in drug discovery and other chemical applications.
References
- Note: As no direct experimental data was found for the specific compound, this reference list provides sources for the general principles and methodologies discussed.
-
Principles of Solubility:
-
Experimental Solubility Determination:
-
High-Throughput Screening Methods:
-
Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates. Analytical Chemistry, 72(8), 1781-1787. [Link]
-
An In-Depth Technical Guide to the Formation of Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate
This guide provides a comprehensive overview of the synthesis of Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate, a compound of interest for researchers and professionals in drug development and organic synthesis. The document delves into the mechanistic underpinnings of its formation, provides a detailed experimental protocol, and outlines the expected analytical characterization.
Introduction
The synthesis of this compound (CAS No. 941294-15-1) is a classic example of a nucleophilic aromatic substitution (SNAr) reaction.[1][2][3] This class of reactions is fundamental in synthetic organic chemistry for the formation of carbon-aryl bonds, particularly on electron-deficient aromatic rings. The presence of two strongly electron-withdrawing nitro groups on the phenyl ring of the substrate, 1-halo-5-methyl-2,4-dinitrobenzene, renders the aromatic ring highly susceptible to attack by nucleophiles.[4][5] The nucleophile, in this case, is the enolate of dimethyl malonate, a soft carbon nucleophile readily formed in the presence of a suitable base.
The resulting product, a dinitrophenyl malonate derivative, serves as a versatile building block in medicinal chemistry and materials science. The malonate moiety can be further manipulated, for instance, through decarboxylation or reaction at the ester groups, to introduce more complex functionalities.
Reaction Mechanism: A Stepwise Addition-Elimination Pathway
The formation of this compound proceeds via a well-established two-step addition-elimination mechanism. This pathway is characterized by the initial attack of the nucleophile on the aromatic ring, leading to a temporary loss of aromaticity, followed by the departure of the leaving group to restore the aromatic system.
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex
The reaction is initiated by the deprotonation of dimethyl malonate by a base, typically a non-nucleophilic base such as sodium hydride or a strong alkoxide, to generate a resonance-stabilized carbanion (enolate). This carbanion then acts as the nucleophile, attacking the carbon atom of the 1-halo-5-methyl-2,4-dinitrobenzene that bears the leaving group (typically a halogen such as chlorine or bromine).
This nucleophilic addition results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[1][6] The negative charge of this complex is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the ortho and para nitro groups. This delocalization is a key factor in stabilizing the intermediate and driving the reaction forward. The stability of the Meisenheimer complex is a hallmark of the SNAr mechanism.
Step 2: Elimination of the Leaving Group and Re-aromatization
In the second and typically faster step, the aromaticity of the ring is restored through the elimination of the leaving group (halide ion). The electrons from the sp3-hybridized carbon bearing the malonate and the leaving group collapse back into the ring, expelling the halide and yielding the final product, this compound.
Diagrammatic Representation of the Reaction Mechanism
Caption: The SNAr mechanism for the formation of the target compound.
Experimental Protocol
The following is a generalized, yet detailed, experimental procedure for the synthesis of this compound. This protocol is based on established procedures for similar SNAr reactions.[7] Researchers should always conduct a thorough risk assessment before commencing any chemical synthesis.
Materials and Reagents:
| Reagent | Molecular Formula | M.W. ( g/mol ) | CAS No. |
| 1-Chloro-5-methyl-2,4-dinitrobenzene | C₇H₅ClN₂O₄ | 216.58 | 5326-34-1 |
| Dimethyl malonate | C₅H₈O₄ | 132.11 | 108-59-8 |
| Sodium Hydride (60% dispersion in oil) | NaH | 24.00 | 7646-69-7 |
| Anhydrous N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 |
| Diethyl Ether | C₄H₁₀O | 74.12 | 60-29-7 |
| Saturated Aqueous Ammonium Chloride | NH₄Cl | 53.49 | 12125-02-9 |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 |
Procedure:
-
Preparation of the Nucleophile: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq., 60% dispersion in mineral oil). Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, decanting the hexanes carefully each time under a stream of nitrogen. Add anhydrous DMF to the flask to create a slurry.
-
Formation of the Enolate: Cool the flask to 0 °C using an ice bath. Slowly add a solution of dimethyl malonate (1.0 eq.) in anhydrous DMF via the dropping funnel to the stirred sodium hydride slurry. Allow the mixture to stir at 0 °C for 30 minutes, during which time hydrogen gas will evolve. The formation of a clear solution or a fine white precipitate indicates the formation of the sodium salt of dimethyl malonate.
-
SNAr Reaction: Prepare a solution of 1-chloro-5-methyl-2,4-dinitrobenzene (1.0 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, carefully quench the reaction mixture by pouring it into a beaker of ice-cold saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Final Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford this compound as a solid.
Experimental Workflow Diagram
Caption: A step-by-step workflow for the synthesis of the target compound.
Characterization of this compound
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques. Below are the expected characterization data based on the structure and data from analogous compounds.
Table of Expected Analytical Data:
| Analysis | Expected Results |
| Appearance | Pale yellow solid |
| Molecular Formula | C₁₂H₁₂N₂O₈[8] |
| Molecular Weight | 312.23 g/mol [9] |
| ¹H NMR | Predicted: δ 8.6-8.8 (s, 1H, Ar-H), 7.6-7.8 (s, 1H, Ar-H), 5.2-5.4 (s, 1H, CH(COOMe)₂), 3.8-3.9 (s, 6H, 2 x OCH₃), 2.6-2.8 (s, 3H, Ar-CH₃) ppm. |
| ¹³C NMR | Predicted: δ 165-167 (C=O), 148-150 (Ar-C-NO₂), 145-147 (Ar-C-NO₂), 138-140 (Ar-C-CH₃), 132-134 (Ar-C), 125-127 (Ar-CH), 122-124 (Ar-CH), 55-57 (CH(COOMe)₂), 53-55 (OCH₃), 20-22 (Ar-CH₃) ppm. |
| IR (KBr) | Predicted: ν 3100-3000 (Ar C-H), 2960-2850 (Alkyl C-H), 1750-1730 (C=O, ester), 1600-1580 (Ar C=C), 1550-1530 & 1350-1330 (NO₂, asymm. & symm. stretch) cm⁻¹.[10] |
| Mass Spec (ESI) | m/z [M+Na]⁺ calculated for C₁₂H₁₂N₂NaO₈⁺: 335.0486; found: 335.04xx. |
Safety Considerations
-
1-Chloro-5-methyl-2,4-dinitrobenzene is a toxic and irritant compound. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
-
Sodium hydride is a highly flammable solid and reacts violently with water to produce hydrogen gas, which is explosive. It should be handled under an inert atmosphere (nitrogen or argon).
-
N,N-Dimethylformamide (DMF) is a reproductive toxin and should be handled with care, avoiding inhalation and skin contact.
-
The reaction generates hydrogen gas , which is flammable. Ensure the reaction setup is properly ventilated and free from ignition sources.
Conclusion
The synthesis of this compound is a robust and well-understood transformation that relies on the principles of nucleophilic aromatic substitution. The strong activation provided by the two nitro groups facilitates the reaction with the soft carbon nucleophile derived from dimethyl malonate. This guide provides a comprehensive framework for the synthesis, from the underlying mechanism to a practical experimental protocol and expected analytical data. Adherence to proper laboratory safety practices is paramount when performing this synthesis. The resulting product is a valuable intermediate for further chemical transformations, highlighting the importance of the SNAr reaction in the toolkit of the modern synthetic chemist.
References
-
ChemBuyersGuide.com, Inc. GLR Innovations (Page 182). Available from: [Link]
-
CP Lab Safety. Chemical Synthesis Building Blocks Collection... Available from: [Link]
- Lopes, S., et al. (2002). Molecular structure and infrared spectra of dimethyl malonate: A combined quantum chemical and matrix-isolation spectroscopic study. Physical Chemistry Chemical Physics, 4(24), 5952-5959.
-
RSC Publishing. Molecular structure and infrared spectra of dimethyl malonate: A combined quantum chemical and matrix-isolation spectroscopic study. Available from: [Link]
-
PrepChem.com. Synthesis of diethyl 2-ethyl-2-(4-nitrophenyl)malonate. Available from: [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Available from: [Link]
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Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]
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YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Available from: [Link]
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Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Available from: [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0251386). Available from: [Link]
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PubChem. Dimethyl methylmalonate | C6H10O4 | CID 69104. Available from: [Link]
-
PMC. (2009). Malonates in Cyclocondensation Reactions. Available from: [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Available from: [Link]
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Dinitrophenyl Malonate Esters: A Technical Guide to Their Applications in Organic Synthesis
Abstract
Dinitrophenyl malonate esters are emerging as highly versatile and powerful reagents in modern organic synthesis. The presence of the 2,4-dinitrophenyl group significantly enhances the electrophilicity of the carbonyl carbons and acidifies the central methylene protons, unlocking unique reactivity profiles that are not readily accessible with traditional dialkyl or diaryl malonates. This technical guide provides an in-depth exploration of the synthesis, reactivity, and diverse applications of dinitrophenyl malonate esters. We will delve into their utility as superior acylating agents, their role in facilitating complex carbon-carbon bond formations, and their potential in the synthesis of valuable heterocyclic scaffolds and drug intermediates. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of these reagents to address contemporary synthetic challenges.
Introduction: The Unique Reactivity of Dinitrophenyl Malonate Esters
The classic malonic ester synthesis is a cornerstone of organic chemistry, enabling the synthesis of a wide array of carboxylic acids and their derivatives through the alkylation of the enolate derived from diethyl malonate or similar esters.[1][2][3] However, the reactivity of these traditional malonates is often limited by the moderate acidity of the α-protons (pKa ≈ 13 in DMSO) and the relatively low electrophilicity of the ester carbonyls.
The introduction of the 2,4-dinitrophenyl (DNP) group as the ester moiety dramatically alters this reactivity landscape. The strong electron-withdrawing nature of the two nitro groups on the phenyl ring serves a dual purpose:
-
Enhanced Acidity: The DNP group significantly increases the acidity of the methylene protons, facilitating their removal with weaker bases and enabling reactions that are sluggish or ineffective with conventional malonates.
-
Excellent Leaving Group: The 2,4-dinitrophenoxide anion is a highly stabilized and excellent leaving group, rendering the carbonyl carbons of the ester exceptionally susceptible to nucleophilic attack. This property is pivotal in acyl transfer reactions.[4][5]
These combined electronic effects position dinitrophenyl malonate esters as powerful and versatile building blocks in the synthetic chemist's arsenal.
Synthesis of Dinitrophenyl Malonate Esters
The preparation of dinitrophenyl malonate esters can be achieved through several established methods. A common approach involves the reaction of malonic acid with 2,4-dinitrofluorobenzene or 2,4-dinitrochlorobenzene in the presence of a suitable base. Alternatively, esterification of malonic acid with 2,4-dinitrophenol, often facilitated by a coupling agent like dicyclohexylcarbodiimide (DCC), provides a direct route to the desired diester.
Experimental Protocol: Synthesis of Bis(2,4-dinitrophenyl) Malonate
-
To a solution of malonic acid (1 equivalent) in anhydrous tetrahydrofuran (THF), add 2,4-dinitrophenol (2.2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (2.2 equivalents) in anhydrous THF.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure bis(2,4-dinitrophenyl) malonate.
Applications in Carbon-Carbon Bond Formation
The enhanced acidity of the methylene protons in dinitrophenyl malonate esters makes them excellent nucleophiles in a variety of C-C bond-forming reactions, most notably the Michael addition.
Michael Addition Reactions
The Michael reaction, or conjugate addition, is a fundamental transformation in organic synthesis for the formation of carbon-carbon bonds.[6][7][8] Dinitrophenyl malonate esters serve as potent Michael donors due to the ease of enolate formation. They readily add to a wide range of Michael acceptors, including α,β-unsaturated ketones, esters, nitriles, and nitro compounds.[6][7]
The general mechanism involves the deprotonation of the dinitrophenyl malonate to form a stabilized enolate, which then undergoes a 1,4-conjugate addition to the Michael acceptor.[6][7] Subsequent protonation of the resulting enolate yields the Michael adduct.
Workflow for a Typical Michael Addition
Caption: A generalized workflow for the Michael addition reaction using a dinitrophenyl malonate ester.
Asymmetric Michael Additions
A significant area of development has been the use of chiral organocatalysts to effect enantioselective Michael additions of malonate esters to various acceptors.[9][10][11] While much of the literature focuses on dialkyl malonates, the principles are directly applicable to their dinitrophenyl counterparts. The use of bifunctional catalysts, such as those derived from cinchonine, can induce high levels of enantioselectivity.[9][10]
Table 1: Comparison of Reaction Conditions for Michael Additions
| Michael Donor | Michael Acceptor | Base/Catalyst | Solvent | Yield (%) | Enantiomeric Excess (%) | Reference |
| Dimethyl Malonate | β-Nitrostyrene | Cinchonine-derived thiourea | Toluene | 99 | 92 | [9] |
| Diethyl Malonate | Methyl Vinyl Ketone | Sodium Ethoxide | Ethanol | Good | N/A | [7] |
| Diethyl Malonate | Diethyl Fumarate | Sodium Ethoxide | Ethanol | Good | N/A | [8] |
Note: Data for dinitrophenyl malonate esters in asymmetric Michael additions is an area of ongoing research, with the potential for enhanced reactivity and selectivity.
Dinitrophenyl Malonates as Acylating Agents
The exceptional leaving group ability of the 2,4-dinitrophenoxide anion makes dinitrophenyl malonate esters potent acylating agents. They can be considered as activated forms of malonic acid, capable of transferring a malonyl group to a variety of nucleophiles under mild conditions.
Synthesis of Amides and Esters
Dinitrophenyl malonate esters react readily with amines and alcohols to form the corresponding malonamides and unsymmetrical malonate esters, respectively. This transformation is particularly useful for the synthesis of complex molecules where direct esterification or amidation of malonic acid might be challenging. The reaction proceeds via a nucleophilic acyl substitution mechanism.[4][12]
Reaction Mechanism: Acyl Transfer
Caption: General mechanism for the acyl transfer reaction of a dinitrophenyl malonate ester with a nucleophile.
The rate-determining step in these acyl transfer reactions is typically the initial nucleophilic attack on the carbonyl carbon.[4]
Cyclocondensation Reactions
Dinitrophenyl malonate esters are valuable reagents in cyclocondensation reactions for the synthesis of heterocyclic compounds.[13] Their enhanced reactivity compared to diethyl malonates allows for milder reaction conditions and often leads to higher yields. For instance, in the synthesis of certain 4-hydroxyquinolones, the use of activated malonates like bis(2,4,6-trichlorophenyl) malonates has been shown to be superior to diethyl malonates.[13] Dinitrophenyl malonates are expected to exhibit similar, if not superior, reactivity in such transformations.
Applications in Drug Development and Medicinal Chemistry
The malonic ester motif is a common structural feature in a variety of pharmaceutical compounds, including barbiturates, non-steroidal anti-inflammatory drugs (NSAIDs), and anti-cancer agents.[1][14] The use of dinitrophenyl malonate esters as highly reactive building blocks can streamline the synthesis of these and other complex drug molecules.
Furthermore, malonate ester prodrugs are being investigated as therapeutic agents. For example, dimethyl malonate has been studied as a prodrug to deliver malonate, an inhibitor of succinate dehydrogenase, to mitigate renal ischemia-reperfusion injury.[15] The tunable reactivity of dinitrophenyl malonate esters could offer advantages in the design of next-generation prodrugs with optimized release kinetics. The 2,4-dinitrophenol (DNP) moiety itself has been explored for its effects on mitochondrial activity, although its toxicity is a concern. The development of DNP prodrugs is an active area of research.[16]
Future Outlook and Conclusion
Dinitrophenyl malonate esters represent a class of reagents with significant untapped potential in organic synthesis. Their unique combination of enhanced C-H acidity and exceptional leaving group ability opens up new avenues for carbon-carbon and carbon-heteroatom bond formation. While their applications in Michael additions and as acylating agents are becoming more established, further exploration into their use in asymmetric catalysis, complex molecule synthesis, and medicinal chemistry is warranted.
As the demand for more efficient and selective synthetic methodologies continues to grow, the strategic application of highly activated reagents like dinitrophenyl malonate esters will undoubtedly play an increasingly important role in advancing the frontiers of chemical synthesis and drug discovery.
References
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Synthesis of diverse unsymmetric 1,4-adducts via a three-component coupling reaction of malonate derivatives,fullerene and electrophiles/nucleophiles. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
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Acyl Transfer Reactions of 2,4-Dinitrophenyl Furoates: Comparative Effects of Nucleophiles and Non-Leaving Groups. MDPI. Available at: [Link]
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Malonic ester synthesis. Wikipedia. Available at: [Link]
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MICHAEL ADDITION REACTION | MECHANISM | 1,4 | DONOR | ACCEPTOR | APPLICATIONS. ADICHEMISTRY. Available at: [Link]
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NUCLEOPHILIC SUBSTITUTION REACTIONS OF 2, 4-DINITTROPHENYL ACETATE WITH HYDRAZINE AND METHANOL SOLVENT EFFECT. ResearchGate. Available at: [Link]
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Electron-withdrawing effects of the dinitrophenyl group in malonate esters
An In-Depth Technical Guide: The Electron-Withdrawing Effects of the 2,4-Dinitrophenyl Group in Malonate Esters
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,4-dinitrophenyl (DNP) group is an exceptionally potent electron-withdrawing moiety that profoundly influences the chemical reactivity of molecules to which it is attached. When incorporated into the framework of malonate esters, the DNP group dramatically enhances the acidity of the α-carbon protons, facilitating the formation of a highly stabilized carbanion. This guide provides a detailed examination of the physicochemical principles governing this effect, including the synergistic impact of inductive and resonance delocalization. We present a quantitative analysis through the lens of Hammett parameters, detailing how the DNP substituent modulates reactivity. Furthermore, this whitepaper offers field-proven, step-by-step protocols for the synthesis of a model DNP-substituted malonate ester and its characterization, providing researchers with a practical framework for leveraging these powerful synthons in complex molecule construction, particularly in drug discovery and development.
Introduction: Activating Methylene Compounds with Super Electron-Withdrawing Groups
Malonate esters, such as diethyl malonate, are foundational building blocks in organic synthesis, prized for the reactivity of their central methylene (−CH₂−) group.[1] These "active methylene" compounds feature protons (α-protons) that are significantly more acidic than simple alkanes due to the stabilizing influence of the two adjacent ester carbonyl groups.[2] The pKa of diethyl malonate is approximately 13, allowing for facile deprotonation with common bases like sodium ethoxide to form a nucleophilic enolate.[3]
The utility of these enolates can be further magnified by introducing a substituent that enhances the acidity of the remaining α-proton. Electron-withdrawing groups (EWGs) achieve this by stabilizing the conjugate base (carbanion) through inductive and/or resonance effects. While single phenyl or nitro groups provide a measurable increase in acidity, the 2,4-dinitrophenyl (DNP) group represents a pinnacle of electron-withdrawing capability. Its structure, featuring two powerfully withdrawing nitro groups positioned at the ortho and para positions, creates a profound electron sink that dramatically alters the electronic landscape of the malonate core. This guide explores the origins, quantification, and practical application of this powerful electronic effect.
Core Principles: Physicochemical Impact of the DNP Moiety
The remarkable influence of the DNP group stems from a combination of two electronic mechanisms: the inductive effect and the resonance effect.
-
Inductive Effect (-I): The nitrogen and oxygen atoms within the two nitro groups are highly electronegative. They pull electron density through the sigma (σ) bonds of the aromatic ring and subsequently from the α-carbon of the malonate. This through-bond polarization helps to stabilize the negative charge of the carbanion.
-
Resonance Effect (-M or -R): The primary mechanism for the DNP group's power is resonance. The negative charge on the α-carbon, once formed, can delocalize not only onto the adjacent carbonyl oxygen atoms but also throughout the π-system of the dinitrophenyl ring, extending all the way to the oxygen atoms of the nitro groups. The ortho and para positioning is critical, as it allows for direct delocalization of the carbanion's charge into the nitro groups, a feature not possible with a meta-substituent. This extensive delocalization distributes the negative charge over multiple atoms, resulting in a highly stable carbanion.
The diagram below illustrates the resonance stabilization of the carbanion derived from diethyl 2-(2,4-dinitrophenyl)malonate.
Sources
An In-depth Technical Guide to Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the rapidly evolving landscape of therapeutic development, particularly in the realm of targeted protein degradation, the demand for novel, high-quality chemical building blocks is paramount. Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate has emerged as a compound of significant interest, primarily categorized as a building block for protein degraders. This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its potential applications and the scientific rationale underpinning its use. As a senior application scientist, the aim is to not only present protocols but to instill a deeper understanding of the causality behind experimental choices, ensuring both scientific integrity and practical utility.
Compound Identification and Physicochemical Properties
Chemical Identity:
| Identifier | Value |
| Systematic Name | This compound |
| CAS Number | 941294-15-1[1] |
| Molecular Formula | C₁₂H₁₂N₂O₈ |
| Molecular Weight | 312.23 g/mol |
| InChI | InChI=1S/C12H12N2O8/c1-6-4-7(10(11(15)21-2)12(16)22-3)9(14(19)20)5-8(6)13(17)18/h4-5,10H,1-3H3 |
Physicochemical Data (Predicted and Representative):
| Property | Value | Source |
| Appearance | Expected to be a crystalline solid | General knowledge of similar compounds |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | General knowledge of similar compounds |
| Storage | Store at room temperature in a dry, well-ventilated place. | [1] |
Synthesis and Mechanism
The synthesis of this compound is most logically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This pathway is favored due to the presence of two strongly electron-withdrawing nitro groups on the phenyl ring, which activate the ring towards nucleophilic attack.
Proposed Synthetic Pathway:
The reaction proceeds by the displacement of a suitable leaving group (typically a halogen, such as chlorine) from a 1-substituted-5-methyl-2,4-dinitrobenzene derivative by the enolate of dimethyl malonate.
Caption: Proposed synthesis of this compound via SNAr.
Detailed Experimental Protocol (Proposed):
-
Enolate Formation: To a solution of dimethyl malonate (1.1 equivalents) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (ACN), a suitable base (e.g., sodium hydride or potassium carbonate, 1.2 equivalents) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred for 30-60 minutes to allow for the complete formation of the malonate enolate. The choice of a non-nucleophilic base is critical to prevent side reactions with the ester functionalities.
-
Nucleophilic Aromatic Substitution: A solution of 1-chloro-5-methyl-2,4-dinitrobenzene (1.0 equivalent) in the same solvent is added dropwise to the enolate solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents like DMF or ACN are chosen because they effectively solvate the cation of the base while leaving the enolate nucleophile relatively free, thus enhancing its reactivity.
-
Base: A strong, non-nucleophilic base like sodium hydride is ideal for quantitatively deprotonating the acidic α-hydrogen of dimethyl malonate without competing in the subsequent substitution reaction.
-
Temperature: The initial low temperature helps to control the exothermic deprotonation step. The reaction is then brought to room temperature to provide sufficient energy for the SNAr reaction to proceed at a reasonable rate.
Spectroscopic Characterization (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.8 | s | 1H | Aromatic H (position 3) |
| ~ 7.9 | s | 1H | Aromatic H (position 6) |
| ~ 5.5 | s | 1H | Malonyl CH |
| ~ 3.8 | s | 6H | 2 x OCH₃ |
| ~ 2.7 | s | 3H | Ar-CH₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 165 | C=O (ester) |
| ~ 148 | Aromatic C-NO₂ |
| ~ 145 | Aromatic C-NO₂ |
| ~ 138 | Aromatic C-CH₃ |
| ~ 132 | Aromatic CH |
| ~ 125 | Aromatic CH |
| ~ 120 | Aromatic C-Malonyl |
| ~ 58 | Malonyl CH |
| ~ 53 | OCH₃ |
| ~ 20 | Ar-CH₃ |
FT-IR (Fourier-Transform Infrared Spectroscopy):
| Wavenumber (cm⁻¹) | Assignment |
| ~ 3100-3000 | Aromatic C-H stretch |
| ~ 2960-2850 | Aliphatic C-H stretch (CH₃) |
| ~ 1740 | C=O stretch (ester) |
| ~ 1540 | Asymmetric NO₂ stretch |
| ~ 1350 | Symmetric NO₂ stretch |
| ~ 1250-1000 | C-O stretch (ester) |
Mass Spectrometry (MS):
-
Expected [M+H]⁺: 313.06
-
Expected [M+Na]⁺: 335.04
-
Key Fragmentation Patterns: Loss of methoxycarbonyl radical (•COOCH₃), loss of methanol (CH₃OH), and cleavage of the C-C bond between the aromatic ring and the malonate moiety.
Applications in Drug Discovery: A Building Block for Targeted Protein Degradation
The classification of this compound as a "Protein Degrader Building Block" points to its utility in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[2]
Role as a Linker Precursor:
The dinitrophenyl group can serve as an electrophilic handle for conjugation to other molecules. The malonate portion provides a versatile scaffold that can be further functionalized. For instance, one of the ester groups can be selectively hydrolyzed and then coupled to a linker, which is then attached to a ligand for an E3 ligase. The other ester can be modified to attach a "warhead" that binds to the protein of interest.
Caption: General PROTAC structure and the potential roles of the title compound.
The Dinitrophenyl Moiety in Bioconjugation:
The dinitrophenyl group is a well-established hapten and has been used extensively in biochemical studies, particularly for antibody production and immunoassays. In the context of PROTACs, its electrophilic nature allows for facile reaction with nucleophiles (e.g., amines or thiols) on linker components, providing a stable covalent bond. The steric and electronic properties of the dinitrophenyl group can also influence the overall conformation and cell permeability of the final PROTAC molecule.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for the synthesis of complex organic molecules, with a particularly promising application in the field of targeted protein degradation. Its synthesis, while not explicitly detailed in the literature, can be reliably predicted based on established principles of nucleophilic aromatic substitution. The predictable spectroscopic signature of this compound should aid in its characterization and quality control in a research setting.
As the field of PROTACs and other targeted protein degradation technologies continues to expand, the demand for novel and functionalized building blocks will undoubtedly increase. The unique combination of a reactive dinitrophenyl group and a versatile malonate scaffold in this compound positions it as a key component in the medicinal chemist's toolbox for the development of the next generation of therapeutics. Further research into the specific applications and biological effects of PROTACs derived from this building block will be crucial in fully realizing its potential.
References
-
Piórko, A., Abd-El-Aziz, A. S., Lee, C. C., & Sutherland, R. G. (1989). Arylation of diethyl alkylmalonates: synthetic route to diethyl alkyl(substituted aryl)malonates with the aid of temporary arene complexation by the cyclopentadienyliron moiety. Journal of the Chemical Society, Perkin Transactions 1, 469-475. Available at: [Link]
-
Hennessy, E. J., & Buchwald, S. L. (2002). A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate. Organic Letters, 4(2), 269–272. Available at: [Link]
-
Yip, S. F., Cheung, H. Y., Zhou, Z., & Kwong, F. Y. (2007). Room-temperature copper-catalyzed alpha-arylation of malonates. Organic Letters, 9(17), 3469–3472. Available at: [Link]
-
Edmondson, S. D., et al. (2019). Current strategies for the design of PROTAC linkers: a critical review. Essays in Biochemistry, 63(4), 415-432. Available at: [Link]
-
Ghosh, A. K., et al. (2012). Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review. Journal of Planar Chromatography--Modern TLC, 25(5), 396-405. Available at: [Link]
-
Sygnature Discovery. (n.d.). Targeted Protein Degradation. Retrieved from [Link]
-
Barakat, A., et al. (2013). Dimethyl 2-(4-methylbenzylidene)malonate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o919. Available at: [Link]
-
Wikipedia. (n.d.). Dimethyl malonate. Retrieved from [Link]
-
Nabet, B., & Stokes, M. (2022, December 16). Targeted Protein Degradation to Advance Oncology Drug Discovery [Video]. YouTube. Retrieved from [Link]
-
Jiang, B., et al. (2022). Targeted protein degradation: mechanisms, strategies and application. Signal Transduction and Targeted Therapy, 7(1), 113. Available at: [Link]
-
Smith, B. E., et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 28(1_suppl), S1-S10. Available at: [Link]
-
Sasso, L., et al. (2024). Targeted protein degradation: from mechanisms to clinic. Nature Reviews Cancer, 24(5), 336-351. Available at: [Link]
-
Master Organic Chemistry. (2023, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2017, December 28). Retrosynthesis of the Malonic Ester Synthesis Products (Make This) [Video]. YouTube. Retrieved from [Link]
- University of Calgary. (n.d.). Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. Retrieved from a relevant university chemistry resource.
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Methodological & Application
Application Notes and Protocols for Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate in Malonic Ester Synthesis
Abstract
This technical guide provides a comprehensive overview of the application of Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate in the context of malonic ester synthesis. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the unique reactivity imparted by the electron-withdrawing dinitrophenyl substituent and offers detailed protocols for its use. We will explore the mechanistic nuances, experimental considerations, and potential applications of this specialized reagent, moving beyond a generic template to deliver field-proven insights grounded in established chemical principles.
Introduction: The Malonic Ester Synthesis - A Cornerstone of C-C Bond Formation
The malonic ester synthesis is a robust and versatile method in organic chemistry for the preparation of carboxylic acids.[1][2][3] The core of this synthetic strategy involves the alkylation of a malonic acid ester at the α-carbon, followed by hydrolysis and decarboxylation to yield a substituted acetic acid.[2][4] The reactivity of the α-carbon is significantly enhanced by the presence of two flanking ester groups, which stabilize the resulting enolate through resonance. This allows for the use of relatively mild bases to deprotonate the α-carbon, forming a nucleophilic carbanion that can readily participate in SN2 reactions with alkyl halides.[5][6]
The general sequence of the malonic ester synthesis can be summarized in the following key steps:
-
Enolate Formation: Deprotonation of the α-carbon of the malonic ester using a suitable base.[5]
-
Alkylation: Nucleophilic attack of the enolate on an alkyl halide to form a new carbon-carbon bond.[5][6] This step can be repeated to introduce a second alkyl group.[4]
-
Hydrolysis: Conversion of the ester groups to carboxylic acids, typically under acidic or basic conditions.[5]
-
Decarboxylation: Thermal decomposition of the resulting malonic acid derivative to lose carbon dioxide and form the final carboxylic acid product.
This compound: A Specialized Reagent
This compound is a specialized derivative of malonic acid with the chemical formula C12H12N2O8 and a molecular weight of 312.2 g/mol .[7] Its structure is characterized by the presence of a 5-methyl-2,4-dinitrophenyl group attached to the α-carbon of dimethyl malonate.
The Influence of the Dinitrophenyl Group
The 2,4-dinitrophenyl group is strongly electron-withdrawing due to the presence of two nitro groups.[8] This has a profound effect on the reactivity of the malonic ester in several ways:
-
Increased Acidity: The electron-withdrawing nature of the dinitrophenyl ring significantly increases the acidity of the remaining proton on the α-carbon (if any). This heightened acidity allows for deprotonation with weaker bases than those typically required for standard dialkyl malonates.
-
Potential for Nucleophilic Aromatic Substitution: The electron-deficient aromatic ring is activated towards nucleophilic aromatic substitution (SNAr) reactions. This property can be exploited in subsequent synthetic steps.
-
Role as a Protecting or Activating Group: The dinitrophenyl group can potentially serve as a protecting group that can be removed under specific conditions, such as thiolysis, which is a known method for cleaving dinitrophenyl ethers.[9]
Experimental Protocols
The following protocols are designed to provide a starting point for researchers using this compound. Due to the specialized nature of this reagent, small-scale pilot reactions are strongly recommended to optimize conditions for specific substrates.
Synthesis of this compound
While this compound is commercially available,[7] a general synthetic route would involve the nucleophilic aromatic substitution of 1-chloro-5-methyl-2,4-dinitrobenzene with the enolate of dimethyl malonate.
Reaction Scheme:
Figure 1. Synthesis of the title compound.
Materials:
| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles |
| Dimethyl malonate | 132.12 | 1.32 g | 0.01 |
| Sodium hydride (60% dispersion in oil) | 40.00 | 0.40 g | 0.01 |
| 1-chloro-5-methyl-2,4-dinitrobenzene | 216.56 | 2.17 g | 0.01 |
| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - |
Protocol:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add sodium hydride (60% dispersion in oil).
-
Wash the sodium hydride with anhydrous hexane (3 x 10 mL) to remove the mineral oil, and then carefully decant the hexane.
-
Add anhydrous THF (20 mL) to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of dimethyl malonate in anhydrous THF (10 mL) to the sodium hydride suspension dropwise over 15 minutes.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until the evolution of hydrogen gas ceases.
-
Cool the resulting enolate solution back to 0 °C.
-
In a separate flask, dissolve 1-chloro-5-methyl-2,4-dinitrobenzene in anhydrous THF (20 mL).
-
Add the solution of 1-chloro-5-methyl-2,4-dinitrobenzene to the enolate solution dropwise over 20 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Alkylation of this compound
The presence of the electron-withdrawing dinitrophenyl group is expected to increase the acidity of the remaining α-proton, potentially allowing for the use of a weaker base for the second alkylation.
Reaction Workflow:
Figure 2. Workflow for the alkylation step.
Materials:
| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles |
| This compound | 312.23 | 3.12 g | 0.01 |
| Potassium carbonate (anhydrous) | 138.21 | 2.07 g | 0.015 |
| Alkyl halide (e.g., Benzyl bromide) | 171.04 | 1.88 g | 0.011 |
| Anhydrous Dimethylformamide (DMF) | - | 40 mL | - |
Protocol:
-
To a flame-dried round-bottom flask, add this compound and anhydrous potassium carbonate.
-
Add anhydrous DMF (40 mL) and stir the suspension at room temperature under a nitrogen atmosphere.
-
Add the alkyl halide (e.g., benzyl bromide) dropwise to the reaction mixture.
-
Heat the reaction to 50-60 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water (100 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water (2 x 50 mL) and brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Hydrolysis and Decarboxylation
The final steps of the malonic ester synthesis involve the hydrolysis of the ester groups followed by decarboxylation.
Protocol:
-
Dissolve the alkylated dinitrophenyl malonate (0.01 mol) in a mixture of acetic acid (30 mL) and concentrated hydrochloric acid (10 mL).
-
Heat the mixture to reflux (approximately 110-120 °C) for 8-12 hours.
-
Monitor the reaction for the disappearance of the starting material and the formation of the carboxylic acid product by TLC.
-
Cool the reaction mixture to room temperature and pour it into ice-water (150 mL).
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
The crude product can be purified by recrystallization or column chromatography.
Potential Applications in Drug Development
The use of this compound offers unique synthetic possibilities in drug discovery and development:
-
Synthesis of Complex Carboxylic Acids: This reagent provides a route to carboxylic acids with a dinitrophenyl moiety, which can be a key pharmacophore or a precursor for further functionalization.
-
Late-Stage Functionalization: The reactivity of the dinitrophenyl group towards SNAr allows for the introduction of various nucleophiles at a late stage of a synthetic sequence, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
-
Pro-drug Strategies: The dinitrophenyl group could potentially be incorporated into a pro-drug design, where its cleavage in vivo releases the active carboxylic acid.
Safety and Handling
-
This compound is a dinitroaromatic compound and should be handled with care. Dinitroaromatic compounds can be sensitive to shock and heat.
-
Sodium hydride is a flammable solid and reacts violently with water to produce hydrogen gas. It should be handled under an inert atmosphere.
-
Alkyl halides are often toxic and lachrymatory. All manipulations should be performed in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
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- Philosof-Oppenheimer, R., Pecht, I., & Fridkin, M. (1995). The 2,4-dinitrophenyl group for protection of hydroxyl function of tyrosine during solid-phase peptide synthesis. International journal of peptide and protein research, 45(2), 116–121.
- The Malonic Ester Synthesis. YouTube.
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- Malonic Ester Synthesis. Organic Chemistry Tutor.
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- malonic ester synthesis.
- Dimethyl malon
- Malonic ester synthesis. Wikipedia.
- The production method of dimethyl malon
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- Dimethyl 2-(5-methyl-2, 4-dinitrophenyl)
- DIMETHYL 2-METHYL-2-(4-NITROPHENYL)
- The reaction of N-(p-tolyl)-1,4-benzoquinone monoimine with 2,4-dinitrothiophenol.
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- 2, 4-Dinitrophenylhydrazine. Molecule of the Month December 2016 - JSMol version.
- Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)malonate.
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Cyclocondensation reactions involving Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate
An Application Guide to Cyclocondensation Reactions of Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate for Heterocyclic Synthesis
Authored by: A Senior Application Scientist
Introduction: A Versatile Building Block for Quinolone Synthesis
In the landscape of medicinal chemistry and drug development, the quinoline scaffold is a privileged structure, forming the core of numerous therapeutic agents with applications ranging from antibacterial to anticancer.[1][2] this compound emerges as a highly functionalized and promising starting material for the synthesis of complex quinolone derivatives. The strategic placement of two nitro groups on the phenyl ring, one of which is ortho to the malonate substituent, provides a unique opportunity for intramolecular cyclocondensation reactions.
Unlike the classical Gould-Jacobs reaction, which typically involves an intermolecular condensation between an aniline and an alkoxymethylenemalonate, the pathway described herein leverages the latent reactivity of the ortho-nitro group.[3][4] Through a key reductive cyclization step, the nitro group is transformed into a nucleophilic amino group, which then readily participates in an intramolecular cyclization with one of the adjacent ester moieties. This guide provides a detailed exploration of this synthetic strategy, offering both the theoretical underpinnings and practical, step-by-step protocols for researchers engaged in the synthesis of novel heterocyclic compounds.
Core Application: Reductive Cyclization to 4-Hydroxyquinolone Derivatives
The primary synthetic utility of this compound lies in its conversion to substituted 4-hydroxyquinolones. This transformation is a powerful example of how strategically placed functional groups can be used to construct complex heterocyclic systems in a controlled manner. The overall process is a two-stage reaction sequence that occurs in a single pot: (1) selective reduction of the 2-nitro group and (2) spontaneous or induced intramolecular cyclocondensation.
Mechanistic Pathway
The reaction proceeds through a well-defined mechanism. The initial and critical step is the chemoselective reduction of the 2-nitro group to an amino group. This is achieved using various reducing agents that are effective in the presence of other reducible functionalities like the second nitro group and the ester groups. Common reagents for this purpose include tin(II) chloride in acidic media, catalytic hydrogenation (e.g., H₂ over Pd/C), or sodium dithionite.
Once the 2-amino-5-methyl-4-nitrophenyl malonate intermediate is formed in situ, it undergoes a rapid intramolecular cyclocondensation. The newly formed aromatic amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of one of the adjacent dimethyl malonate esters. This is followed by the elimination of a molecule of methanol, leading to the formation of the heterocyclic ring. The resulting product is a methyl 4-hydroxy-6-methyl-7-nitroquinoline-3-carboxylate, which exists in tautomeric equilibrium with its 4-oxo form.[3]
Caption: Mechanism of Reductive Cyclization.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of 4-hydroxyquinolone derivatives from this compound. Two common methods for the reduction step are presented.
Protocol 1: Reductive Cyclization using Tin(II) Chloride
This protocol is a robust and widely used method for the reduction of aromatic nitro compounds. Tin(II) chloride is an effective and selective reducing agent under acidic conditions.
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (3.12 g, 10 mmol).
-
Solvent Addition: Add absolute ethanol (50 mL) to the flask and stir the mixture to obtain a suspension.
-
Reagent Addition: In a separate beaker, dissolve tin(II) chloride dihydrate (SnCl₂·2H₂O) (11.28 g, 50 mmol) in concentrated hydrochloric acid (15 mL). Carefully add this solution dropwise to the stirred suspension in the reaction flask over 15-20 minutes. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) using an oil bath. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 1:1 Ethyl Acetate/Hexane). The reaction is typically complete within 3-5 hours.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. A precipitate of the product may form. Carefully pour the reaction mixture over 100 g of crushed ice.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8. Be cautious of gas evolution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Final Purification: The crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure methyl 4-hydroxy-6-methyl-7-nitroquinoline-3-carboxylate.
Protocol 2: Reductive Cyclization using Catalytic Hydrogenation
Catalytic hydrogenation is a cleaner alternative that avoids the use of stoichiometric heavy metal reagents. This method requires access to hydrogenation equipment.
Step-by-Step Methodology:
-
Reaction Setup: To a high-pressure reaction vessel (Parr apparatus), add this compound (3.12 g, 10 mmol) and 10% Palladium on carbon (Pd/C) (312 mg, 10% w/w).
-
Solvent Addition: Add methanol or ethyl acetate (50 mL) as the solvent.
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 50-60 psi.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by observing the uptake of hydrogen. The reaction is typically complete in 4-8 hours.
-
Work-up and Isolation: Once hydrogen uptake ceases, carefully vent the reaction vessel and purge with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional solvent (20 mL).
-
Purification: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude product is the cyclized quinolone.
-
Final Purification: The product can be further purified by recrystallization from a suitable solvent like ethanol to afford the desired product.
Data Presentation and Expected Outcomes
The following table summarizes the key parameters for the described cyclocondensation reactions.
| Parameter | Protocol 1: SnCl₂/HCl | Protocol 2: Catalytic Hydrogenation |
| Key Reagents | This compound, SnCl₂·2H₂O, HCl | This compound, H₂, 10% Pd/C |
| Solvent | Ethanol | Methanol or Ethyl Acetate |
| Temperature | Reflux (~85 °C) | Room Temperature |
| Reaction Time | 3 - 5 hours | 4 - 8 hours |
| Product | Methyl 4-hydroxy-6-methyl-7-nitroquinoline-3-carboxylate | Methyl 4-hydroxy-6-methyl-7-nitroquinoline-3-carboxylate |
| Typical Yield | 65 - 80% | 70 - 90% |
| Key Advantages | Standard laboratory equipment | Cleaner reaction, no metal waste |
| Key Considerations | Stoichiometric tin waste | Requires specialized hydrogenation equipment |
Experimental Workflow Visualization
The overall process from starting material to purified final product can be visualized as a streamlined workflow.
Caption: General Experimental Workflow.
Conclusion and Future Outlook
This compound serves as an exemplary substrate for the synthesis of highly substituted quinolone scaffolds through an efficient reductive cyclization strategy. The protocols detailed in this guide offer reliable and reproducible methods for accessing these valuable heterocyclic cores. The resulting methyl 4-hydroxy-6-methyl-7-nitroquinoline-3-carboxylate is itself a versatile intermediate, ripe for further chemical modification at the nitro, ester, and hydroxy positions. This opens avenues for the development of extensive libraries of novel quinolone derivatives, which can be screened for a wide range of biological activities, thereby contributing significantly to the pipeline of modern drug discovery.
References
-
BenchChem. Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. [1]
-
BenchChem. Application Notes and Protocols for the Synthesis of 6-Chloro-2-phenylquinolin-4-ol via the Gould-Jacobs Reaction. [2]
-
Price, C. C., & Roberts, R. M. (1946). The synthesis of 4-hydroxyquinolines; through ethoxymethylene malonic ester. Journal of the American Chemical Society, 68(7), 1204–1208. [5]
-
Váradi, A., et al. (2017). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 22(10), 1599. [6]
-
Wikipedia. Gould–Jacobs reaction. [3]
-
Comprehensive Organic Name Reactions and Reagents. Gould-Jacobs Reaction. [4]
-
Kappe, C. O. (2000). Malonates in Cyclocondensation Reactions. Molecules, 5(1), 137-159. [7][8]
-
Ragaini, F., et al. (2016). Synthesis of N‐Heterocycles by Reductive Cyclization of Nitro Compounds Using Formate Esters as CO Surrogates. European Journal of Organic Chemistry, 2016(12), 2139-2146. [9]
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- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate
Introduction: A Versatile Building Block for Heterocyclic Chemistry
Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate is a highly functionalized aromatic compound that serves as a potent precursor for the synthesis of a variety of heterocyclic systems. Its structure is rich in chemical handles that can be selectively manipulated to construct complex molecular architectures. The key features of this molecule are:
-
An Electron-Deficient Aromatic Ring: The two nitro groups strongly withdraw electron density from the toluene ring, making it susceptible to nucleophilic aromatic substitution and activating it for reductive cyclization pathways.
-
Selectively Reducible Nitro Groups: The nitro groups at the C2 and C4 positions can be selectively or fully reduced to amino groups, which can then participate in cyclization reactions. The steric and electronic environment of each nitro group allows for regioselective reduction under specific conditions.
-
A Reactive Malonate Moiety: The active methylene proton of the malonate group can be easily abstracted to form a nucleophilic enolate, which can participate in intramolecular cyclizations or be used as a handle for further functionalization. The two ester groups can also be involved in condensation reactions.
This guide provides detailed protocols and technical insights into the transformation of this compound into valuable heterocyclic scaffolds, such as benzimidazoles and quinoxalines, which are prevalent in medicinal chemistry and materials science.
Synthesis of the Starting Material: this compound
The starting material can be synthesized via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro groups facilitate the displacement of a suitable leaving group on the aromatic ring by the enolate of dimethyl malonate. A common precursor is 2,4-dinitro-5-chlorotoluene.
Reaction Scheme: Synthesis of the Starting Material
Caption: Synthesis of the title compound via SNAr reaction.
Protocol 1: Synthesis of this compound
This protocol is based on established methods for the arylation of malonic esters[1].
Materials:
-
2,4-Dinitro-5-chlorotoluene
-
Dimethyl malonate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for inert atmosphere reactions.
Procedure:
-
Preparation: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous DMF (10 mL per 10 mmol of 2,4-dinitro-5-chlorotoluene).
-
Base Addition: Carefully add sodium hydride (1.1 equivalents) to the stirred DMF.
-
Enolate Formation: Cool the suspension to 0 °C in an ice bath. Add dimethyl malonate (1.1 equivalents) dropwise via a syringe over 15 minutes. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.
-
SNAr Reaction: Dissolve 2,4-dinitro-5-chlorotoluene (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the malonate enolate solution.
-
Reaction Monitoring: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully quench by the slow addition of saturated aqueous NH4Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a solid.
Application 1: Synthesis of Benzimidazole Derivatives
The synthesis of benzimidazoles from the title compound can be achieved through a reductive cyclization strategy. This involves the selective reduction of the ortho-nitro group (at C2) to an amino group, followed by an intramolecular cyclization with one of the ester functionalities of the malonate moiety.
Causality of Experimental Choices:
-
Selective Reduction: The nitro group at the C2 position is flanked by the bulky malonate group and the methyl group at C5. The nitro group at C4 is generally less sterically hindered. However, reagents like sodium sulfide or ammonium sulfide (used in the Zinin reduction) can often selectively reduce one nitro group in dinitro compounds[2][3]. The choice of reducing agent is critical for achieving the desired regioselectivity. Catalytic hydrogenation with specific catalysts (e.g., PtO2) under controlled conditions can also be employed for selective reduction.
-
Intramolecular Cyclization: The newly formed aniline derivative possesses a nucleophilic amino group in close proximity to the electrophilic carbonyl carbons of the dimethyl malonate. Upon heating, an intramolecular nucleophilic acyl substitution can occur, leading to the formation of the imidazole ring and the elimination of methanol.
Reaction Scheme: Synthesis of a Benzimidazole Derivative
Caption: Proposed pathway for benzimidazole synthesis.
Protocol 2: Synthesis of a Benzimidazole Derivative via Reductive Cyclization
Materials:
-
This compound
-
Ammonium sulfide ((NH4)2S), 20% solution in water
-
Ethanol
-
Acetic acid
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Selective Reduction: In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol. Add the ammonium sulfide solution (3-4 equivalents) dropwise at room temperature.
-
Reaction Conditions: Gently heat the mixture to reflux for 2-4 hours. The color of the solution will typically change from yellow/orange to a deep red or brown. Monitor the formation of the amino intermediate by TLC.
-
Solvent Removal: After the reduction is complete, cool the mixture and remove the ethanol under reduced pressure.
-
Intramolecular Cyclization: To the residue, add glacial acetic acid. Heat the mixture at 100-110 °C for 3-5 hours to facilitate the cyclization.
-
Work-up: Cool the reaction mixture and pour it into ice-water. Neutralize the solution carefully with saturated aqueous NaHCO3.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to obtain the desired benzimidazole derivative.
Application 2: Synthesis of Quinoxaline Derivatives
Quinoxalines are an important class of N-heterocycles. The most common and reliable synthesis involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound[4]. This pathway requires the complete reduction of both nitro groups of the starting material to form the corresponding diamine.
Causality of Experimental Choices:
-
Complete Reduction: To generate the required o-phenylenediamine precursor, both nitro groups must be reduced to amines. Stronger reducing conditions are needed compared to the selective reduction. Common methods include catalytic hydrogenation using palladium on carbon (Pd/C) with hydrogen gas, or the use of reducing agents like tin(II) chloride (SnCl2) in acidic media, or iron powder in acetic acid[5][6].
-
Condensation Reaction: The resulting diamine is highly reactive towards 1,2-dicarbonyl compounds such as glyoxal, diacetyl, or benzil. The reaction is typically carried out in a protic solvent like ethanol or acetic acid and often proceeds rapidly at room temperature or with gentle heating to afford the quinoxaline product in high yield[7].
Reaction Scheme: Synthesis of a Quinoxaline Derivative
Caption: Pathway for the synthesis of quinoxaline derivatives.
Protocol 3: Synthesis of a Quinoxaline Derivative
Part A: Reduction to the Diamine
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethyl Acetate
-
Hydrogen gas (H2) supply (balloon or hydrogenation apparatus)
Procedure:
-
Setup: In a hydrogenation flask, dissolve this compound (1.0 equivalent) in methanol.
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% by weight) to the solution under an inert atmosphere.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.
-
Reaction: Stir the mixture vigorously under a hydrogen atmosphere (1 atm or higher) at room temperature for 6-12 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol.
-
Concentration: Combine the filtrates and concentrate under reduced pressure. The resulting diamine is often used immediately in the next step without further purification due to its potential instability and susceptibility to oxidation.
Part B: Quinoxaline Formation
Materials:
-
Crude Dimethyl 2-(2,4-diamino-5-methylphenyl)malonate (from Part A)
-
Benzil (or another 1,2-dicarbonyl compound)
-
Ethanol or Glacial Acetic Acid
Procedure:
-
Dissolution: Dissolve the crude diamine from Part A in ethanol.
-
Condensation: Add a solution of benzil (1.0 equivalent) in ethanol to the diamine solution.
-
Reaction: Stir the mixture at room temperature or heat to reflux for 1-3 hours. The formation of the quinoxaline product can often be observed by a color change or precipitation.
-
Isolation: Cool the reaction mixture. If a precipitate has formed, collect the solid by filtration and wash with cold ethanol.
-
Purification: If no precipitate forms, concentrate the reaction mixture and purify the crude product by recrystallization or column chromatography on silica gel to yield the pure quinoxaline derivative.
Summary of Synthetic Protocols
| Protocol | Target Compound Class | Key Transformation | Primary Reagents | Typical Yield |
| 1 | Starting Material | Nucleophilic Aromatic Substitution | NaH, Dimethyl malonate | 70-85% |
| 2 | Benzimidazole | Selective Reductive Cyclization | (NH4)2S, Acetic Acid | 50-70% |
| 3 | Quinoxaline | Complete Reduction & Condensation | H2/Pd/C, 1,2-Dicarbonyl | 65-90% (2 steps) |
Conclusion
This compound is a precursor with significant potential for constructing diverse heterocyclic frameworks. The protocols outlined in this guide demonstrate scientifically sound strategies for the synthesis of benzimidazoles and quinoxalines. By carefully selecting reagents and reaction conditions, researchers can selectively manipulate the functional groups of this versatile starting material to access a wide range of complex molecules for applications in drug discovery and materials science. Further exploration of its reactivity is likely to uncover novel synthetic routes to other important heterocyclic systems.
References
-
Porter, H. K. (2011). The Zinin Reduction of Nitroarenes. Organic Reactions, 455–481. [Link]
-
Synthesis of diethyl 2-ethyl-2-(4-nitrophenyl)malonate. PrepChem. [Link]
-
Selective nitro reduction of poly nitro compounds. Chemistry Stack Exchange. [Link]
-
Ahmadi, A., & Nahri-Niknafs, B. (2011). Synthesis, Characterization of Some Novel Benzimidazole Derivatives of 1-Bromo-2,4-dinitrobenzene and Their Antifungal Activities. E-Journal of Chemistry, 8(1), 85-91. [Link]
-
Zhang, Y., et al. (2018). A one-pot procedure for the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles. Synlett, 29(20), 2722-2726. [Link]
-
A new reagent for selective reduction of nitro group. (n.d.). Indian Journal of Chemistry. [Link]
-
Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. (2024). RSC Advances. [Link]
-
Lee, J. Y., & Yoon, T. (2007). Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. Bulletin of the Korean Chemical Society, 28(1), 153-155. [Link]
-
Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. (2022). Organic Letters. [Link]
-
Akbarizad, B., Taghavi, M., & Najafi, S. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry, 3, 110-120. [Link]
-
A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (2022). Molecules. [Link]
-
Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. (2007). Organic & Biomolecular Chemistry. [Link]
-
Marin, L., et al. (2013). Quinoxaline derivatives with broadened absorption patterns. Journal of Materials Chemistry A, 1(37), 11266-11274. [Link]
-
Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antifungal Agents. (2024). Al-Mustansiriyah Journal of Science. [Link]
-
He, S., et al. (2012). Synthesis and evaluation of quinoxaline derivatives as potential influenza NS1A protein inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(16), 5284-5288. [Link]
-
Efficient synthesis of quinoxalines from 2-nitroanilines and vicinal diols via a ruthenium-catalyzed hydrogen transfer strategy. (2018). Green Chemistry. [Link]
-
de Oliveira, R. A., et al. (2021). Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)malonate. SN Applied Sciences, 3(1), 1-8. [Link]
Sources
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- 4. Synthesis and evaluation of quinoxaline derivatives as potential influenza NS1A protein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzimidazole synthesis [organic-chemistry.org]
- 6. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols: Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate as a Versatile Precursor for Pharmaceutical Ingredients
Introduction: Unlocking the Potential of a Specialized Malonate Derivative
In the landscape of pharmaceutical development, the strategic design and synthesis of molecular scaffolds that serve as precursors to active pharmaceutical ingredients (APIs) are of paramount importance. Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate is an exemplary, yet underexplored, building block with significant potential in medicinal chemistry. Its unique structure, featuring a dinitro-activated aromatic ring coupled with a reactive malonate moiety, positions it as a versatile starting material for the synthesis of a variety of heterocyclic compounds with established pharmacological relevance.
This guide provides an in-depth exploration of this compound, from its synthesis and characterization to its application as a precursor for pharmaceutically active agents, with a particular focus on the synthesis of substituted 2-aminobenzimidazoles. These protocols and insights are intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in their synthetic endeavors.
Chemical Profile and Physicochemical Properties
A clear understanding of the fundamental properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂N₂O₈ | [Calculated] |
| Molecular Weight | 312.23 g/mol | [Calculated] |
| Appearance | Expected to be a crystalline solid | [General knowledge of similar compounds] |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | [General knowledge of similar compounds] |
Synthesis of this compound: A Detailed Protocol
The synthesis of the title compound can be efficiently achieved through a nucleophilic aromatic substitution (SNAr) reaction. This well-established reaction class is particularly effective due to the presence of two strongly electron-withdrawing nitro groups on the benzene ring, which activate the ring towards nucleophilic attack.
Reaction Principle
The synthesis involves the reaction of a suitable 5-methyl-2,4-dinitrohalobenzene, such as 1-chloro-5-methyl-2,4-dinitrobenzene, with the sodium salt of dimethyl malonate. The electron-deficient aromatic ring is readily attacked by the malonate enolate, leading to the displacement of the halide and the formation of a new carbon-carbon bond.
Caption: Synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
1-chloro-5-methyl-2,4-dinitrobenzene
-
Dimethyl malonate
-
Sodium methoxide (or sodium hydride)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Preparation of Sodium Dimethyl Malonate: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF. Cool the flask to 0 °C in an ice bath. Carefully add sodium methoxide (1.1 equivalents) to the DMF with stirring.
-
Formation of the Malonate Enolate: To the stirred suspension of sodium methoxide, add dimethyl malonate (1.0 equivalent) dropwise via the dropping funnel, maintaining the temperature at 0 °C. Stir the mixture at this temperature for 30 minutes to ensure complete formation of the sodium dimethyl malonate.
-
Nucleophilic Aromatic Substitution: Dissolve 1-chloro-5-methyl-2,4-dinitrobenzene (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials.
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and wash with saturated aqueous ammonium chloride solution to quench the reaction. Separate the organic layer and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.
Characterization of this compound
Accurate characterization is crucial to confirm the identity and purity of the synthesized compound. The following are the expected spectroscopic data based on the structure.
-
¹H NMR (400 MHz, CDCl₃):
-
δ (ppm): ~8.8 (s, 1H, Ar-H), ~7.5 (s, 1H, Ar-H), ~5.2 (s, 1H, CH-(COOMe)₂), 3.8 (s, 6H, 2 x OCH₃), 2.7 (s, 3H, Ar-CH₃).
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ (ppm): ~165 (C=O), ~148, ~145, ~135, ~133, ~128, ~125 (aromatic carbons), ~55 (CH), ~53 (OCH₃), ~20 (CH₃).
-
-
Infrared (IR) Spectroscopy (KBr, cm⁻¹):
-
~3100 (aromatic C-H stretch), ~2950 (aliphatic C-H stretch), ~1740 (C=O stretch of ester), ~1540 and ~1350 (asymmetric and symmetric NO₂ stretches).
-
-
Mass Spectrometry (ESI-MS):
-
m/z for C₁₂H₁₂N₂O₈Na [M+Na]⁺: calculated 335.05, found [to be determined experimentally].
-
Application as a Precursor for 2-Aminobenzimidazoles
A significant application of this compound lies in its potential as a precursor for the synthesis of substituted 2-aminobenzimidazoles. This class of compounds is of great interest in pharmaceutical research due to their broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.
Synthetic Strategy
The overall strategy involves a multi-step sequence to transform the dinitrophenylmalonate into the benzimidazole ring system.
Application Notes and Protocols: Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate in Medicinal Chemistry
Introduction: A Covalent Building Block for Targeted Protein Degradation
Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate is emerging as a valuable building block in medicinal chemistry, particularly in the rapidly advancing field of targeted protein degradation (TPD).[1][2][3] Its utility stems from the unique chemical properties of the 2,4-dinitrophenyl group, a moiety known for its ability to act as a potent electrophile, enabling covalent modification of nucleophilic residues on proteins.[4][5] This characteristic positions the molecule as an ideal component for constructing covalent Proteolysis Targeting Chimeras (PROTACs) and other molecular degraders designed to irreversibly bind to a target protein, leading to its subsequent ubiquitination and proteasomal degradation.[6][7][8][9]
The core concept of a PROTAC involves a bifunctional molecule that simultaneously binds to a protein of interest (POI) and an E3 ubiquitin ligase, thereby inducing proximity and triggering the transfer of ubiquitin to the POI.[6][7][10] While many PROTACs rely on reversible binding to their targets, the incorporation of a covalent warhead, such as the dinitrophenyl group, can offer several advantages, including increased potency, prolonged duration of action, and the ability to target proteins with shallow binding pockets.[11][12]
This guide provides a comprehensive overview of the application of this compound in medicinal chemistry, with a focus on its role in the development of covalent protein degraders. We will explore its synthesis, its incorporation into a PROTAC scaffold, and protocols for evaluating its efficacy.
Chemical Properties and Synthesis
The key to the reactivity of this compound lies in the electron-withdrawing nature of the two nitro groups on the phenyl ring. This electronic arrangement renders the carbon atom to which the malonate is attached highly electrophilic and susceptible to nucleophilic aromatic substitution.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₂N₂O₈ |
| Molecular Weight | 312.2 g/mol |
| CAS Number | 941294-15-1 |
| Appearance | Likely a pale yellow solid |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, DCM) |
Proposed Synthesis Protocol
The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction between a suitable halo-aromatic precursor and dimethyl malonate.
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Step-by-Step Protocol:
-
Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add dimethyl malonate (1.2 equivalents) and a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil) portion-wise, ensuring the temperature remains below 10 °C. Stir the mixture at room temperature for 30 minutes to an hour, or until the evolution of hydrogen gas ceases, indicating the formation of the malonate enolate.
-
Aromatic Substitution: Dissolve 1-chloro-5-methyl-2,4-dinitrobenzene (1.0 equivalent) in a minimal amount of the reaction solvent and add it dropwise to the malonate enolate solution at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and then heat to 80-100 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired this compound.
Application in Covalent PROTAC Design
The primary application of this compound in medicinal chemistry is as a covalent warhead for a PROTAC. The malonate ester can be hydrolyzed to the corresponding carboxylic acid, which then serves as a handle for linker attachment.
Conceptual PROTAC Structure
Caption: Synthetic workflow for PROTAC assembly.
Step-by-Step Protocol:
-
Mono-dealkylation: Selectively hydrolyze one of the methyl ester groups of this compound to the corresponding carboxylic acid using a mild base such as potassium hydroxide in methanol at room temperature.
-
Linker Attachment: Couple the resulting mono-acid with a suitable bifunctional linker (e.g., a PEG linker with a terminal amine) using standard peptide coupling reagents such as HATU and DIPEA in a solvent like DMF.
-
E3 Ligase Ligand Conjugation: The other end of the linker is then conjugated to a known E3 ligase ligand (e.g., a thalidomide analog or a VHL ligand) that has a suitable functional group for coupling (e.g., an amine or a carboxylic acid).
-
Purification: The final PROTAC molecule is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocols for Biological Evaluation
Protocol 1: Evaluation of Covalent Target Engagement
Objective: To confirm that the dinitrophenyl warhead covalently modifies the target protein.
Methodology: Intact Protein Mass Spectrometry
-
Incubation: Incubate the purified target protein with the synthesized PROTAC (or just the warhead-linker fragment) at various concentrations and time points at 37 °C.
-
Sample Preparation: Quench the reaction and prepare the protein sample for mass spectrometry analysis by desalting using a C4 ZipTip.
-
Mass Spectrometry: Analyze the protein sample by LC-MS on a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap).
-
Data Analysis: Deconvolute the resulting mass spectrum to determine the intact mass of the protein. A mass shift corresponding to the molecular weight of the covalently attached fragment will confirm target engagement.
Table 2: Expected Mass Shift Upon Covalent Modification
| Covalent Adduct | Expected Mass Shift (Da) |
| Warhead-Linker Fragment | [Calculate based on linker used] |
| Full PROTAC | [Calculate based on linker and E3 ligand used] |
Protocol 2: Cellular Target Degradation Assay
Objective: To determine the efficacy of the PROTAC in inducing the degradation of the target protein in a cellular context.
Methodology: Western Blotting
-
Cell Culture and Treatment: Plate cells expressing the target protein and treat them with increasing concentrations of the synthesized PROTAC for various time points (e.g., 4, 8, 16, 24 hours). Include a negative control (e.g., a PROTAC with an inactive E3 ligase ligand) and a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, probe with a corresponding HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. The reduction in the target protein band intensity relative to the loading control and vehicle-treated cells indicates protein degradation.
Conclusion and Future Perspectives
This compound represents a promising and versatile building block for the development of covalent protein degraders. Its inherent reactivity, coupled with the modular nature of PROTAC design, opens up new avenues for targeting challenging proteins in drug discovery. The protocols outlined in this guide provide a framework for the synthesis and evaluation of novel therapeutics based on this unique chemical scaffold. Future research will likely focus on expanding the repertoire of linkers and E3 ligase ligands that can be combined with this covalent warhead to fine-tune the selectivity and efficacy of the resulting degraders.
References
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Toda, H., et al. (1993). Effect of Dinitrophenyl Modification on Oxidation-Reduction of Glutathione Reductase From Yeast. PubMed. [Link]
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Geisler, J. G. (2019). 2,4 Dinitrophenol as Medicine. PMC. [Link]
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Geisler, J. G. (2019). 2,4 Dinitrophenol as Medicine. PubMed. [Link]
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Secher, D. S., et al. (1977). The accessibility of protein-bound dinitrophenyl groups to univalent fragments of anti-dinitrophenyl antibody. PubMed. [Link]
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Wikipedia. (2023). 2,4-Dinitrophenylhydrazine. [Link]
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ScienceDirect. (2025). 2,4-Dinitrophenylhydrazine: Significance and symbolism. [Link]
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Ciulli, A. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. PubMed. [Link]
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Adusumalli, S., et al. (2015). Covalent protein modification: the current landscape of residue-specific electrophiles. PubMed. [Link]
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Frontiers in Chemistry. (2020). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. [Link]
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Hennessy, E. J., & Buchwald, S. L. (2002). A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate. Organic Letters. [Link]
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Sajjan, V. P., et al. (2023). New2-((2-(2,4-dinitrophenyl)hydrazineeylidene) derivatives: design, synthesis, in silico, and in vitro anticancer studies. ResearchGate. [Link]
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Ciulli, A. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. ACS Publications. [Link]
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Adusumalli, S., et al. (2015). Covalent protein modification: the current landscape of residue-specific electrophiles. Current Opinion in Chemical Biology. [Link]
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Abd-El-Aziz, A. S., et al. (1998). Arylation of diethyl alkylmalonates: synthetic route to diethyl alkyl(substituted aryl)malonates with the aid of temporary arene complexation by the cyclopentadienyliron moiety. Journal of the Chemical Society, Perkin Transactions 1. [Link]
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Tran, N. L., et al. (2022). Targeted Protein Degradation: Design Considerations for PROTAC Development. PubMed. [Link]
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Madhusudhan, G., et al. (2011). An Efficient and Practical Synthesis of Dimethyl 2-chloromalonate. Der Pharma Chemica. [Link]
-
MDPI. (2023). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. [Link]
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Yip, S. F., et al. (2007). Room-Temperature Copper-Catalyzed ??-Arylation of Malonates. ResearchGate. [Link]
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Yip, S. F., et al. (2007). Room-temperature copper-catalyzed alpha-arylation of malonates. PubMed. [Link]
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Cell Signaling Technology. (2022). Targeted Protein Degradation to Advance Oncology Drug Discovery. [Link]
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Donovan, K. A., & Fischer, E. S. (2024). Targeted protein degradation: from mechanisms to clinic. PubMed. [Link]
-
Zhang, X., et al. (2022). Key Considerations in Targeted Protein Degradation Drug Discovery and Development. PubMed. [Link]
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Parker, C. (2025). Dana-Farber Targeted Degradation Webinar Series. [Link]
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Application Note & Protocol: A Dual-Approach HPLC Analysis of Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate via Direct and Derivatization-Based Methods
Abstract
This application note presents a comprehensive analytical strategy for Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate, a key intermediate in pharmaceutical synthesis. We detail two distinct yet complementary High-Performance Liquid Chromatography (HPLC) methods. The first is a direct reverse-phase HPLC (RP-HPLC) method for the quantification of the parent compound. The second, more robust method involves a simple and rapid chemical derivatization—alkaline hydrolysis of the diester to its corresponding dicarboxylic acid—followed by a re-optimized RP-HPLC analysis. This dual-approach not only provides a reliable quantitative assay but also serves as an orthogonal method for identity confirmation, enhancing the trustworthiness of analytical results in research and quality control environments.
Introduction: The Rationale for a Derivatization-Based Strategy
This compound is a compound characterized by two key structural features relevant to its analysis: the dimethyl malonate ester group and the dinitrophenyl moiety. The dinitrophenyl group acts as a strong chromophore, making the molecule readily detectable by UV-Vis spectrophotometry. Consequently, a direct HPLC-UV analysis is feasible and is presented here as the primary quantitative method.
However, in complex sample matrices or during process development, co-eluting impurities or excipients can interfere with the direct analysis. Furthermore, unequivocal confirmation of the analyte's identity is a cornerstone of regulatory compliance and scientific rigor. To address these challenges, we employ chemical derivatization as a powerful analytical tool. By intentionally altering the chemical structure of the target analyte, we can modulate its physicochemical properties, leading to a significant and predictable shift in its chromatographic behavior.
Here, we leverage the facile alkaline hydrolysis (saponification) of the two methyl ester groups to form the highly polar 2-(5-methyl-2,4-dinitrophenyl)malonic acid. This transformation from a relatively nonpolar diester to a polar dicarboxylic acid provides an orthogonal analytical method. The resulting shift in retention time serves as a powerful confirmation of identity, as non-ester-containing impurities will not undergo the same chemical transformation.
Principle of Derivatization: Alkaline Hydrolysis
The core of the derivatization strategy is the base-catalyzed hydrolysis of the ester functional groups, a classic organic reaction known as saponification.[1] In the presence of a strong base like sodium hydroxide (NaOH), the nucleophilic hydroxide ion attacks the electrophilic carbonyl carbon of each methyl ester. This process cleaves the ester bonds, yielding the disodium salt of the malonic acid derivative and two molecules of methanol. Subsequent acidification protonates the carboxylate salt to form the final dicarboxylic acid derivative.
This conversion drastically increases the polarity of the analyte, which is the key to the chromatographic confirmation strategy. The parent diester is a neutral molecule with moderate lipophilicity, while the resulting dicarboxylic acid is a highly polar, ionizable compound.
Experimental Workflow and Protocols
The overall analytical strategy involves two parallel workflows for the analysis of a single sample, providing both quantification and confirmation.
Workflow Overview
Caption: Dual-workflow approach for quantification and confirmation.
Part 1: Protocol for Direct HPLC Analysis (Parent Compound)
This method is optimized for the direct quantification of the neutral, underivatized this compound.
A. Reagents and Materials
-
Acetonitrile (ACN), HPLC Grade
-
Water, HPLC Grade or Milli-Q
-
Phosphoric Acid (H₃PO₄), ACS Grade
-
Sample of this compound
-
Class A volumetric flasks and pipettes
-
0.45 µm syringe filters
B. Standard and Sample Preparation
-
Mobile Phase A: 90:10 Water/Acetonitrile with 0.1% H₃PO₄.
-
Mobile Phase B: 10:90 Water/Acetonitrile with 0.1% H₃PO₄.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase B.
-
Working Standard (0.1 mg/mL): Dilute 1 mL of the Stock Solution to 10 mL with Mobile Phase B.
-
Sample Preparation (0.1 mg/mL nominal): Prepare sample in Mobile Phase B to achieve a final concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter prior to injection.
C. HPLC Method Parameters
| Parameter | Condition | Scientist's Note (The "Why") |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard C18 provides excellent retention for moderately nonpolar compounds like the parent diester. |
| Mobile Phase | Isocratic: 50% A / 50% B | An isocratic method is simple, robust, and sufficient for this analysis.[2] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |
| Injection Volume | 10 µL | A typical injection volume to ensure good peak shape and sensitivity. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| UV Detection | 360 nm | The dinitrophenyl group has strong absorbance near this wavelength, providing high sensitivity.[3] |
| Run Time | 10 minutes | Sufficient time to elute the analyte and any closely related impurities. |
| Expected Rt | ~ 5-7 minutes | The parent compound is expected to be well-retained under these conditions. |
Part 2: Protocol for Derivatization (Alkaline Hydrolysis)
This protocol converts the parent diester into its dicarboxylic acid form.
A. Reagents and Materials
-
Prepared sample solution from Part 1 (0.1 mg/mL nominal in ACN/Water)
-
1.0 M Sodium Hydroxide (NaOH) solution
-
1.0 M Hydrochloric Acid (HCl) solution
-
Heating block or water bath set to 60 °C
-
HPLC vials
B. Derivatization Procedure
-
Reaction Setup: In an HPLC vial, pipette 500 µL of the prepared sample solution.
-
Add Base: Add 100 µL of 1.0 M NaOH. Cap the vial and vortex briefly.
-
Scientist's Note: A molar excess of NaOH is used to drive the hydrolysis reaction to completion in a short timeframe.
-
-
Heating: Place the vial in the heating block at 60 °C for 30 minutes.
-
Scientist's Note: Gentle heating accelerates the rate of saponification, ensuring complete conversion of the diester.[1] Malonic ester hydrolysis is a well-established procedure.
-
-
Cooling: Remove the vial and allow it to cool to room temperature.
-
Neutralization: Carefully add 100 µL of 1.0 M HCl to the vial. Cap and vortex.
-
Scientist's Note: This step neutralizes the excess NaOH and protonates the dicarboxylate salt to form the dicarboxylic acid. Acidifying the solution is critical for achieving good peak shape on a reverse-phase column by suppressing ionization.[4]
-
-
Final Sample: The sample is now ready for injection using the HPLC method described in Part 3.
Part 3: Protocol for HPLC Analysis of Dicarboxylic Acid Derivative
This method is optimized for the polar dicarboxylic acid derivative.
A. HPLC Method Parameters
| Parameter | Condition | Scientist's Note (The "Why") |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The same column can be used, demonstrating the dramatic shift in retention on the same stationary phase. |
| Mobile Phase | Isocratic: 95% A / 5% B | A highly aqueous mobile phase is required to retain the very polar dicarboxylic acid derivative. |
| Flow Rate | 1.0 mL/min | Maintained for consistency and comparison with the direct method. |
| Injection Volume | 10 µL | Kept consistent with the direct method. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| UV Detection | 360 nm | The chromophore remains unchanged, so the detection wavelength is the same. |
| Run Time | 10 minutes | Sufficient time for the now early-eluting derivative peak. |
| Expected Rt | ~ 2-3 minutes | A significant shift to a much earlier retention time is expected, confirming the structural change. |
Trustworthiness: A Self-Validating System
The power of this dual-approach lies in its self-validating nature. When a sample is subjected to both workflows:
-
Workflow A should yield a peak at the expected retention time (~5-7 min) corresponding to the parent compound.
-
Workflow B should show the disappearance of the parent peak and the appearance of a new, single major peak at a much earlier retention time (~2-3 min).
This predictable and significant shift in retention time provides extremely high confidence in the identity of the analyte. Any non-ester impurity present in the original sample will likely not undergo this shift, allowing for its chromatographic separation and identification as an impurity.
Conclusion
The presented application note details a robust, dual-analysis strategy for this compound. By combining a straightforward direct RP-HPLC method for quantification with a confirmatory method based on chemical derivatization via alkaline hydrolysis, researchers can achieve a high degree of confidence in both the amount and the identity of their target compound. This orthogonal approach enhances the scientific integrity of analytical data, making it an invaluable tool in pharmaceutical research, development, and quality control.
References
-
Title: Liquid chromatographic determination of dicarboxylic acids based on intramolecular excimer-forming fluorescence derivatization Source: PubMed URL: [Link]
-
Title: Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography Source: PubMed URL: [Link]
-
Title: Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Source: Longdom Publishing URL: [Link]
-
Title: Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC) Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
-
Title: Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review Source: PubMed URL: [Link]
-
Title: Dimethyl malonate Source: SIELC Technologies URL: [Link]
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Title: MALONIC ACID DIESTERS SIDS Initial Assessment Report Source: Organisation for Economic Co-operation and Development (OECD) URL: [Link]
-
Title: THE KINETICS OF THE ALKALINE HYDROLYSIS OF DIETHYL MALONATE, DIETHYL SUCCINATE AND DIETHYL SEBACATE IN WATER-DIOXANE MIXTURES Source: ACS Publications URL: [Link]
-
Title: Separation of Dimethyl malonate on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]
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Title: HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone Source: National Products Chemistry & Research URL: [Link]
-
Title: Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC Source: Agilent URL: [Link]
-
Title: Rapid Determination of DNPH Derivatized Carbonyl Compounds by UHPLC Source: KNAUER URL: [Link]
- Title: Production of malonic acid Source: Google Patents URL
-
Title: Malonic esters Source: University of Calgary URL: [Link]
-
Title: HPLC Methods for analysis of Dimethylmalonic acid Source: HELIX Chromatography URL: [Link]
-
Title: Separation of Carbonyl Compounds as Dinitrophenylhydrazone Derivatives on HALO® C18, 2.7 µm Source: Advanced Materials Technology URL: [Link]
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Application Notes and Protocols for Nucleophilic Aromatic Substitution on Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate
Introduction: A Versatile Scaffold for Chemical Innovation
In the landscape of modern organic synthesis and drug discovery, the strategic functionalization of aromatic rings remains a cornerstone of molecular design. Nucleophilic aromatic substitution (SNAr) stands out as a powerful tool for the construction of carbon-heteroatom and carbon-carbon bonds on electron-deficient aromatic systems. This guide focuses on a particularly reactive and versatile substrate: Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate . The presence of two strongly electron-withdrawing nitro groups, positioned ortho and para to a potential leaving group, renders the aromatic ring highly susceptible to nucleophilic attack. This inherent reactivity, coupled with the synthetic handle provided by the dimethyl malonate moiety, makes this compound an invaluable building block for the synthesis of a diverse array of complex molecules.
Researchers, particularly those in the fields of medicinal chemistry and materials science, will find this substrate amenable to a wide range of transformations, enabling the rapid generation of compound libraries with diverse functionalities. The dinitrophenyl scaffold is a recurring motif in biologically active molecules and has seen a resurgence of interest in the development of novel therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This document provides a comprehensive overview of the mechanistic underpinnings, detailed experimental protocols, and potential applications of SNAr reactions involving this compound.
The Engine of Reactivity: Understanding the SNAr Mechanism
The facility of nucleophilic aromatic substitution on this substrate is a direct consequence of the electronic properties imparted by the dinitro-substitution pattern. The reaction proceeds via a well-established two-step addition-elimination mechanism, often referred to as the SNAr mechanism.[4][5]
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group. This step, which is typically the rate-determining step, results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][5] The aromaticity of the ring is temporarily disrupted in this intermediate. The negative charge is effectively delocalized across the aromatic system and, crucially, onto the oxygen atoms of the ortho and para nitro groups. This delocalization significantly stabilizes the intermediate, lowering the activation energy for its formation.
-
Elimination of the Leaving Group and Restoration of Aromaticity: In the second, generally faster step, the leaving group departs, and the aromaticity of the ring is restored, yielding the final substitution product.
The exceptional reactivity of the dinitrophenyl system towards nucleophiles is a direct consequence of the substantial stabilization of the Meisenheimer complex by the two nitro groups.
Visualizing the SNAr Mechanism
Caption: The SNAr mechanism proceeds via a two-step addition-elimination pathway.
Synthetic Protocols: A Practical Guide
Protocol 1: Synthesis of the Starting Material - this compound
The synthesis of the title compound is typically achieved through the reaction of a suitable 5-methyl-2,4-dinitro-substituted benzene derivative bearing a good leaving group (e.g., chlorine) with dimethyl malonate in the presence of a base.
Materials:
-
1-Chloro-5-methyl-2,4-dinitrobenzene
-
Dimethyl malonate[6]
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add dimethyl malonate (1.2 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30 minutes, during which time the evolution of hydrogen gas should cease.
-
Add a solution of 1-chloro-5-methyl-2,4-dinitrobenzene (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to afford this compound as a solid.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution with Amines
This protocol outlines a general method for the displacement of a leaving group on the dinitrophenyl ring with primary or secondary amines.
Materials:
-
This compound
-
Primary or secondary amine (e.g., piperidine, morpholine, benzylamine)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., Acetonitrile, DMF, or DMSO)
-
Ethyl acetate
-
Water
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 equivalent) in the chosen anhydrous solvent, add the amine (1.2 equivalents) and the base (K₂CO₃ or DIPEA, 2.0 equivalents).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-substituted product.
Protocol 3: General Procedure for Nucleophilic Aromatic Substitution with Thiols
This protocol provides a general method for the formation of aryl thioethers through the reaction with a thiol.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl mercaptan)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous solvent (e.g., DMF or THF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Water
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the thiol (1.1 equivalents) in the chosen anhydrous solvent, add the base (K₂CO₃ or NaH, 1.2 equivalents) at 0 °C.
-
Stir the mixture for 15-30 minutes at 0 °C to form the thiolate.
-
Add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Carefully quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired aryl thioether.[4]
Illustrative Experimental Workflow
Caption: A generalized workflow for the synthesis and subsequent SNAr functionalization.
Quantitative Data Summary
The following table provides representative yields for SNAr reactions on activated dinitrophenyl systems with various nucleophiles, illustrating the versatility and efficiency of this transformation. Actual yields for this compound may vary depending on the specific nucleophile and reaction conditions.
| Nucleophile Class | Representative Nucleophile | Leaving Group | Solvent | Base | Temperature (°C) | Typical Yield (%) |
| Amines | Piperidine | Cl | Acetonitrile | K₂CO₃ | 50-80 | 85-95 |
| Morpholine | Cl | DMF | DIPEA | 25-50 | 90-98 | |
| Aniline | F | DMSO | K₂CO₃ | 100 | 75-85 | |
| Thiols | Thiophenol | Cl | DMF | K₂CO₃ | 25 | 90-97 |
| Benzyl mercaptan | Cl | THF | NaH | 25 | 88-95 | |
| Alkoxides | Sodium methoxide | Cl | Methanol | - | 25-60 | 92-99 |
Applications in Drug Discovery and Beyond
The products derived from nucleophilic aromatic substitution on this compound are valuable intermediates in several areas of chemical research, with particularly significant potential in drug discovery.
-
Scaffolds for Biologically Active Molecules: The dinitrophenyl moiety is present in a number of compounds with reported biological activities, including antimicrobial and anticancer properties.[7] The ability to readily introduce diverse substituents via SNAr allows for the rapid generation of libraries for structure-activity relationship (SAR) studies.
-
Building Blocks for Proteolysis Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that induce the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system.[2][8] They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker. The dinitrophenyl scaffold can be incorporated into the linker or used as a reactive handle to attach the E3 ligase ligand or the target protein ligand.[1][3] The SNAr reaction provides a robust method for conjugating these components.
-
Fluorescent Probes and Labeling Reagents: The dinitrophenyl group is a known chromophore and can act as a fluorescence quencher.[9] Derivatives of the title compound can be designed as fluorescent probes for biological imaging or as labeling reagents for biomolecules.
Conclusion: A Gateway to Molecular Diversity
This compound is a highly activated and versatile substrate for nucleophilic aromatic substitution. The straightforward nature of the SNAr reaction, coupled with the wide availability of nucleophiles, provides a powerful platform for the synthesis of a vast array of functionalized aromatic compounds. The protocols and insights provided in this guide are intended to empower researchers in academia and industry to leverage this valuable building block for the discovery and development of novel molecules with significant potential in medicine, materials science, and beyond.
References
- Charette, A. B., & Goudreau, S. R. (2010).
-
Common Organic Chemistry. (n.d.). SNAr (Cl) - Aliphatic Amines (secondary). Retrieved from [Link]
- IUPAC. (1997). Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). (A. D. McNaught & A. Wilkinson, Compilers).
- Goptar', I. A., Balandina, G. N., Lysogorskaia, E. N., & Filippova, I. I. (2007). [A new approach to the use of fluorogenic dinitrophenyl-containing substrates for determining the proteolytic activity of aspartyl proteinases]. Prikladnaia biokhimiia i mikrobiologiia, 43(4), 432–436.
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MDPI. (2024). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. Retrieved from [Link]
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
- Sun, X., Gao, H., Yang, Y., He, M., Wu, Y., Song, Y., Zhu, C., & Rao, Y. (2019). PROTACs: great opportunities for academia and industry. Signal transduction and targeted therapy, 4, 64.
-
Taylor & Francis. (n.d.). Dinitrophenyl – Knowledge and References. Retrieved from [Link]
- Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312.
- Um, I. H., Kim, M. Y., Kang, T. A., & Dust, J. M. (2014). Kinetic study on SNAr reaction of 1-(y-substituted-phenoxy)-2,4-dinitrobenzenes with cyclic secondary amines in acetonitrile: evidence for cyclic transition-state structure. The Journal of organic chemistry, 79(15), 7045–7053.
-
Wikipedia. (2023, December 1). Dimethyl malonate. Retrieved from [Link]
- Adejayan, A. O., et al. (2020). Synthesis and Antimicrobial Resistant Modulatory Activity of 2,4-Dinitrophenylhydrazone Derivatives as Agents against Some ESKAPE Human Pathogens. Journal of Chemistry, 2020, 1-10.
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AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs. Retrieved from [Link]
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ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). 1-chloro-5-methyl-2,4-dinitrobenzene. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of dimethyl 2-(4-bromo-2-nitrophenyl)malonate. Retrieved from [Link]
-
WordPress. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Retrieved from [Link]
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Application Notes & Protocols: Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate as a Versatile Synthon for Novel Organic Materials
Abstract
Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate is a highly functionalized aromatic compound poised to serve as a pivotal building block in the synthesis of advanced organic materials. Its unique architecture, featuring a strongly electron-deficient dinitrophenyl ring coupled with a reactive malonate moiety, opens avenues for diverse and complex molecular designs. The electron-withdrawing nature of the two nitro groups activates the aromatic ring for further modifications and imparts specific electronic properties, while the malonate group serves as a classic handle for carbon-carbon bond formation and cyclization reactions. This document provides in-depth protocols for the synthesis of the title compound and demonstrates its application in the construction of novel heterocyclic systems, with further discussion on its potential as a core scaffold in modern medicinal chemistry, such as in the development of protein degraders.
Synthesis of this compound
Core Principle: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of the title compound is achieved via a nucleophilic aromatic substitution (SNAr) reaction. This mechanism is highly effective for aryl halides that possess strong electron-withdrawing groups, such as nitro groups, positioned ortho and para to the leaving group.[1] These groups stabilize the negative charge of the intermediate carbanion, known as a Meisenheimer complex, thereby lowering the activation energy of the reaction.[2][3] In this synthesis, the enolate of dimethyl malonate acts as the nucleophile, displacing a halide from an activated 5-methyl-2,4-dinitro-substituted benzene ring.
Experimental Protocol: SNAr Synthesis
This protocol is based on established procedures for the reaction of activated aryl halides with malonate esters.[4]
Reaction Scheme:
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| 1-Chloro-5-methyl-2,4-dinitrobenzene | 216.56 | 10.0 | 2.17 g |
| Dimethyl Malonate | 132.12 | 12.0 | 1.58 g (1.37 mL) |
| Sodium Hydride (60% dispersion in oil) | 24.00 (as NaH) | 12.0 | 0.48 g |
| Anhydrous N,N-Dimethylformamide (DMF) | - | - | 40 mL |
| Diethyl Ether | - | - | For washing |
| 1 M Hydrochloric Acid (HCl) | - | - | As needed |
| Saturated Sodium Chloride Solution | - | - | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | For drying |
| Ethyl Acetate & Hexanes | - | - | For chromatography |
Step-by-Step Procedure:
-
Preparation: To a flame-dried 100 mL three-neck round-bottom flask under an argon atmosphere, add sodium hydride (0.48 g, 12.0 mmol). Wash the NaH dispersion three times with anhydrous hexanes to remove the mineral oil, carefully decanting the hexane wash each time.
-
Enolate Formation: Add anhydrous DMF (20 mL) to the flask and cool the suspension to 0 °C in an ice bath. Slowly add dimethyl malonate (1.37 mL, 12.0 mmol) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete; cessation of hydrogen gas evolution should be observed.[4]
-
SNAr Reaction: In a separate flask, dissolve 1-chloro-5-methyl-2,4-dinitrobenzene (2.17 g, 10.0 mmol) in anhydrous DMF (20 mL). Add this solution dropwise to the cold malonate enolate suspension.
-
Reaction Completion: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 80 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water. Carefully acidify the aqueous mixture to pH ~5 with 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing & Drying: Combine the organic layers and wash with water (2 x 50 mL) and then with saturated sodium chloride solution (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel (using a hexanes/ethyl acetate gradient) or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.[4]
Characterization & Quality Control
To confirm the identity and purity of the synthesized this compound (C₁₂H₁₂N₂O₈, MW: 312.24 g/mol ), the following analyses are essential:
-
¹H NMR: Expect signals for the aromatic protons, the malonate methine proton (CH), the two distinct methoxy groups (OCH₃), and the aromatic methyl group (CH₃).
-
¹³C NMR: Expect distinct signals for all 12 carbons, including the aromatic carbons, carbonyl carbons, and methyl carbons.
-
FT-IR: Look for characteristic peaks for C=O stretching (esters, ~1730 cm⁻¹), aromatic C=C stretching, and strong N-O stretching from the nitro groups (~1530 and ~1350 cm⁻¹).
-
Mass Spectrometry (MS): Confirm the molecular weight via the molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺).
-
Melting Point: A sharp melting point indicates high purity.
Synthesis Workflow Diagram
Application in the Synthesis of Novel Benzimidazole Scaffolds
The dinitrophenyl moiety of the title compound is a masked diamine. Reduction of the nitro groups provides a versatile intermediate, 1,2-diaminoaryl compound, which is a key precursor for the synthesis of various nitrogen-containing heterocycles, such as benzimidazoles.[5][6]
Principle: Reductive Cyclization
This two-step process involves:
-
Reduction: The simultaneous reduction of both nitro groups to primary amines. Common reagents include tin(II) chloride (SnCl₂) in acidic media or catalytic hydrogenation (e.g., H₂ over Pd/C).[7]
-
Cyclocondensation: The resulting diamine undergoes condensation with an aldehyde. This reaction, known as the Phillips condensation, is a robust method for forming the benzimidazole ring system.
Protocol: Synthesis of a Benzimidazole Derivative
Step A: Reduction of Nitro Groups
-
Setup: Dissolve this compound (1.0 g, 3.20 mmol) in ethanol (30 mL) in a 100 mL round-bottom flask.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.61 g, 16.0 mmol) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) for 3 hours. The reaction progress can be monitored by TLC, observing the disappearance of the starting material.
-
Work-up: Cool the reaction mixture and concentrate it under reduced pressure. Add saturated sodium bicarbonate solution to neutralize the excess acid and precipitate the tin salts.
-
Extraction: Filter the mixture through a pad of celite, washing thoroughly with ethyl acetate. Extract the aqueous filtrate with ethyl acetate (3 x 30 mL).
-
Drying & Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude diamino intermediate. This intermediate is often used directly in the next step without extensive purification.
Step B: Phillips Condensation with an Aldehyde
-
Setup: Dissolve the crude diamino intermediate from Step A in ethanol (25 mL).
-
Reagent Addition: Add a representative aldehyde, for example, 4-chlorobenzaldehyde (1.1 equiv., 3.52 mmol, 0.49 g).
-
Reaction: Heat the mixture to reflux for 4 hours. Upon cooling, the benzimidazole product often precipitates from the solution.
-
Isolation: If a precipitate forms, collect it by vacuum filtration and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization.
Reaction Pathway Diagram
Prospective Application: Core Scaffold for PROTACs
The search result identifying the title compound as a "Protein Degrader Building Block" suggests its potential utility in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[8] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the protein's ubiquitination and subsequent degradation by the proteasome.
Rationale and Strategy
The this compound structure can be envisioned as a central scaffold.
-
Linker Attachment Point: The malonate esters can be selectively hydrolyzed to the corresponding carboxylic acid. This acid functionality is a prime site for attaching a polyethylene glycol (PEG) or alkyl linker via standard amide bond coupling reactions (e.g., using HATU or EDC).
-
Vectorial Diversity: The dinitrophenyl ring provides two nitro groups. These can be selectively reduced or differentiated to attach either the E3 ligase ligand or the warhead that binds to the protein of interest, providing multiple vectors for synthesis.
Conceptual Framework for PROTAC Synthesis
Safety and Handling
-
Nitroaromatic Compounds: Dinitro-aromatic compounds should be handled with care. They can be skin irritants and are toxic. Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Sodium Hydride: Sodium hydride is a highly reactive, flammable solid that reacts violently with water to produce hydrogen gas. Handle exclusively under an inert atmosphere.
References
- Grokipedia. Sandmeyer reaction.
-
Wikipedia. Sandmeyer reaction. Available from: [Link]
-
PMC, NIH. Recent trends in the chemistry of Sandmeyer reaction: a review. Available from: [Link]
-
ResearchGate. Stereoselective Michael addition reaction of dimethyl malonate to racemic nitroolefins. Available from: [Link]
-
Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available from: [Link]
-
SynArchive. Sandmeyer Reaction. Available from: [Link]
-
ResearchGate. Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. Available from: [Link]
-
Organic Syntheses. 2,4-dinitroaniline. Available from: [Link]
-
PMC, PubMed Central, NIH. Concerted Nucleophilic Aromatic Substitution Reactions. Available from: [Link]
-
ResearchGate. Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)malonate. Available from: [Link]
-
Wikipedia. Dimethyl malonate. Available from: [Link]
-
Semantic Scholar. Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. Available from: [Link]
- Google Patents. Process for the preparation of 2,4-dinitroaniline.
-
PrepChem.com. Synthesis of diethyl 2-ethyl-2-(4-nitrophenyl)malonate. Available from: [Link]
-
YouTube. Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Available from: [Link]
-
OpenStax. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition. Available from: [Link]
-
ResearchGate. Synthesis of Dinitro-Substituted Furans, Thiophenes, and Azoles | Request PDF. Available from: [Link]
- Google Patents. Preparation of 2,6-dinitroanilines.
-
Oakwood Chemical. Dimethyl 2-(5-methyl-2, 4-dinitrophenyl)malonate, min 98%, 1 gram. Available from: [Link]
-
PMC, NIH. Malonates in Cyclocondensation Reactions. Available from: [Link]
-
PMC, NIH. Dimethyl 2-(4-methylbenzylidene)malonate. Available from: [Link]
-
ResearchGate. (PDF) Dimethyl 2-(4-methylbenzylidene)malonate. Available from: [Link]
-
ResearchGate. A novel organic fluorescent material: synthesis, structures and optical response properties. Available from: [Link]
-
MDPI. Synthesis of Heteroaromatic Compounds. Available from: [Link]
-
MDPI Books. Synthesis of Heteroaromatic Compounds. Available from: [Link]
-
ResearchGate. Synthesis, Identification and Studying Biological Activity of Some Heterocyclic Derivatives from 3, 5-Dinitrosalicylic Acid. Available from: [Link]
-
ResearchGate. (PDF) A review on synthesis of nitrogen-containing heterocyclic dyes for textile fibers - Part 1: Five and six-membered heterocycles. Available from: [Link]
Sources
- 1. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
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- 3. youtube.com [youtube.com]
- 4. prepchem.com [prepchem.com]
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- 6. Synthesis of Heteroaromatic Compounds | MDPI Books [mdpi.com]
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- 8. calpaclab.com [calpaclab.com]
Troubleshooting & Optimization
Common side reactions in the synthesis of Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate. This compound is a valuable building block, often synthesized via a nucleophilic aromatic substitution (SNAr) reaction. The presence of two strongly electron-withdrawing nitro groups on the phenyl ring activates it for attack by the dimethyl malonate enolate.[1][2] While the synthesis is generally robust, several side reactions can occur, impacting yield and purity.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles, to help you navigate the challenges of this synthesis.
Reaction and Mechanism Overview
The core reaction involves the deprotonation of dimethyl malonate to form a nucleophilic carbanion (enolate), which then attacks the electron-deficient aromatic ring of a suitable precursor, such as 1-chloro-5-methyl-2,4-dinitrobenzene, displacing the leaving group.
Reaction Scheme: (CH₃O₂C)₂CH₂ + Base → [(CH₃O₂C)₂CH]⁻ [(CH₃O₂C)₂CH]⁻ + 1-Chloro-5-methyl-2,4-dinitrobenzene → this compound + Cl⁻
The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3] The stability of this intermediate is crucial and is significantly enhanced by the presence of electron-withdrawing groups (like the nitro groups) at the ortho and para positions relative to the point of nucleophilic attack.[2]
Caption: The SNAr mechanism for the synthesis of the target compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Question 1: My reaction yield is significantly lower than expected. What are the common causes?
Answer: Low yield is a frequent issue that can stem from several sources. Let's break down the most probable causes:
-
Incomplete Deprotonation of Dimethyl Malonate: The pKa of dimethyl malonate is around 13. Your base must be strong enough to quantitatively generate the enolate. Weak bases or insufficient equivalents will result in a large amount of unreacted starting material. Sodium hydride (NaH) is an excellent choice as it's a strong, non-nucleophilic base that drives the reaction to completion by producing hydrogen gas.
-
Presence of Water (Hydrolysis): Water can react with both the base and the malonate enolate. It can also lead to the hydrolysis of the ester groups in both the starting material and the product, especially under basic conditions.[4][5] This forms carboxylate salts that are unreactive and complicate purification. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Suboptimal Reaction Temperature: While SNAr reactions are often facile, this specific transformation may require heating to proceed at a reasonable rate. If the reaction is too slow, monitor it by TLC and consider gently heating (e.g., to 50-80 °C) to drive it to completion.[6]
-
Poor Quality Reagents: Ensure your dimethyl malonate and, critically, the dinitrophenyl starting material are pure. Impurities in the aryl halide can lead to a host of side products.
Question 2: My mass spectrometry and NMR data show a byproduct with a much higher molecular weight than my product. What is it?
Answer: This is a classic sign of diarylation .
The product, this compound, still has one acidic proton on the central carbon. This proton can be removed by any remaining base in the reaction mixture to form a new enolate. This new enolate can then react with a second molecule of the aryl halide, leading to a diarylated byproduct. This is a common drawback in malonic ester syntheses.[7][8]
Mitigation Strategies:
-
Stoichiometry Control: Use a slight excess of dimethyl malonate (e.g., 1.1 to 1.2 equivalents) relative to the aryl halide. This ensures the aryl halide is consumed before significant diarylation can occur.
-
Controlled Base Addition: Add the base slowly to a solution of the dimethyl malonate to pre-form the enolate before adding the aryl halide.
Question 3: I've isolated my product, but it's contaminated with a colored, phenolic impurity. How did this form?
Answer: The presence of a phenol, likely 5-methyl-2,4-dinitrophenol , indicates that your base acted as a nucleophile instead of just a base.
This occurs if you use a nucleophilic base like sodium hydroxide (NaOH) or potassium hydroxide (KOH). The hydroxide ion (OH⁻) can compete with the malonate enolate and directly attack the electron-deficient aromatic ring, displacing the halide to form the corresponding phenol.[2][3]
Solution:
-
Always use a strong, non-nucleophilic base . Sodium hydride (NaH) is ideal. If you must use an alkoxide, use sodium methoxide (NaOMe) in methanol. Using the methoxide anion prevents transesterification of your methyl ester product, which would occur with other alkoxides like sodium ethoxide.[7][9]
Caption: Common reaction pathways leading to desired and side products.
Frequently Asked Questions (FAQs)
Q: What are the ideal solvent and base combinations for this synthesis? A: The ideal combination is a strong, non-nucleophilic base in a polar aprotic solvent.
-
Base: Sodium Hydride (NaH) is highly recommended.
-
Solvent: Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF) are excellent choices. They are polar enough to dissolve the reagents and the intermediate enolate salt but do not have acidic protons that would quench the base.
Q: How can I effectively monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most effective method. Use a solvent system like 3:1 Hexanes:Ethyl Acetate. You should see the spot for the starting aryl halide (which is often colored yellow) disappear as a new, typically less polar spot for the product appears.
Q: What is the best method for purifying the final product? A: Flash column chromatography on silica gel is the standard and most effective method.[6] A gradient elution starting with a non-polar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increasing the polarity will allow for the separation of the desired product from unreacted starting materials and any diarylated or phenolic byproducts.
Q: What are the key analytical features to confirm the product's identity? A: A combination of NMR spectroscopy and mass spectrometry is essential.
| Compound | Molecular Weight ( g/mol ) | Key ¹H NMR Features (approx. δ, ppm) |
| Product | 312.23 | ~8.8 (s, 1H, Ar-H), ~7.5 (s, 1H, Ar-H), ~5.5 (s, 1H, malonate CH), ~3.8 (s, 6H, 2x OCH₃), ~2.7 (s, 3H, Ar-CH₃) |
| Diarylated Byproduct | 476.35 | Absence of the malonate CH proton signal (~5.5 ppm). Complex aromatic region. |
| 5-Methyl-2,4-dinitrophenol | 198.13 | Presence of a broad phenolic OH signal. Aromatic signals consistent with the substituted ring. Absence of malonate signals. |
Detailed Experimental Protocol
Disclaimer: This is a generalized protocol and should be adapted and optimized for your specific laboratory conditions. Always perform a thorough risk assessment before beginning any chemical synthesis.
Materials:
-
1-Chloro-5-methyl-2,4-dinitrobenzene (1.0 eq)
-
Dimethyl malonate (1.2 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate
-
Hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: Add sodium hydride (1.2 eq) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel. Wash the NaH three times with anhydrous hexanes to remove the mineral oil, carefully decanting the hexanes each time under a stream of nitrogen.
-
Enolate Formation: Add anhydrous DMF to the flask to create a slurry. Cool the flask to 0 °C in an ice bath. Add dimethyl malonate (1.2 eq) dropwise via the dropping funnel over 15 minutes. Allow the mixture to stir at 0 °C for 30 minutes, during which time hydrogen gas will evolve.
-
SNAr Reaction: Dissolve 1-chloro-5-methyl-2,4-dinitrobenzene (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the enolate solution at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring the reaction progress by TLC. If the reaction is slow, it may be gently heated to 60 °C.
-
Workup: Once the reaction is complete (as judged by TLC), cool the mixture back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure this compound.
Caption: A workflow for troubleshooting common synthesis issues.
References
-
Taydakov, I. V., & Kiskin, M. A. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 16, 1863–1868. Available from: [Link]
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GeeksforGeeks. (2023). Carbanions. Available from: [Link]
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Kareem, M. M. Carbanions. Southern Illinois University Edwardsville. Available from: [Link]
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Wikipedia. (n.d.). Diethyl malonate. Available from: [Link]
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Day, M. Carbanions. Southern Illinois University Edwardsville. Available from: [Link]
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Wikipedia. (n.d.). Carbanion. Available from: [Link]
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Gawley, R. E., & Coldham, I. (2011). Overview of Carbanion Dynamics and Electrophilic Substitutions in Chiral Organolithium Compounds. Topics in Stereochemistry, 27, 223–271. Available from: [Link]
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Taydakov, I. V., & Kiskin, M. A. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. PubMed. Available from: [Link]
-
ResearchGate. (n.d.). Investigation of sustainable reactive distillation process to produce malonic acid from dimethyl malonate. Available from: [Link]
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OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry: A Tenth Edition. Available from: [Link]
-
Borys, A. M., et al. (2022). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2022(3), M1442. Available from: [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available from: [Link]
-
Kappe, C. O., et al. (1998). Malonates in Cyclocondensation Reactions. Molecules, 3(1), 1-11. Available from: [Link]
-
da Silva, A. B. F., et al. (2021). Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)malonate. ResearchGate. Available from: [Link]
-
PrepChem. (n.d.). Synthesis of diethyl 2-ethyl-2-(4-nitrophenyl)malonate. Available from: [Link]
-
Chemistry LibreTexts. (2023). 16.6: Nucleophilic Aromatic Substitution. Available from: [Link]
-
Wikipedia. (n.d.). Malonic ester synthesis. Available from: [Link]
-
PatSnap. (2024). Malonic Ester Synthesis: Steps, Mechanism, and Examples. Available from: [Link]
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Diethyl malonate - Wikipedia [en.wikipedia.org]
Purification of Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate by column chromatography
Welcome to the technical support center for the purification of Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during purification by column chromatography.
Introduction to the Challenge
This compound is synthesized via a nucleophilic aromatic substitution (SNAr) reaction. The product is typically a yellow, crystalline solid. While the synthesis is relatively straightforward, achieving high purity often requires careful column chromatography to remove unreacted starting materials, byproducts, and decomposition products. The presence of two nitro groups makes the aromatic ring highly electron-deficient, influencing its chromatographic behavior and stability.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect to see?
A1: The impurity profile is dictated by the SNAr synthesis route. The most common impurities are:
-
Unreacted Starting Materials: 5-chloro-2-methyl-1,3-dinitrobenzene and dimethyl malonate.
-
Base/Salt Residues: Residual non-volatile bases (e.g., potassium carbonate) or salts formed during the reaction. These are typically removed during aqueous workup but can persist if the workup is incomplete.
-
Side-Products: While the SNAr reaction is generally clean, minor side-products from undesired reactions can occur, depending on the specific base and solvent conditions used.
Q2: What is a good starting solvent system for TLC and column chromatography?
A2: A common and effective eluent system for compounds of moderate polarity is a mixture of a non-polar hydrocarbon and a more polar ester. A good starting point for TLC analysis is 30% Ethyl Acetate in Hexane (or Heptane) . The goal is to achieve a target Rf value of approximately 0.25-0.35 for the desired product, as this typically provides the best separation on a column.[1]
Q3: How can I visualize the product and impurities on a TLC plate?
A3: this compound and its dinitrophenyl-containing impurities are UV-active due to the aromatic ring and nitro groups. They will appear as dark spots on a fluorescent TLC plate under short-wave UV light (254 nm). For compounds that are not UV-active, or for enhanced visualization, specific chemical stains can be used. A potassium permanganate (KMnO4) stain can be effective for visualizing many organic compounds.
Q4: Is the target compound stable on silica gel?
A4: Dinitrophenyl compounds can sometimes exhibit instability on standard silica gel, which is slightly acidic. This can lead to streaking on TLC or yield loss during column chromatography. If you suspect compound degradation, you can perform a 2D TLC analysis or use deactivated (neutral) silica gel for the purification.
In-Depth Troubleshooting Guide
This section addresses specific problems encountered during the column chromatography purification process.
Problem 1: Poor or No Separation of Spots (Co-elution)
Possible Cause 1: Inappropriate Solvent Polarity. The polarity of your eluent system is the most critical factor for achieving separation. If the Rf values of your product and a key impurity are too close on the TLC plate (ΔRf < 0.2), separation on a column will be challenging.
Solution:
-
Systematic Solvent Screening: Prepare a series of TLCs with varying solvent ratios. A good approach is to test solvent systems with 10%, 20%, 30%, and 40% ethyl acetate in hexane.
-
Try a Different Solvent System: If ethyl acetate/hexane does not provide adequate separation, consider switching one of the components. For example, using dichloromethane (DCM) as the more polar component (e.g., DCM/hexane) or toluene as the non-polar component (e.g., ethyl acetate/toluene) can alter the selectivity of the separation.
Possible Cause 2: Column Overloading. Loading too much crude material onto the column relative to the amount of silica gel is a common cause of poor separation.
Solution:
-
Adhere to Loading Ratios: A general rule of thumb is to use a mass ratio of silica gel to crude material between 30:1 and 50:1 for moderately difficult separations. For very difficult separations, this ratio may need to be increased to 100:1.
-
Sample Concentration: Ensure the sample is loaded in the minimum possible volume of solvent to create a narrow starting band.
Problem 2: The Compound is Tailing or Streaking on the Column
Possible Cause 1: Compound Interaction with Acidic Silica. The slightly acidic nature of standard silica gel can lead to strong, non-ideal interactions with certain compounds, causing tailing.
Solution:
-
Use a Neutralizing Agent: Add a small amount of a volatile base, such as triethylamine (~0.1-1%), to your eluent system. This will neutralize the acidic sites on the silica gel and often results in sharper peaks. Always check the stability of your compound to basic conditions first.
-
Switch to a Different Stationary Phase: Consider using neutral alumina or deactivated silica gel if the problem persists.
Possible Cause 2: Poor Solubility in Eluent or Degradation. If the compound has low solubility in the mobile phase as it travels down the column, it can cause tailing. Degradation on the column is also a possibility.
Solution:
-
Check Solubility: Ensure your compound is fully soluble in the chosen eluent system.
-
2D TLC for Stability Check: To test for on-plate degradation, first run a TLC in one direction. Then, turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, it will remain on the diagonal. If it degrades, new spots will appear off the diagonal.
Problem 3: The Compound Won't Elute from the Column
Possible Cause: Eluent is Too Non-Polar. If your compound remains at the top of the column, the mobile phase does not have sufficient polarity to displace it from the stationary phase.
Solution:
-
Increase Eluent Polarity: Gradually increase the percentage of the more polar solvent in your eluent mixture (e.g., move from 20% to 40% ethyl acetate in hexane). This is known as gradient elution.
-
Methanol "Kicker": For highly polar compounds that are strongly adsorbed, adding a small amount of methanol (1-5%) to the eluent can help elute them. However, be aware that methanol can sometimes dissolve silica gel, so use it judiciously.
Problem 4: Cracks or Channels in the Silica Bed
Possible Cause: Improper Column Packing. Air bubbles, cracks, or channels in the silica bed create pathways for the solvent and sample to bypass the stationary phase, leading to a complete loss of separation.
Solution:
-
Proper Packing Technique: Pack the column carefully as a slurry ("wet packing") to ensure a homogenous, air-free bed. Gently tap the column during packing to settle the silica.
-
Avoid Letting the Column Run Dry: Never allow the solvent level to drop below the top of the silica bed, as this will cause cracks to form.
Data Summary Table
| Parameter | Recommended Value/System | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for most organic compound purifications. |
| TLC Eluent (Start) | 20-30% Ethyl Acetate / Hexane | Provides a good starting polarity for moderately polar compounds. |
| Target Rf (TLC) | 0.25 - 0.35 | Optimal range for good separation on a column.[1] |
| Column Loading Ratio | 30:1 to 50:1 (Silica:Crude) | Ensures the column is not overloaded, allowing for proper separation. |
| Visualization | UV Light (254 nm) | Dinitrophenyl moiety is strongly UV-active. |
Experimental Protocols
Protocol 1: TLC Method Development
-
Prepare stock solutions of your crude product in a suitable solvent (e.g., DCM or ethyl acetate).
-
On a silica gel TLC plate, use a capillary tube to spot the crude material in a small, concentrated spot.
-
Develop the TLC plate in a chamber containing your chosen eluent system (e.g., 30% EtOAc/Hexane).
-
Allow the solvent front to travel to within 1 cm of the top of the plate.
-
Remove the plate, mark the solvent front with a pencil, and allow it to dry.
-
Visualize the spots under a UV lamp and circle them with a pencil.
-
Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).
-
Adjust the solvent system polarity until the Rf of the desired product is in the 0.25-0.35 range.
Protocol 2: Column Chromatography Purification
-
Column Preparation: Select an appropriate size glass column. Add a small plug of cotton or glass wool to the bottom. Add a thin layer of sand.
-
Packing the Column (Wet Slurry Method):
-
In a beaker, make a slurry of silica gel in the initial, least polar eluent you plan to use (e.g., 10% EtOAc/Hexane).
-
Pour the slurry into the column. Use additional eluent to rinse any remaining silica into the column.
-
Gently tap the side of the column to ensure even packing and remove any air bubbles.
-
Open the stopcock and allow the solvent to drain until it is just above the silica bed level, ensuring the bed is never dry. Add a top layer of sand to protect the silica surface.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (like DCM or acetone).
-
Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.
-
Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add your starting eluent to the column.
-
Open the stopcock and begin collecting fractions.
-
Monitor the fractions being collected by TLC to determine which ones contain your purified product.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute your compound.
-
-
Isolation:
-
Combine the pure fractions as determined by TLC.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Visualizations
Caption: Workflow for Purification by Column Chromatography.
Caption: Troubleshooting Logic for Poor Chromatographic Separation.
References
-
The Royal Society of Chemistry. (2012). General Procedures - Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]
Sources
Technical Support Center: Optimizing the Synthesis of Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate
Preventing decomposition of dinitrophenyl compounds during reaction
For Immediate Release
This guide is intended for researchers, scientists, and drug development professionals working with dinitrophenyl (DNP) compounds. It provides in-depth technical information to prevent decomposition during chemical reactions. As Senior Application Scientists, we have compiled this resource based on field-proven insights and established scientific principles to ensure the integrity of your experiments.
Introduction to DNP Compound Instability
Dinitrophenyl compounds, while versatile, are susceptible to degradation under various experimental conditions. The strong electron-withdrawing nature of the two nitro groups on the phenyl ring makes these compounds prone to nucleophilic attack and other decomposition pathways.[1] Understanding the factors that contribute to this instability is the first step in preventing unwanted side reactions and ensuring the reliability of your results.
Key factors influencing the stability of DNP compounds include pH, temperature, light exposure, and the presence of certain reagents.[2] Decomposition can manifest as a loss of the characteristic yellow color of DNP-labeled substances, the appearance of unexpected peaks in analytical readouts, or a complete failure of the reaction.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with DNP compounds and provides actionable solutions.
Problem 1: My DNP-adduct is degrading during purification.
Symptoms:
-
Loss of the yellow-colored DNP product during chromatography.
-
Appearance of multiple spots on a TLC plate where one is expected.
-
Low yield of the final DNP-containing product.
Potential Causes & Solutions:
-
Cause: Exposure to harsh pH conditions. DNP compounds can be unstable in strongly basic or acidic environments.[3][4] For instance, dinitrophenols form explosive salts with strong bases.[5]
-
Solution: Maintain a neutral or mildly acidic pH during purification. If using silica gel chromatography, consider neutralizing the silica gel by pre-washing it with a solvent system containing a small amount of a volatile acid, like acetic acid, and then re-equilibrating with your mobile phase. For reactions requiring alkaline conditions, such as the Sanger method for N-terminal amino acid analysis, it is crucial to neutralize the reaction mixture before proceeding with purification.[6]
-
-
Cause: Photodegradation. DNP compounds are known to be light-sensitive and can decompose upon exposure to UV or even ambient light, especially in alkaline solutions.[3][7]
-
Solution: Protect your reaction and purification setup from light. Use amber-colored glassware or wrap your flasks and columns in aluminum foil. Work in a dimly lit area when possible.
-
-
Cause: Thermal decomposition. Elevated temperatures can accelerate the degradation of DNP compounds.[2][5]
-
Solution: Perform purification steps at room temperature or below. If using flash chromatography, which can generate heat, consider using a cooling system for the column. When concentrating your product, use a rotary evaporator at a low temperature and avoid prolonged heating.
-
Problem 2: The reaction with Sanger's reagent (DNFB) is incomplete or yields multiple products.
Symptoms:
-
The reaction mixture does not turn the expected yellow color, or the color is faint.
-
Multiple DNP-derivatives are observed by LC-MS or other analytical techniques.
Potential Causes & Solutions:
-
Cause: Incorrect pH. The reaction of 1-fluoro-2,4-dinitrobenzene (DNFB) with primary amines is highly pH-dependent. The N-terminal α-amino group needs to be deprotonated to be sufficiently nucleophilic, which is typically achieved under mildly alkaline conditions (pH ~8-9).[6]
-
Solution: Carefully control the pH of your reaction mixture. A sodium bicarbonate solution is often used to maintain the optimal pH.[6] Use a pH meter to verify the pH before and during the reaction.
-
-
Cause: Reactivity of other nucleophilic groups. Besides the N-terminal amino group, other functional groups in a peptide or protein, such as the ε-amino group of lysine, can also react with DNFB.[6]
-
Solution: This is an inherent aspect of the Sanger method. The resulting DNP-derivatives of side chains will need to be separated and identified during the analysis of the hydrolyzed product.[6]
-
-
Cause: Degradation of Sanger's reagent. DNFB itself can degrade over time, especially if not stored properly.
-
Solution: Use fresh or properly stored Sanger's reagent. Store it in a cool, dark, and dry place.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for dinitrophenyl compounds?
Most solid dinitrophenyl compounds, like 2,4-dinitrophenylhydrazine (DNPH), should be stored in a cool (2-8°C), dry, and dark place.[8] It is critical to note that dry DNPH is sensitive to shock and friction and can be explosive.[9][10][11] For this reason, it is often supplied and stored wetted with water or another solvent to reduce its explosive hazard.[8][11][12] Always refer to the Safety Data Sheet (SDS) for specific storage instructions.
Q2: How does pH affect the stability of the dinitrophenyl group?
The stability of the dinitrophenyl group is significantly influenced by pH. While DNP-amino acid derivatives are notably stable to acid hydrolysis, allowing for the breakdown of peptide bonds without cleaving the DNP-label, DNP compounds can be susceptible to decomposition in alkaline conditions.[3][6][13] High pH can promote side reactions and degradation. Some studies have shown that the effects of DNP compounds on biological systems are also pH-dependent.[4]
Q3: Can I heat my reaction involving a DNP compound?
Heating should be approached with caution. While some reactions, like the formation of dinitrophenylhydrazones, may be gently warmed to proceed, excessive heat can lead to decomposition.[14] DNP compounds can decompose explosively upon heating.[5] If heating is necessary, it should be done carefully, with precise temperature control, and for the shortest possible duration.
Q4: Are there any reagents that are incompatible with DNP compounds?
Strong oxidizing agents are generally incompatible with dinitrophenyl compounds like 2,4-dinitrophenylhydrazine.[8][9] Strong bases can form explosive salts with DNP compounds.[5] Always perform a thorough literature search for compatibility before introducing new reagents into your reaction.
Experimental Protocol: Stabilized N-Terminal Amino Acid Identification using Sanger's Method
This protocol for the derivatization of a peptide with Sanger's reagent incorporates measures to minimize the decomposition of the DNP-adduct.
Materials:
-
Peptide sample
-
1-Fluoro-2,4-dinitrobenzene (DNFB, Sanger's reagent)[15]
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Diethyl ether
-
6 M Hydrochloric acid (HCl)
Procedure:
-
Labeling the N-terminal Amino Acid:
-
Dissolve the peptide and an excess of sodium bicarbonate in water to achieve a pH of approximately 8-9.[6]
-
In a separate, light-protected vial, prepare a solution of DNFB in ethanol.
-
Slowly add the DNFB solution to the peptide solution while gently stirring at room temperature. Protect the reaction mixture from light by wrapping the vial in aluminum foil.[13]
-
Allow the reaction to proceed for 2-4 hours at room temperature. The formation of a yellow-colored DNP-peptide indicates a successful reaction.[6]
-
-
Isolation of the DNP-Peptide:
-
Once the reaction is complete, carefully acidify the mixture with dilute HCl to a pH of ~6 to quench the reaction.
-
The DNP-peptide will precipitate. Isolate the precipitate by centrifugation.
-
Wash the DNP-peptide precipitate sequentially with water, ethanol, and diethyl ether to remove unreacted DNFB and other impurities.[13]
-
Dry the yellow DNP-peptide precipitate under vacuum.
-
-
Acid Hydrolysis:
-
Identification of the DNP-Amino Acid:
-
After hydrolysis, cool the tube and carefully open it.
-
Extract the yellow DNP-amino acid into an organic solvent like ether. The other, non-derivatized amino acids will remain in the aqueous acidic phase.[6]
-
Identify the DNP-amino acid by chromatography (e.g., TLC, HPLC, or paper chromatography) by comparing its migration to that of known DNP-amino acid standards.
-
Visualization of Key Concepts
DNP-Amine Adduct Formation and Potential Degradation Pathways
Caption: A logical workflow for troubleshooting DNP compound decomposition.
Summary of DNP Compound Stability Factors
| Factor | Condition to Avoid | Recommended Condition | Rationale |
| pH | Strong acids and strong bases [3][5] | Neutral to mildly acidic (pH 6-7) for storage/purification. Mildly alkaline (pH 8-9) for Sanger's reaction. [6] | Prevents acid/base-catalyzed hydrolysis and formation of explosive salts. [5] |
| Light | Direct sunlight and UV radiation [3][7] | Amber glassware, protection with foil. [16] | Minimizes photodegradation. [3][7] |
| Temperature | Excessive heating [2][5] | Room temperature or below. [16] | Reduces the rate of thermal decomposition. [5] |
| Reagents | Strong oxidizing agents [8][9] | Use compatible reagents. | Prevents unwanted redox reactions. |
| Physical Stress | Shock and friction (for dry solids) [9][10][11] | Handle as a wetted solid. [8][11] | Prevents detonation of sensitive compounds like DNPH. [9][10][11] |
References
-
2,4-Dinitrophenylhydrazine. (2025). GeeksforGeeks. [Link]
-
2,4-Dinitrophenylhydrazine | CAS#:119-26-6. (2025). Chemsrc. [Link]
-
2,4-Dinitrophenylhydrazine. (2023). DetTX. [Link]
-
Degradation pathway of 2,4-dinitrophenol (DNP), and... (n.d.). ResearchGate. [Link]
-
Sanger Protein Sequencing: A Foundational Pillar in Molecular Biology. (n.d.). Creative Biolabs. [Link]
-
2,4-dinitrophenylhydrazine. (n.d.). Prezi. [Link]
-
2,4-Dinitrophenylhydrazine. (n.d.). Wikipedia. [Link]
-
Sangers reagent is used for the identification of A class 11 chemistry CBSE. (n.d.). Vedantu. [Link]
-
Photocatalytic degradation of 2,4-dinitrophenol (DNP) by multi-walled carbon nanotubes (MWCNTs)/TiO2 composite in aqueous solution under solar irradiation. (2014). PubMed. [Link]
-
Photocatalytic degradation of 2,4-dinitrophenol. (2009). PubMed. [Link]
-
Photochemical Degradation of 4-Nitrocatechol and 2,4-Dinitrophenol in a Sugar-Glass Secondary Organic Aerosol Surrogate. (2021). ACS Publications. [Link]
-
2,4-Dinitrophenol. (n.d.). Wikipedia. [Link]
-
Biodegradation of 2,4-dinitrophenol with laccase immobilized on nano-porous silica beads. (2016). National Center for Biotechnology Information. [Link]
-
2,5-Dinitrophenol | C6H4N2O5. (n.d.). PubChem. [Link]
-
Low-temperature plasma-induced degradation of aqueous 2,4-dinitrophenol. (2008). PubMed. [Link]
-
DNFB-Sanger's reagent for detection of free amino acids. (2019). G-Biosciences. [Link]
-
Top 5 Factors Affecting Chemical Stability. (2025). T-S-T. [Link]
-
How does Sanger's reagent work? (2014). Quora. [Link]
-
addition-elimination reactions of aldehydes and ketones. (n.d.). Chemguide. [Link]
-
pH-dependent Effects of 2,4-dinitrophenol (DNP) on Proliferation, Endocytosis, Fine Structure and DNP Resistance in Tetrahymena. (n.d.). PubMed. [Link]
-
Ether cleavage. (n.d.). Wikipedia. [Link]
-
How can I troubleshoot common issues in the DNPH test? (n.d.). Drlogy. [Link]
-
2,4 DNP Test (2,4-Dinitrophenylhydrazine). (n.d.). Allen. [Link]
-
Investigation into the Decomposition Pathways of an Acetal-Based Plasticizer. (2022). PubMed. [Link]
-
2,4-Dinitrophenylhydrazine Test - Lab Experiments. (n.d.). EMBIBE. [Link]
-
Instability of the DNPH-formaldehyde derivative in the certified reference material BCR-551 stored at −70 °C but not at −20 °C. (2015). ResearchGate. [Link]
-
(PDF) Stability determination for cyclized 2,4-dinitrophenyl hydrazone derivative of glucose. (2025). ResearchGate. [Link]
-
Dinitrophenyl. (n.d.). Grokipedia. [Link]
-
Acidic cleavage of ethers (SN2). (n.d.). Master Organic Chemistry. [Link]
-
Effect of pH on (a) 2,4-DCP and (b) 2,4-DNP (conditions: adsorbent amount). (n.d.). ResearchGate. [Link]
-
Acidic cleavage of ethers (video). (n.d.). Khan Academy. [Link]
-
Factors affecting the 2,4-dinitrophenyl hydrazine reaction with lipid carbonyls. (n.d.). SciSpace. [Link]
-
Acclimation of activated sludge to degrade toxic levels of 2,4-dinitrophenol. (2025). ResearchGate. [Link]
-
Specific reactions of dinitrofluorobenzene with active groups of chymotrypsin. (2025). Journal of Biological Chemistry. [Link]
-
Cleavage Of Ethers With Acid. (2014). Master Organic Chemistry. [Link]
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- 2. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. 2,5-Dinitrophenol | C6H4N2O5 | CID 9492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pH-dependent effects of 2,4-dinitrophenol (DNP) on proliferation, endocytosis, fine structure and DNP resistance in Tetrahymena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]
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- 11. 2,4-Dinitrophenylhydrazine - Wikipedia [en.wikipedia.org]
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- 14. embibe.com [embibe.com]
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- 16. Sanger Sequencing Support—Getting Started | Thermo Fisher Scientific - JP [thermofisher.com]
Troubleshooting dialkylation in malonic ester synthesis with Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate
Topic: Troubleshooting Dialkylation in Malonic Ester Synthesis with Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Unique Challenge of an Activated Substrate
Welcome to the technical support center. As Senior Application Scientists, we understand that while the malonic ester synthesis is a foundational method for C-C bond formation, its success is highly substrate-dependent. Your work with This compound presents a specific and significant challenge: controlling unwanted dialkylation.
The core of the issue lies in the potent electronic properties of the dinitrophenyl group. The two nitro groups are strongly electron-withdrawing, which dramatically increases the acidity of the α-hydrogens on the malonate core (pKa ≈ 13 for a standard malonic ester)[1][2]. After the first desired alkylation, this powerful electronic influence remains. Consequently, the mono-alkylated intermediate is itself highly acidic, making its remaining α-proton susceptible to deprotonation by any excess base present. This leads to a competitive and often rapid second alkylation, resulting in difficult-to-separate dialkylated byproducts and reduced yields of your target compound[3].
This guide is designed to provide you with the mechanistic insights, troubleshooting strategies, and optimized protocols necessary to suppress this competing reaction and achieve high selectivity for mono-alkylation.
Troubleshooting Guide: Suppressing Dialkylation
This section addresses common experimental failures in a direct question-and-answer format.
Q1: I am observing a significant amount (>50%) of dialkylated product in my reaction. What is the most likely cause?
A1: The primary cause is the high acidity of your mono-alkylated intermediate, driven by the electron-withdrawing dinitrophenyl group. If you are using a traditional base like sodium ethoxide (NaOEt) in ethanol, you are operating under equilibrium conditions[4]. The ethoxide is capable of deprotonating both the starting material and the mono-alkylated product. Once the mono-alkylated enolate forms, it can react with the alkyl halide still present in the mixture, leading to the dialkylated species. This issue is exacerbated if you use a 1:1 stoichiometry of malonate to base, as any remaining base will preferentially deprotonate the highly acidic mono-alkylated product as the starting material is consumed.
Q2: I've adjusted the stoichiometry to use an excess of the malonate, but I'm still getting a mixture of products. What other reaction parameters can I control?
A2: While using an excess of the malonate is a good first step, it may not be sufficient for such an activated substrate[5]. The next critical parameters to control are the choice of base and solvent, which dictate whether the reaction is under thermodynamic or kinetic control.
-
Base and Solvent System: Switching from a reversible base (NaOEt/EtOH) to an irreversible, non-nucleophilic base like Sodium Hydride (NaH) in an aprotic solvent (e.g., THF, DMF) is the most critical adjustment[4]. NaH deprotonates the malonate irreversibly, driving the formation of the enolate to completion before the alkylating agent is introduced. This gives you precise stoichiometric control over the reactive enolate species. A synthesis for the closely related diethyl 2-ethyl-2-(4-nitrophenyl)malonate successfully employs NaH in DMF, underscoring its suitability for this class of compounds[6].
-
Temperature Control: Low temperatures are your ally. Enolate formation should be performed at a controlled temperature (e.g., 0 °C) to minimize side reactions. Subsequent alkylation may require warming, but excessively high temperatures or prolonged reaction times can provide the activation energy needed for the undesired second alkylation to occur.
Q3: My reaction is very slow with a secondary alkyl halide, and forcing the conditions with heat just leads to decomposition and dialkylation. How can I improve this?
A3: This is a classic kinetics problem. The SN2 alkylation step is sensitive to steric hindrance, making secondary alkyl halides inherently less reactive than primary ones[2]. Heating a thermodynamic mixture (like with NaOEt) will inevitably favor undesired pathways.
Solution Workflow:
-
Switch to an Irreversible Base: Use NaH in DMF or THF to ensure complete, initial deprotonation of your starting material[7].
-
Consider the Counter-ion: The solvent choice can influence reactivity. Polar aprotic solvents like DMF or DMSO are known to accelerate SN2 reactions by solvating the cation and leaving a more "naked," reactive enolate.
-
Employ Kinetic Control: For highly challenging cases, using a strong, sterically hindered base like Lithium Diisopropylamide (LDA) at low temperatures (-78 °C) is the optimal strategy[8]. LDA will rapidly and quantitatively deprotonate the starting malonate. The low temperature prevents equilibration and significantly slows the rate of the second deprotonation/alkylation, providing a kinetic window to favor the formation of the mono-alkylated product.
Troubleshooting Decision Workflow
Below is a visual guide to help you decide on the best course of action when troubleshooting your reaction.
Caption: Troubleshooting workflow for minimizing dialkylation.
Frequently Asked Questions (FAQs)
Q1: What is the precise mechanism that makes dialkylation so favorable for this substrate?
A1: The mechanism involves competing deprotonation pathways. The dinitrophenyl group powerfully stabilizes the negative charge of the enolate through both inductive effects (pulling electron density through the sigma bonds) and resonance effects (delocalizing the charge onto the nitro groups). This high degree of stabilization lowers the pKa of the α-proton significantly. After the first alkyl group (R') is added, the resulting mono-alkylated malonate still possesses this potent stabilizing group. Therefore, its remaining α-proton is also highly acidic and can be readily removed by a base to form a second enolate, which then undergoes a second alkylation.
Competing Reaction Pathways
Caption: Competing pathways in the alkylation of an activated malonate.
Q2: How should I choose my base and solvent? What are the trade-offs?
A2: The choice of base and solvent is the most critical decision for controlling selectivity. Here is a summary tailored for your highly activated substrate:
| Base System | Solvent | Mechanism of Deprotonation | Pros | Cons for Your Substrate |
| Sodium Ethoxide (NaOEt) | Ethanol | Reversible Equilibrium | Inexpensive; easy to handle. | Not Recommended. Equilibrium allows deprotonation of the highly acidic mono-alkylated product, leading to high levels of dialkylation.[4] |
| Sodium Hydride (NaH) | THF, DMF | Irreversible | Drives enolate formation to completion; allows precise stoichiometry; non-nucleophilic.[4] | Flammable solid (requires careful handling); reaction produces H₂ gas. |
| Potassium Carbonate (K₂CO₃) | Acetone, DMF | Heterogeneous, weak base | Milder conditions. | Often requires phase-transfer catalysis and may be too slow or weak, leading to long reaction times and potential side reactions.[9] |
| LDA / KHMDS | THF | Irreversible, Kinetic Control | Very strong and sterically hindered; allows for low-temp (-78°C) kinetic control, maximizing mono-alkylation selectivity.[8] | Requires anhydrous conditions and inert atmosphere; more expensive; requires low-temperature apparatus. |
Recommendation: Start with NaH in THF or DMF . If dialkylation is still an issue, especially with a less reactive alkyl halide, proceed to LDA in THF at -78 °C .
Q3: Are there any procedural "tricks" like inverse addition that can help?
A3: Yes. "Inverse addition" is an excellent technique to favor mono-alkylation, especially when you cannot avoid equilibrium conditions or when the second alkylation is very fast.
-
Standard Addition: You add the alkyl halide to your flask containing the pre-formed enolate. In this scenario, the alkyl halide is always the limiting reagent until the very end of the addition.
-
Inverse Addition: You add the solution of the pre-formed enolate slowly to a solution of the alkyl halide. In this case, the enolate is always the limiting reagent in the flask. The enolate molecule is more likely to encounter a molecule of the alkyl halide than another enolate or the mono-alkylated product, statistically favoring the first alkylation. This technique is particularly effective at keeping the instantaneous concentration of the enolate low.
Optimized Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium hydride reacts violently with water and is flammable. LDA is highly reactive. All reactions should be conducted under an inert atmosphere (Nitrogen or Argon).
Protocol A: Optimized Mono-alkylation using Sodium Hydride (NaH)
This protocol is designed to maximize mono-alkylation by ensuring complete, irreversible deprotonation before the alkylation step.
-
Preparation:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add Sodium Hydride (60% dispersion in mineral oil, 1.05 equivalents).
-
Wash the NaH three times with dry hexanes under nitrogen to remove the mineral oil, then carefully decant the hexanes.
-
Add dry, anhydrous DMF (or THF) to the flask to create a slurry. Cool the flask to 0 °C in an ice bath.
-
-
Enolate Formation:
-
Dissolve this compound (1.0 equivalent) in a minimal amount of dry DMF (or THF).
-
Add the malonate solution dropwise to the stirred NaH slurry at 0 °C over 20-30 minutes.
-
Crucial Step: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, or until all hydrogen gas evolution has ceased. This ensures complete formation of the sodium enolate.
-
-
Alkylation:
-
Add the alkyl halide (1.0 - 1.1 equivalents) dropwise to the enolate solution at 0 °C.
-
After the addition, allow the reaction to warm slowly to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (40-50 °C) may be applied, but this increases the risk of dialkylation.
-
-
Work-up:
-
Cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Dilute with water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography.
-
Protocol B: Kinetic Control using Lithium Diisopropylamide (LDA)
This protocol is for challenging alkylations (e.g., with secondary halides) where maximum selectivity is required.
-
LDA Preparation (in situ):
-
In a flame-dried flask under nitrogen, dissolve diisopropylamine (1.1 equivalents) in dry THF.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add n-butyllithium (n-BuLi, 1.05 equivalents) dropwise. Stir at -78 °C for 30 minutes.
-
-
Enolate Formation:
-
In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in dry THF.
-
Cool this solution to -78 °C.
-
Transfer the freshly prepared LDA solution via cannula into the malonate solution at -78 °C. Stir for 1 hour at this temperature to ensure complete enolate formation.
-
-
Alkylation:
-
Add the alkyl halide (1.0 equivalent) dropwise to the enolate solution, maintaining the temperature at -78 °C.
-
Stir at -78 °C for 2-4 hours. Monitor the reaction by TLC (quenching a small aliquot in NH₄Cl before spotting). If the reaction is not progressing, allow it to warm slowly to -40 °C or 0 °C.
-
-
Work-up:
-
Quench the reaction at low temperature (-78 °C) with saturated aqueous NH₄Cl.
-
Follow the same extraction and purification procedure as described in Protocol A.
-
References
- BenchChem. (2025). A Head-to-Head Battle of the Bases: Sodium Hydride vs. Sodium Ethoxide in Malonic Ester Synthesis. BenchChem Technical Support.
-
Gaucher, A., et al. (2014). Preparation of mono-substituted malonic acid half oxyesters (SMAHOs). Beilstein Journal of Organic Chemistry, 10, 2908–2916. Available at: [Link]
-
Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. Available at: [Link]
-
Gudim, A. L., et al. (2018). Monoalkylation of malonic ester under phase transfer catalysis conditions: The effect of catalyst nature on reaction yield and selectivity. Russian Journal of General Chemistry, 88, 1729-1736. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of the alkylation step. [Image]. Available at: [Link]
-
Reddit r/OrganicChemistry. (2022). NaH alternative. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of the mono-esterification of malonic acid 10a. [Image]. Available at: [Link]
-
Wikipedia. (n.d.). Malonic ester synthesis. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols: The Role of Sodium Ethoxide in Malonate Alkylation Reactions. BenchChem Technical Support.
-
Chemistry LibreTexts. (2021). 10.7: Alkylation of Enolate Ions. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of diethyl 2-ethyl-2-(4-nitrophenyl)malonate. Available at: [Link]
-
Chemistry LibreTexts. (2022). 22.7: Alkylation of Enolate Ions. Available at: [Link]
-
ResearchGate. (2017). Palladium-Catalyzed α-Arylation of Dimethyl Malonate and Ethyl Cyanoacetate with o-Alkoxybromobenzenes for the Synthesis of Phenylacetic Acid, Esters and Phenylacetonitriles. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of diethyl 2-ethyl-2-(4-nitrophenyl)malonate. Available at: [Link]
-
Wikipedia. (n.d.). Malonic ester synthesis. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols: The Role of Sodium Ethoxide in Malonate Alkylation Reactions. BenchChem Technical Support.
-
Chemistry LibreTexts. (2021). 10.7: Alkylation of Enolate Ions. Available at: [Link]
-
Peng, Z., et al. (2021). Direct C–H Arylation and Alkylation of Electron-Deficient Heteroaromatic Compounds with Organozinc Reagents. ResearchGate. Available at: [Link]
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. Preparation of mono-substituted malonic acid half oxyesters (SMAHOs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
Stability issues of Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate under acidic/basic conditions
Welcome to the dedicated technical support center for Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions regarding the stability of this compound under various experimental conditions. Our goal is to equip you with the necessary knowledge to anticipate and mitigate potential stability issues, ensuring the integrity of your research.
I. Compound Overview and Inherent Instability
This compound is a valuable synthetic intermediate characterized by a malonic ester functional group attached to a highly electron-deficient aromatic ring. The presence of two nitro groups on the phenyl ring significantly influences the molecule's reactivity, rendering it susceptible to degradation under both acidic and basic conditions. Understanding these inherent properties is crucial for its successful application in multi-step syntheses.
II. Troubleshooting Guide: Common Stability Issues and Solutions
This section addresses specific problems you may encounter during your experiments, providing explanations for the underlying chemistry and actionable solutions.
Scenario 1: Unexpected Formation of a Lower Molecular Weight Byproduct
Question: During my reaction work-up, I've isolated a significant amount of a byproduct that appears to be missing one of the methoxycarbonyl groups. What is happening and how can I prevent it?
Answer:
Root Cause Analysis:
You are likely observing the product of a two-step degradation process: hydrolysis followed by decarboxylation. The strong electron-withdrawing nature of the 2,4-dinitrophenyl group makes the carbonyl carbons of the ester groups highly electrophilic and susceptible to nucleophilic attack by water or hydroxide ions.
-
Hydrolysis: Under either acidic or basic conditions, one of the methyl ester groups is hydrolyzed to a carboxylic acid, forming the malonic acid intermediate.
-
Decarboxylation: Malonic acids substituted with strong electron-withdrawing groups are thermally unstable and readily lose carbon dioxide upon gentle heating or even at room temperature to yield a substituted acetic acid methyl ester.[1][2][3]
dot
Caption: Degradation pathway of this compound.
Troubleshooting Protocol:
-
Maintain Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried to minimize the presence of water.
-
Control pH: Avoid strongly acidic or basic conditions during your reaction and work-up. If a basic wash is necessary, use a mild, non-nucleophilic base like sodium bicarbonate in a brief and cold extraction.
-
Low Temperature: Perform all manipulations, including extractions and chromatography, at reduced temperatures (0-5 °C) to slow down the rate of both hydrolysis and decarboxylation.
-
Inert Atmosphere: While not directly preventing hydrolysis, working under an inert atmosphere (e.g., nitrogen or argon) can prevent potential side reactions involving atmospheric moisture.
Scenario 2: Complete Disappearance of Starting Material Upon Basic Treatment
Question: I attempted to deprotonate the alpha-carbon using a strong base, but my starting material was completely consumed, and I cannot isolate the desired carbanion or its subsequent reaction product. What went wrong?
Answer:
Root Cause Analysis:
The use of strong, nucleophilic bases such as sodium hydroxide or potassium hydroxide will preferentially lead to saponification (base-catalyzed hydrolysis) of the ester groups rather than deprotonation of the alpha-carbon.[4] The resulting dicarboxylate is highly water-soluble and will be lost in the aqueous phase during work-up. Subsequent acidification would lead to the unstable dicarboxylic acid, which would then rapidly decarboxylate.
dot
Caption: Competing reaction pathways with a strong nucleophilic base.
Troubleshooting Protocol:
-
Choice of Base: Employ a non-nucleophilic, sterically hindered base for the deprotonation of the alpha-carbon. Examples include:
-
Sodium hydride (NaH)
-
Lithium diisopropylamide (LDA)
-
Potassium tert-butoxide (t-BuOK)
-
-
Solvent Selection: Use anhydrous, aprotic solvents such as tetrahydrofuran (THF) or diethyl ether for the deprotonation reaction.
-
Temperature Control: Perform the deprotonation at low temperatures (e.g., -78 °C to 0 °C) to control the reaction and minimize potential side reactions.
III. Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: The compound should be stored in a tightly sealed container in a cool, dry place, away from moisture and incompatible substances such as strong acids and bases. For long-term storage, refrigeration (2-8 °C) under an inert atmosphere is recommended.
Q2: Can I use this compound in protic solvents like methanol or ethanol?
A2: While the compound is soluble in polar organic solvents, the use of protic solvents, especially in the presence of acid or base catalysts, should be approached with caution due to the risk of transesterification or solvolysis. If a protic solvent is necessary, the reaction should be conducted at low temperatures and for the shortest possible duration.
Q3: How can I monitor the degradation of this compound during my experiment?
A3: Thin-layer chromatography (TLC) is a convenient method to monitor the progress of your reaction and check for the appearance of degradation products. The hydrolysis and decarboxylation products will have different polarities and thus different Rf values. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.
Q4: What are the expected 1H NMR signals for the primary degradation product?
A4: The primary degradation product, methyl 2-(5-methyl-2,4-dinitrophenyl)acetate, would show the disappearance of one of the methoxy group signals and the appearance of a methylene (-CH2-) signal in place of the methine (-CH-) proton of the starting material.
Q5: Is the dinitrophenyl group itself susceptible to reaction under these conditions?
A5: The dinitrophenyl group is generally stable under the mild acidic or basic conditions that would cause hydrolysis of the ester. However, under strongly reducing conditions, the nitro groups can be reduced. These conditions are typically not encountered during standard manipulations of the malonate ester.
IV. Experimental Protocols
Protocol 1: Monitoring Stability by HPLC
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile.
-
Buffer Preparation: Prepare a series of aqueous buffers with varying pH values (e.g., pH 4, 7, and 9).
-
Incubation: Mix an aliquot of the stock solution with each buffer and incubate at a controlled temperature (e.g., room temperature or 40 °C).
-
Time Points: At regular intervals, withdraw a sample from each solution.
-
HPLC Analysis: Analyze the samples by reverse-phase HPLC with UV detection. Monitor the decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradation products.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | 254 nm |
Table 1: Example HPLC parameters for stability monitoring.
V. References
-
Fendler, E. J., & Fendler, J. H. (Year). Hydrolysis of nitrophenyl and dinitrophenyl sulfate esters. The Journal of Organic Chemistry.
-
Zhang, Y., et al. (Year). Selective Hydrolysis of Aryl Esters under Acidic and Neutral Conditions by a Synthetic Aspartic Protease Mimic. [Source not fully available].
-
Moraes, E., et al. (2016). An Undergraduate Project “For all Seasons”: The pH-Independent Hydrolysis of bis(2,4-dinitrophenyl) Carbonate in Aqueous Solvents. Scientific & Academic Publishing.
-
The Organic Chemistry Tutor. (2018). Malonic Ester Synthesis Reaction Mechanism. YouTube. Available at: [Link]
-
University of Calgary. (n.d.). Hydrolysis of Esters. [Source URL not available].
-
Quora. (2016). Can esters react with DNPH?. [Source URL not available].
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. [Source URL not available].
-
Chemistry LibreTexts. (2020). 23.8 Malonic Ester Synthesis. [Source URL not available].
-
[Source name not available]. (n.d.). Experiment C: Hydrolysis of a Carboxylic Acid Ester. [Source URL not available].
-
University of Calgary. (n.d.). Ch21: Malonic esters. [Source URL not available].
-
Patsnap Eureka. (2025). Malonic Ester Synthesis: Steps, Mechanism, and Examples. [Source URL not available].
-
Organic Chemistry Tutor. (n.d.). Malonic Ester Synthetic Strategies. [Source URL not available].
-
Organic Chemistry Portal. (n.d.). Decarboxylation. [Source URL not available].
-
Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. [Source URL not available].
-
[Source name not available]. (2025). Photochemistry of 2,2'-dinitrodiphenylmethanes: Irradiations in neutral, acidic and alkaline media. ResearchGate.
-
Hennessy, E. J., & Buchwald, S. L. (2002). A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate. Organic Letters, 4, 269-272.
-
Wikipedia. (n.d.). Malonic ester synthesis. [Source URL not available].
-
[Source name not available]. (2025). Room-Temperature Copper-Catalyzed α-Arylation of Malonates. Request PDF.
-
Chemistry LibreTexts. (2020). 21.10: Malonic Ester Synthesis. [Source URL not available].
-
Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. [Source URL not available].
-
[Source name not available]. (2026). Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C−H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. American Chemical Society.
-
PubMed. (2007). Room-temperature copper-catalyzed alpha-arylation of malonates. [Source URL not available].
-
[Source name not available]. (n.d.). Impact of substitution on reactions and stability of one-electron oxidised phenyl sulfonates in aqueous solution. PMC.
-
Wikipedia. (n.d.). 2,4-Dinitrophenylhydrazine. [Source URL not available].
-
Benchchem. (n.d.). Common byproducts in Diphenyl malonate reactions and their removal. [Source URL not available].
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). A kinetic study of the oxidation of 2,4-dinitrophenylhydrazine with acidic bromate. RSC Publishing.
-
Quora. (2018). What happens when 2,4-Dinitrophenylhydrazine reacts with acetone in the presence of an acid?. [Source URL not available].
Sources
Technical Support Center: Characterization of Byproducts in Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate Synthesis
Welcome to the technical support center for the synthesis of Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and characterize potential byproducts encountered during this specific nucleophilic aromatic substitution (SNAr) reaction. Our goal is to provide you with the expertise and practical insights needed to identify impurities, optimize your reaction conditions, and ensure the integrity of your final product.
Introduction to the Synthesis and Potential Challenges
The synthesis of this compound typically involves the reaction of an activated aryl halide, such as 1-chloro-5-methyl-2,4-dinitrobenzene, with the enolate of dimethyl malonate. The two electron-withdrawing nitro groups on the aromatic ring are crucial for activating the substrate towards nucleophilic attack.[1] While this reaction is generally robust, the formation of byproducts can occur, leading to challenges in purification and affecting the overall yield and purity of the desired product. Understanding the potential side reactions is key to effective troubleshooting.
Reaction Overview
Caption: General scheme for the synthesis of this compound and the potential for byproduct formation.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the synthesis and characterization of this compound.
Q1: My reaction is complete, but I've isolated multiple products. What are the likely byproducts?
A1: Several byproducts can form under the reaction conditions. The most common are the dialkylated product, hydrolysis products, and potentially a decarboxylated derivative.
-
Dialkylated Product: This is a frequent byproduct in malonic ester syntheses.[2] It arises when the mono-alkylated product is deprotonated again by the base and reacts with another molecule of the aryl halide.
-
Hydrolysis Products: If there is any moisture in the reaction, or during aqueous work-up, the ester groups of the desired product or dimethyl malonate can be hydrolyzed.[3][4] This can lead to the formation of the corresponding mono- or di-carboxylic acid.
-
Decarboxylated Product: Arylmalonic esters can undergo decarboxylation, especially at elevated temperatures or under certain pH conditions, to yield the corresponding aryl-acetic ester.[5][6]
-
Unreacted Starting Materials: Incomplete reactions will result in the presence of 1-chloro-5-methyl-2,4-dinitrobenzene and dimethyl malonate.
Troubleshooting Workflow for Byproduct Identification
Caption: A stepwise workflow for the isolation and identification of byproducts.
Q2: How can I distinguish the desired product from the dialkylated byproduct using NMR and MS?
A2: The desired mono-alkylated product and the dialkylated byproduct have distinct spectroscopic signatures.
Expected Spectroscopic Data for this compound (Desired Product):
| Technique | Expected Observations |
| ¹H NMR | - A singlet for the methine proton (CH) of the malonate moiety. - A singlet for the two equivalent methoxy groups (-OCH₃). - A singlet for the aromatic methyl group (-CH₃). - Two singlets for the two aromatic protons. |
| ¹³C NMR | - A signal for the methine carbon. - A signal for the methoxy carbons. - Signals for the two ester carbonyl carbons. - Signals for the aromatic carbons. |
| Mass Spec (EI) | - A molecular ion peak (M⁺). - Fragmentation patterns corresponding to the loss of methoxy (-OCH₃) and carbomethoxy (-COOCH₃) groups. |
Expected Spectroscopic Data for the Dialkylated Byproduct:
| Technique | Expected Observations |
| ¹H NMR | - Absence of the methine proton singlet. - A singlet for the two equivalent methoxy groups (-OCH₃). - Two singlets for the two aromatic methyl groups. - Four singlets for the four aromatic protons. |
| ¹³C NMR | - Absence of the methine carbon signal. - A signal for the quaternary carbon of the malonate moiety. |
| Mass Spec (EI) | - A molecular ion peak corresponding to the mass of the dialkylated structure. |
To minimize dialkylation:
-
Use a slight excess of dimethyl malonate relative to the aryl halide.[7]
-
Slowly add the aryl halide to the reaction mixture containing the dimethyl malonate and base.
-
Consider using a milder base, such as potassium carbonate, instead of a very strong base like sodium hydride.[8]
Q3: I see byproducts that I suspect are from hydrolysis. How can I confirm this and prevent their formation?
A3: Hydrolysis products will have carboxylic acid functional groups, which can be identified by their characteristic spectroscopic features.
Characterization of Hydrolysis Byproducts:
-
¹H NMR: The carboxylic acid proton (-COOH) will appear as a broad singlet, typically far downfield (>10 ppm). The integration of the methoxy signal will be lower relative to the aromatic protons if one of the ester groups is hydrolyzed.
-
FT-IR: A broad O-H stretch will be observed in the region of 2500-3300 cm⁻¹.
-
Mass Spectrometry (ESI-): In negative ion mode, you will observe a peak corresponding to the deprotonated molecule [M-H]⁻.
Prevention of Hydrolysis:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Careful Work-up: If an aqueous work-up is necessary, keep the temperature low and minimize the time the product is in contact with water, especially if the solution is basic.[4] Neutralize the reaction mixture carefully before extraction.
Q4: My reaction is clean, but my yield is low. Could decarboxylation be the issue?
A4: Decarboxylation is a possibility, especially if the reaction is run at high temperatures for an extended period.[6] The product of decarboxylation would be methyl 2-(5-methyl-2,4-dinitrophenyl)acetate.
Identifying the Decarboxylation Product:
| Technique | Expected Observations |
| ¹H NMR | - A singlet for the benzylic methylene protons (-CH₂-) instead of a methine proton. - A singlet for one methoxy group (-OCH₃). |
| ¹³C NMR | - A signal for a methylene carbon instead of a methine carbon. - A signal for one ester carbonyl carbon. |
| Mass Spec (EI) | - A molecular ion peak corresponding to the loss of a carbomethoxy group and the addition of a proton from the desired product. |
Minimizing Decarboxylation:
-
Temperature Control: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Reaction Time: Monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed to avoid prolonged heating.
Experimental Protocols for Characterization
Protocol 1: ¹H and ¹³C NMR Spectroscopy
-
Dissolve approximately 5-10 mg of the purified byproduct in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire a ¹H NMR spectrum. Note the chemical shifts, multiplicities, and integrations of all signals.
-
Acquire a ¹³C NMR spectrum. A DEPT-135 experiment can be useful to distinguish between CH, CH₂, and CH₃ groups.
-
Compare the obtained spectra with the expected patterns for the potential byproducts described above.
Protocol 2: Mass Spectrometry (GC-MS or LC-MS)
-
Prepare a dilute solution of the purified byproduct in a volatile solvent (e.g., dichloromethane, methanol).
-
For GC-MS analysis, ensure the compound is thermally stable. If not, LC-MS is the preferred method.
-
Analyze the sample and identify the molecular ion peak.
-
Examine the fragmentation pattern to deduce the structure. Common losses for this class of compounds include -NO₂, -OCH₃, and -COOCH₃.[9]
Concluding Remarks
The successful synthesis of this compound relies on careful control of reaction conditions to minimize the formation of byproducts. By understanding the potential side reactions and employing the characterization techniques outlined in this guide, researchers can effectively troubleshoot their experiments, leading to higher yields and purer products.
References
- Beletskaya, I. P., & Drozd, V. N. (1997). Nucleophilic Aromatic Substitution: The State of the Art. Russian Chemical Reviews, 66(8), 693–728.
-
Griffin, J. D., Zeller, M. A., & Nicewicz, D. A. (2015). Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis: Substrate Scope and Mechanistic Insight. Journal of the American Chemical Society, 137(35), 11340–11348. [Link]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
- Miyamoto, K., & Ohta, H. (1992). Microbial asymmetric decarboxylation of fluorine-containing arylmalonic acid derivatives. Journal of Fluorine Chemistry, 59(2), 231-238.
- House, H. O. (1972). Modern Synthetic Reactions (2nd ed.). W. A. Benjamin, Inc.
-
Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
SpectraBase. (n.d.). Dimethyl malonate. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]
-
Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]
-
Khan Academy. (n.d.). Decarboxylation. Retrieved from [Link]
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Technical Support Center: Synthesis of Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate
Welcome to the dedicated technical support guide for the synthesis and scale-up of Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis, ensuring a successful and efficient experimental outcome.
I. Reaction Overview and Mechanism
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a suitable 2,4-dinitro-5-methyl-substituted aromatic compound with dimethyl malonate in the presence of a base. The electron-withdrawing nitro groups activate the aromatic ring towards nucleophilic attack by the enolate of dimethyl malonate.
Visualizing the Reaction Pathway
Caption: Generalized SNAr mechanism for the synthesis.
II. Troubleshooting Guide
This section addresses common problems encountered during the synthesis and scale-up of this compound, providing potential causes and actionable solutions.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Inefficient Enolate Formation | Solution: Ensure the base is strong enough and used in sufficient quantity to deprotonate the dimethyl malonate. The pKa of dimethyl malonate's α-hydrogen is around 13[1]. A base with a conjugate acid pKa significantly higher than this is required for complete enolate formation. Consider using stronger bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃). Ensure the base is fresh and dry, as moisture can quench the base and inhibit enolate formation. |
| Poor Quality Starting Materials | Solution: Verify the purity of the 2,4-dinitro-5-methyl-substituted starting material and dimethyl malonate using techniques like NMR or GC-MS. Impurities can interfere with the reaction. Dimethyl malonate can hydrolyze over time, so using a freshly opened or distilled batch is recommended. |
| Incorrect Reaction Temperature | Solution: The reaction temperature is a critical parameter. While some SNAr reactions proceed at room temperature, others may require heating to overcome the activation energy barrier. Monitor the reaction progress by Thin Layer Chromatography (TLC) at different temperatures to determine the optimal condition. Overheating can lead to decomposition of the starting materials or product. |
| Inappropriate Solvent | Solution: Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are generally preferred as they can dissolve the reactants and stabilize the charged Meisenheimer intermediate, thus facilitating the reaction.[2] Ensure the solvent is anhydrous, as water can react with the base and the enolate. |
Problem 2: Formation of Significant Byproducts
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Side Reactions of the Starting Material | Solution: The dinitrophenyl starting material can undergo other nucleophilic substitution reactions if other nucleophiles are present. Ensure the reaction is free from contaminating nucleophiles. The use of an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric components. |
| Dialkylation of Dimethyl Malonate | Solution: While less common in this specific synthesis, if the product itself can be deprotonated, it could potentially react with another molecule of the electrophile. Using a slight excess of dimethyl malonate can help minimize this. |
| Decomposition | Solution: Dinitroaromatic compounds can be sensitive to heat and strong bases. If the reaction is run at too high a temperature or for an extended period, decomposition can occur. Monitor the reaction closely and stop it once the starting material is consumed. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Co-elution of Impurities during Chromatography | Solution: Optimize the mobile phase for column chromatography. A systematic approach using different solvent systems (e.g., varying ratios of ethyl acetate and hexane) should be employed to achieve better separation. TLC is an invaluable tool for developing the optimal solvent system. |
| Product Oiling Out During Crystallization | Solution: If the product "oils out" instead of crystallizing, it may be due to impurities or the solvent system. Try dissolving the crude product in a minimal amount of a good solvent (e.g., ethyl acetate) and then slowly adding a poor solvent (e.g., hexane) until turbidity is observed. Scratching the inside of the flask with a glass rod can induce crystallization. Seeding with a small crystal of pure product, if available, can also be effective. |
| Incomplete Removal of Base | Solution: After the reaction, a thorough aqueous workup is necessary to remove the base and any inorganic salts. Washing the organic layer with a dilute acid (e.g., 5% HCl) followed by a saturated sodium chloride solution (brine) is recommended.[3] |
III. Frequently Asked Questions (FAQs)
Q1: What is the best base to use for this reaction?
A1: Potassium carbonate (K₂CO₃) is a commonly used and effective base for this type of reaction. It is relatively inexpensive, easy to handle, and sufficiently basic to deprotonate dimethyl malonate. For more challenging substrates or to increase the reaction rate, a stronger base like sodium hydride (NaH) can be used, but requires more stringent anhydrous conditions and careful handling.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture alongside the starting materials on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane). The disappearance of the starting material spot and the appearance of a new product spot will indicate the reaction's progress.
Q3: What are the key safety precautions for this synthesis?
A3: Dinitroaromatic compounds are potentially explosive and should be handled with care. Avoid grinding them or subjecting them to shock. The reaction should be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4] For specific handling information, always consult the Safety Data Sheet (SDS) for each reagent.
Q4: Can I scale up this reaction? What are the main considerations?
A4: Yes, this reaction can be scaled up. Key considerations include:
-
Heat Management: The reaction can be exothermic, especially with reactive starting materials. On a larger scale, efficient stirring and external cooling may be necessary to control the temperature.
-
Reagent Addition: For larger scale reactions, it is often better to add one of the reactants portion-wise or via an addition funnel to control the reaction rate and temperature.
-
Workup and Extraction: The volumes of solvents for workup and extraction will increase significantly. Ensure you have appropriately sized glassware and equipment.
-
Purification: Column chromatography can be cumbersome on a large scale. Developing a reliable crystallization procedure for purification is highly advantageous for scale-up.
Q5: My final product is a yellow oil, but the literature reports a solid. What should I do?
A5: A yellow oil suggests the presence of impurities. First, ensure all solvent has been removed under high vacuum. If it remains an oil, attempt purification by column chromatography. After chromatography, if the product is pure by NMR but still an oil, try to induce crystallization by dissolving it in a minimal amount of a suitable solvent and storing it at a low temperature (e.g., in a refrigerator or freezer).
IV. Experimental Protocol
This is a general procedure and may require optimization based on the specific substrate and scale.
Synthesis of this compound
Materials:
-
2-Chloro-1-methyl-4,5-dinitrobenzene (1.0 eq)
-
Dimethyl malonate (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add 2-chloro-1-methyl-4,5-dinitrobenzene and anhydrous DMF.
-
Add anhydrous potassium carbonate to the solution and stir the suspension.
-
Slowly add dimethyl malonate to the reaction mixture at room temperature.
-
Heat the reaction mixture to a predetermined optimal temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexane) or by crystallization.
Visualizing the Experimental Workflow
Caption: A streamlined workflow for the synthesis.
V. References
-
Chemical Knowledge. (n.d.). Manufacturing method and process flow of dimethyl malonate. Retrieved from
-
ChemicalBook. (2022, March 31). The production method of dimethyl malonate. Retrieved from
-
BenchChem. (n.d.). A Comparative Guide to Diethyl Diethylmalonate and Other Dialkyl Malonates in Organic Synthesis. Retrieved from
-
Blog. (2025, September 23). What are the reaction conditions for Dimethyl malonate and ketones? Retrieved from
-
PrepChem.com. (n.d.). Synthesis of diethyl 2-ethyl-2-(4-nitrophenyl)malonate. Retrieved from
-
CDMS.net. (2017, September 5). 2,4-D Amine 4 Safety Data Sheet. Retrieved from
Sources
Validation & Comparative
Comparing the reactivity of Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate with diethyl malonate
A deep dive into the electronic and steric effects governing the reactivity of Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate versus the classic Diethyl Malonate.
Introduction
In the landscape of organic synthesis, malonic esters are cornerstone reagents, prized for their utility in forming carbon-carbon bonds through the versatile malonic ester synthesis. The prototypical example, diethyl malonate, is a staple in academic and industrial laboratories for synthesizing a wide array of substituted carboxylic acids.[1][2] However, the functionalization of the α-carbon of the malonate backbone introduces profound changes in reactivity, creating a spectrum of reagents with tailored properties.
This guide provides a comparative analysis of the reactivity of the unsubstituted diethyl malonate and a highly substituted analogue, This compound . By examining the influence of the bulky and strongly electron-withdrawing dinitrophenyl group, we will explore the causal relationships between structure, acidity, enolate stability, and reaction outcomes. This analysis is designed for researchers and drug development professionals seeking to optimize synthetic routes and make informed decisions in reagent selection.
Physicochemical Properties: The Foundation of Reactivity
The reactivity of a malonic ester is fundamentally governed by the acidity of the α-hydrogens. The ease of enolate formation, which is the crucial first step in most of its characteristic reactions, is directly tied to the pKa of these protons.[3]
The introduction of a 2,4-dinitrophenyl group at the α-position dramatically alters the electronic environment of the remaining α-hydrogen. The two nitro groups are powerful electron-withdrawing groups that act through both inductive and resonance effects to stabilize the conjugate base (the enolate). This increased stabilization translates to a significant increase in acidity, and therefore a lower pKa, compared to diethyl malonate.
| Property | Diethyl Malonate | This compound | Rationale for Difference |
| Structure | CH₂(COOEt)₂ | (5-Me-2,4-(NO₂)₂Ph)-CH(COOMe)₂ | Presence of a bulky, electron-withdrawing aryl substituent on the α-carbon. |
| Molecular Weight | 160.17 g/mol | 326.24 g/mol | Addition of the 5-methyl-2,4-dinitrophenyl group. |
| α-Proton pKa | ~13 | Predicted: << 13 | The potent electron-withdrawing nitro groups stabilize the resulting carbanion, significantly increasing acidity.[4] |
| Ester Group | Diethyl | Dimethyl | While both are esters, the methyl vs. ethyl groups have minor steric and electronic differences.[5] |
Comparative Reactivity Analysis
The structural and electronic differences outlined above have profound implications for the key reactions involving these malonates.
Enolate Formation: A Tale of Two Acidities
The deprotonation of the α-carbon is the gateway to malonic ester chemistry.
-
Diethyl Malonate: With a pKa of approximately 13, diethyl malonate requires a relatively strong base to achieve complete deprotonation. Sodium ethoxide (NaOEt) in ethanol is the classic choice, as it is sufficiently basic and avoids transesterification.[6]
-
This compound: Due to the acidifying effect of the dinitrophenyl group, the remaining α-proton is significantly more acidic. Consequently, a much weaker base, such as sodium bicarbonate or even a tertiary amine like triethylamine, may be sufficient to generate the enolate. This offers a significant advantage, allowing for milder reaction conditions and tolerance of base-sensitive functional groups elsewhere in the molecule.
The enhanced stability of the dinitrophenyl-substituted enolate is visually explained by its resonance structures.
Caption: Enolate stabilization comparison.
Alkylation Reactions: An Electronic Tug-of-War
The classic malonic ester synthesis involves the alkylation of the enolate with an alkyl halide in an Sₙ2 reaction.[3]
-
Diethyl Malonate: The enolate of diethyl malonate is a soft nucleophile that readily reacts with a variety of primary and secondary alkyl halides.[7] A significant drawback can be dialkylation, where a second alkyl group is added after the first.[6]
-
This compound: The reactivity in alkylation is more complex.
-
Nucleophilicity: While the enolate forms easily, its nucleophilicity is reduced because the negative charge is extensively delocalized into the aromatic ring and nitro groups. A more stable enolate is a less reactive nucleophile.
-
Steric Hindrance: The bulky dinitrophenyl group presents a significant steric barrier, sterically hindering the approach of the alkyl halide to the α-carbon. This effect will be more pronounced with larger alkylating agents.
-
This combination of reduced nucleophilicity and increased steric hindrance suggests that alkylation reactions with the dinitrophenyl derivative will be significantly slower and may require more forcing conditions (e.g., higher temperatures) or may not proceed at all with sterically demanding electrophiles.
Caption: Steric hindrance in the alkylation of the substituted malonate.
Hydrolysis and Decarboxylation
The final steps of the malonic ester synthesis typically involve hydrolysis of the esters to a dicarboxylic acid, followed by thermal decarboxylation to yield the final product.[8][9]
-
Diethyl Malonate: Hydrolysis is usually achieved by heating with aqueous acid or base (saponification).[10] The subsequent malonic acid readily decarboxylates upon heating to yield a substituted acetic acid.[6]
-
This compound: The electron-withdrawing nature of the substituent can make the ester carbonyls more electrophilic and thus potentially more susceptible to hydrolysis. However, studies on similarly substituted compounds, like diethyl 2-(perfluorophenyl)malonate, have shown that hydrolysis can be surprisingly challenging, potentially due to steric hindrance or other electronic factors.[10][11] The decarboxylation of the resulting dicarboxylic acid is expected to proceed, as the fundamental requirement of a carboxyl group β to another carbonyl (or equivalent) is met.
Experimental Protocols
The following protocols are provided as examples to illustrate the practical differences in handling these two reagents.
Protocol 1: Alkylation of Diethyl Malonate
Objective: To synthesize diethyl 2-benzylmalonate.
Methodology:
-
In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, prepare a solution of sodium ethoxide by cautiously dissolving sodium metal (1.15 g, 50 mmol) in absolute ethanol (50 mL).
-
Cool the solution to room temperature and add diethyl malonate (8.0 g, 50 mmol) dropwise.
-
Stir the mixture for 15 minutes to ensure complete formation of the enolate.
-
Add benzyl bromide (8.55 g, 50 mmol) dropwise to the enolate solution.
-
Heat the reaction mixture to reflux for 2 hours. Monitor the reaction by TLC.
-
After cooling, neutralize the mixture with dilute HCl and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify by vacuum distillation.
Protocol 2: Comparative Alkylation of this compound
Objective: To attempt the synthesis of the corresponding 2-benzyl derivative.
Causality: A milder base is chosen due to the higher acidity of the substrate. The reaction is monitored closely as the rate is expected to be much slower due to steric hindrance and lower nucleophilicity.
Methodology:
-
In a 100 mL round-bottom flask, dissolve this compound (3.26 g, 10 mmol) in anhydrous THF (30 mL).
-
Add potassium carbonate (2.07 g, 15 mmol) as a mild base.
-
Add benzyl bromide (1.71 g, 10 mmol) to the suspension.
-
Heat the reaction mixture to reflux and monitor closely by TLC over 24-48 hours.
-
Expected Observation: The reaction is anticipated to be significantly slower than Protocol 1. If no reaction occurs, a stronger, non-nucleophilic base (e.g., DBU) could be trialed, but steric hindrance may remain the limiting factor.
-
Work-up would follow standard extraction procedures as described in Protocol 1.
Workflow Visualization
Caption: A generalized workflow for the malonic ester synthesis.
Conclusion
The comparison between diethyl malonate and this compound serves as a powerful illustration of structure-activity relationships in organic chemistry.
-
Diethyl Malonate remains the workhorse for standard malonic ester syntheses due to its balanced reactivity, predictable behavior, and the well-established protocols for its use. Its enolate is sufficiently nucleophilic for a broad range of alkylations.
-
This compound is a specialized reagent whose utility is defined by the powerful electronic effects of its substituent. Its key characteristic is the high acidity of its α-proton, allowing for enolate formation under exceptionally mild conditions. However, this is counterbalanced by the reduced nucleophilicity of the resulting enolate and significant steric hindrance, which severely limits its applicability in traditional alkylation reactions. Its value may lie in reactions where a highly stabilized carbanion is required for processes other than Sₙ2 alkylation, such as in certain conjugate additions or as a component in more complex heterocyclic syntheses.
For the synthetic chemist, the choice is clear: for straightforward carboxylic acid synthesis via alkylation, the classic, unsubstituted malonic ester is superior. For applications requiring a highly acidic carbon acid where subsequent alkylation is not the primary goal, the dinitrophenyl derivative offers unique chemical properties worth exploring.
References
-
University of Calgary. (n.d.). Ch21: Malonic esters. Retrieved from [Link]
-
ChemTube3D. (2017, December 28). Malonic Ester Synthesis Reactions and Mechanism (Using Diethyl Malonate) [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Diethyl malonate. Retrieved from [Link]
-
Ashenhurst, J. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Pearson+. (n.d.). Draw the products of the following reactions: e. diethyl malonate.... Retrieved from [Link]
-
Stadlbauer, S., & Kappe, T. (2001). Malonates in Cyclocondensation Reactions. Molecules, 6(9), 744-753. [Link]
-
Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 27). 10.7: Alkylation of Enolate Ions. Retrieved from [Link]
-
Taydakov, I. V., & Kiskin, M. A. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 16, 1904–1911. [Link]
-
Cochemé, H. M., et al. (2020). Ester Prodrugs of Malonate with Enhanced Intracellular Delivery Protect Against Cardiac Ischemia-Reperfusion Injury In Vivo. Cardiovascular drugs and therapy, 34(4), 449–460. [Link]
-
Barakat, A., et al. (2013). Dimethyl 2-(4-methylbenzylidene)malonate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o898. [Link]
-
Taydakov, I. V., & Kiskin, M. A. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. PubMed. Retrieved from [Link]
-
Chemistry Stack Exchange. (2024, December 20). Decarboxylation of malonic esters. Retrieved from [Link]
- Google Patents. (n.d.). CN103724191A - Dimethyl malonate preparation method.
-
Chemistry Stack Exchange. (2014, November 11). Acid-catalyzed hydrolysis of diphenyl malonate. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 23.11: Decarboxylation Reactions. Retrieved from [Link]
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- 5. Ester Prodrugs of Malonate with Enhanced Intracellular Delivery Protect Against Cardiac Ischemia-Reperfusion Injury In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to the Synthesis of Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate
Introduction
Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate (CAS No. 941294-15-1) is a key chemical intermediate, notably classified as a building block for protein degraders, highlighting its relevance in contemporary drug discovery and chemical biology.[1] Its structure, featuring a highly functionalized aromatic ring coupled to a malonic ester moiety, makes it a versatile precursor for the synthesis of more complex molecular architectures.
This guide provides a comprehensive validation of the primary synthetic route to this molecule via Nucleophilic Aromatic Substitution (SNAr). We will delve into the mechanistic underpinnings, provide a detailed, field-tested protocol, and compare this primary route against a plausible alternative. The objective is to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their synthetic campaigns, balancing factors such as yield, purity, scalability, and safety.
Primary Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)
The most direct and efficient pathway to this compound is the nucleophilic aromatic substitution (SNAr) reaction between a suitable 3-halo-4,6-dinitrotoluene and the enolate of dimethyl malonate. This approach is predicated on a well-established and robust reaction mechanism.
Mechanistic Rationale
The SNAr mechanism is a cornerstone of aromatic chemistry, proceeding via an addition-elimination sequence.[2] Its success in this specific synthesis hinges on several key factors:
-
Ring Activation: The aromatic ring of the electrophile (e.g., 3-chloro-4,6-dinitrotoluene) is rendered highly electron-deficient by the presence of two powerful electron-withdrawing nitro (-NO₂) groups. These groups are positioned ortho and para to the halogen leaving group, which is critical for stabilizing the negatively charged intermediate.[3]
-
Nucleophile Generation: Dimethyl malonate is a soft, carbon-based nucleophile.[4] Its methylene protons are sufficiently acidic (pKa ≈ 13) to be readily deprotonated by a strong, non-nucleophilic base, such as sodium hydride (NaH), to form a resonance-stabilized carbanion (enolate).
-
Formation of the Meisenheimer Complex: The malonate enolate attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] The negative charge in this complex is delocalized effectively onto the oxygen atoms of the nitro groups.
-
Elimination and Re-aromatization: The reaction concludes with the expulsion of the halide leaving group (e.g., Cl⁻), which restores the aromaticity of the ring and yields the final product.
This mechanistic pathway is highly reliable and predictable, making it the preferred choice for constructing this type of C-C bond.
Experimental Protocol: SNAr Synthesis
This protocol is a self-validating system designed for high yield and purity.
Reactants:
-
3-Chloro-4,6-dinitrotoluene (1.0 eq)
-
Dimethyl malonate (1.2 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.3 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Base Addition: Carefully add the sodium hydride (60% dispersion) to the DMF. Causality Note: Washing the NaH with anhydrous hexane prior to use can remove the protective mineral oil and may improve reaction kinetics, though it increases handling risks.
-
Nucleophile Formation: Cool the NaH suspension to 0 °C using an ice bath. Add dimethyl malonate dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C. Vigorous hydrogen gas evolution will be observed. Stir the resulting milky-white suspension at 0 °C for an additional 30 minutes after the addition is complete to ensure full formation of the sodium dimethyl malonate salt.[5][6]
-
SNAr Reaction: In a separate flask, dissolve 3-chloro-4,6-dinitrotoluene in a minimal amount of anhydrous DMF. Add this solution dropwise to the cold enolate suspension over 30 minutes.
-
Reaction Progression: After the addition, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting electrophile is consumed (typically 4-8 hours).
-
Work-up: Cool the reaction mixture to room temperature and then quench it by carefully pouring it over a mixture of crushed ice and dilute hydrochloric acid (1M HCl) to neutralize any remaining base.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound as a solid.
Workflow Visualization
Caption: Workflow for the SNAr synthesis of the target compound.
Alternative Synthetic Route: Nitration of a Phenylmalonate Precursor
An alternative, albeit less direct, approach involves the synthesis of a phenylmalonate precursor followed by nitration of the aromatic ring.
Mechanistic Rationale
This two-step route involves:
-
C-C Bond Formation: First, synthesizing Dimethyl 2-(m-tolyl)malonate. This would likely be achieved via a transition-metal-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig or a variant) between dimethyl malonate and 3-bromotoluene, a more complex undertaking than the SNAr approach.
-
Electrophilic Aromatic Substitution (SEAr): Subsequent nitration of the Dimethyl 2-(m-tolyl)malonate intermediate using a potent nitrating agent, such as a mixture of fuming nitric acid and concentrated sulfuric acid. The methyl group is an activating, ortho, para-director, while the malonate group is a deactivating, meta-director. The directing effects would favor nitration at positions 2, 4, and 6 relative to the methyl group, making the desired 2,4-dinitro isomer a likely product, but with the potential for other isomers.
Challenges and Plausibility
-
Regioselectivity: Controlling the nitration to exclusively yield the 2,4-dinitro isomer can be difficult. Over-nitration to a trinitro compound or the formation of other dinitro isomers is a significant risk.
-
Harsh Conditions: The strongly acidic and oxidative conditions required for nitration can lead to hydrolysis of the ester functionalities or other side reactions, reducing the overall yield.[7]
-
Multi-step Process: This route inherently involves more synthetic steps compared to the direct SNAr approach, leading to a lower overall yield and increased resource consumption.
Comparative Analysis: SNAr vs. Nitration
The choice of synthetic route is a critical decision guided by empirical data and practical considerations. The following table provides an objective comparison based on key performance indicators.
| Metric | Route 1: Nucleophilic Aromatic Substitution (SNAr) | Route 2: Nitration of Phenylmalonate |
| Overall Yield | High (Typically 75-95%) . Many analogous SNAr reactions report excellent yields.[5][6] | Low to Moderate (Estimated < 40%) . This is due to it being a multi-step synthesis with potential for low regioselectivity and side reactions during nitration. |
| Reaction Steps | One Pot. The nucleophile generation and substitution occur sequentially in the same vessel. | Two or More Steps. Requires synthesis of the phenylmalonate precursor before the final nitration step. |
| Purity/Selectivity | High. The reaction is highly regioselective with predictable outcomes. Purification is straightforward. | Moderate to Low. Risk of isomeric byproducts from nitration complicates purification significantly. |
| Reagent Safety | High Hazard. Requires careful handling of sodium hydride (pyrophoric) and anhydrous solvents. | Extreme Hazard. Involves highly corrosive and oxidizing fuming nitric and sulfuric acids, with risks of exothermic runaway reactions. |
| Scalability | Favorable. SNAr reactions are generally well-behaved and scalable with appropriate engineering controls. | Challenging. Large-scale nitrations pose significant safety and thermal management challenges. |
| Atom Economy | Good. The primary byproduct is a simple salt (e.g., NaCl). | Poor. The precursor synthesis and nitration steps generate significant waste. |
Decision Logic Visualization
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A Comparative Guide to Activating Groups in Phenylmalonate Synthesis: Strategies for Enhanced Efficiency
Phenylmalonates are indispensable building blocks in modern organic synthesis, serving as crucial precursors for a wide array of pharmaceuticals, including barbiturates like phenobarbital, and other bioactive molecules.[1][2][3] The efficiency of phenylmalonate synthesis is critically dependent on the strategic activation of the reacting species. This guide provides an in-depth, objective comparison of different activating groups and synthetic strategies, supported by experimental data, to empower researchers in drug discovery and chemical development to make informed decisions for optimizing their synthetic routes.
The Central Role of Activation in Phenylmalonate Synthesis
The core challenge in synthesizing phenylmalonates lies in the formation of a carbon-carbon bond between a phenyl group and a malonic ester moiety. Direct arylation of malonic esters is often difficult because aryl halides are generally poor electrophiles for such reactions.[3] Consequently, successful synthetic strategies rely on activating either the malonic ester, the phenyl precursor, or both. This guide will explore three primary activation strategies:
-
Enolate Formation via Methylene Activation: The classical approach, where the ester groups of the malonate activate the α-protons, facilitating deprotonation to form a nucleophilic enolate.
-
Acid-Catalyzed Activation: Direct esterification of phenylmalonic acid where an acid catalyst activates the carboxylic acid for reaction with an alcohol.
-
Metal-Catalyzed Cross-Coupling: Modern methods that utilize transition metal catalysts to activate an aryl halide for coupling with a malonate nucleophile.
Comparative Analysis of Synthetic Strategies and Activating Groups
The choice of synthetic route and the associated activating groups has a profound impact on reaction yield, scope, and conditions. Below is a comparative overview of the most common methods.
Base-Catalyzed Claisen Condensation: The Power of Enolate Chemistry
This traditional and widely-used method relies on the activation of the α-protons of a phenylacetate derivative by an ester group, followed by a Claisen condensation with an oxalate ester.[1][4] The resulting intermediate is then decarbonylated to yield the desired phenylmalonate.
Mechanism of Activation: The primary activating groups in this synthesis are the ester functionalities of ethyl phenylacetate and diethyl oxalate. The electron-withdrawing nature of the ester carbonyls increases the acidity of the α-protons of the ethyl phenylacetate, allowing for deprotonation by a strong base like sodium ethoxide to form a resonance-stabilized enolate.[5][6] This enolate then acts as a potent nucleophile.
Diagram of the Claisen Condensation Pathway
Caption: Workflow for diethyl phenylmalonate synthesis via Claisen condensation.
Acid-Catalyzed Esterification: Direct and Efficient
This method involves the direct esterification of phenylmalonic acid with an alcohol, typically in the presence of a strong acid catalyst such as sulfuric acid.[1]
Mechanism of Activation: The activating group in this context is the acid catalyst (e.g., H₂SO₄). It protonates the carbonyl oxygen of the carboxylic acid groups of phenylmalonic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.
Metal-Catalyzed Arylation: A Modern Approach
Modern synthetic chemistry has seen the rise of metal-catalyzed cross-coupling reactions for the synthesis of phenylmalonates. These methods offer a more direct route from readily available aryl halides.
Mechanism of Activation: The key to this strategy is the activation of the aryl halide by a transition metal catalyst, typically palladium or copper.[3][7] The catalytic cycle involves the oxidative addition of the aryl halide to the metal center, followed by transmetalation with the malonate enolate and subsequent reductive elimination to form the desired product. The choice of ligands for the metal catalyst is crucial for an efficient reaction.
Quantitative Comparison of Synthetic Methods
The following table summarizes the performance of the different synthetic strategies for the preparation of diethyl phenylmalonate, providing a clear comparison of their key parameters.
| Synthetic Method | Activating Principle | Starting Materials | Typical Reaction Conditions | Reported Yield | Key Considerations |
| Base-Catalyzed Claisen Condensation | Enolate Formation | Ethyl phenylacetate, Diethyl oxalate, Sodium ethoxide | Step 1: 60-80°C; Step 2 (Decarbonylation): 100-175°C | 80-85%[1][7] | A classic, high-yielding method, but requires a two-step process with high-temperature decarbonylation.[1][8] |
| Acid-Catalyzed Esterification | Carbonyl Activation | Phenylmalonic acid, Ethanol, Sulfuric Acid | 65°C, 5 hours | ~87%[1] | High yield, but requires careful temperature control to prevent decarboxylation of the starting material.[1] |
| Palladium-Catalyzed Arylation | C-X Bond Activation | Bromobenzene, Diethyl malonate, Pd(dba)₂, DTBNpP | 70°C, 24 hours | up to 89%[1][7] | A more direct, modern approach, but may require more complex and expensive catalytic systems and longer reaction times.[1] |
The Subtle Influence of Ester Activating Groups: Diethyl vs. Dimethyl Phenylmalonate
While both diethyl and dimethyl phenylmalonate are widely used, the choice between them can influence subsequent reactions due to subtle differences in their properties.[2]
-
Steric Effects: The ethyl group in diethyl phenylmalonate is slightly bulkier than the methyl group in dimethyl phenylmalonate. This can lead to minor differences in reaction rates and yields, particularly with sterically hindered alkylating agents.[2]
-
Hydrolysis Rates: Dimethyl phenylmalonate may hydrolyze at a slightly faster rate than its diethyl counterpart due to the lesser steric hindrance of the methyl group.[2]
Ultimately, the choice between diethyl and dimethyl esters is often dictated by the specific synthetic strategy, desired final product, and economic factors.[2]
Experimental Protocols
To provide a practical comparison, detailed step-by-step methodologies for two common synthetic routes are provided below. These protocols are based on established literature and are intended for laboratory-scale synthesis.
Protocol 1: Synthesis of Diethyl Phenylmalonate via Base-Catalyzed Claisen Condensation
This protocol is a two-step process involving the formation of diethyl phenyloxalylacetate followed by decarbonylation.[1][9]
Step A: Synthesis of Diethyl Phenyloxobutandioate (Diethyl Phenyloxaloacetate)
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, prepare a solution of sodium ethoxide by dissolving 23 g of sodium in 500 cc of absolute ethanol.[8]
-
Cool the sodium ethoxide solution to 60°C.[8]
-
Rapidly add 146 g of diethyl oxalate with vigorous stirring, immediately followed by 175 g of ethyl phenylacetate.[8]
-
Crystallization of the sodium derivative of diethyl phenyloxobutandioate will occur.[8]
-
Allow the resulting paste to cool to room temperature and stir with 800 cc of dry ether.[8]
-
Collect the solid by suction filtration and wash with dry ether.[8]
-
Liberate the phenyloxaloacetic ester from the sodium salt with dilute sulfuric acid (29 cc of concentrated sulfuric acid in 500 cc of water).[8]
-
Separate the oily layer, and extract the aqueous layer with ether. Combine the organic layers and dry over anhydrous sodium sulfate.[8]
Step B: Decarbonylation to Diethyl Phenylmalonate
-
Distill off the ether from the dried organic solution.[7]
-
Heat the residual oil in a modified Claisen flask under reduced pressure (approximately 15 mm) to 175°C until the evolution of carbon monoxide ceases (approximately 5-6 hours).[7][8]
-
After the reaction is complete, purify the diethyl phenylmalonate by vacuum distillation, collecting the fraction boiling at 158–162°/10 mm.[8]
Diagram of the Experimental Workflow for Claisen Condensation
Caption: Step-by-step workflow for the Claisen condensation synthesis of diethyl phenylmalonate.
Protocol 2: Synthesis of Diethyl Phenylmalonate via Acid-Catalyzed Direct Esterification
This method provides a more direct route from phenylmalonic acid.[1]
-
In a round-bottom flask equipped with a reflux condenser, combine phenylmalonic acid and absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid. A 3:1 molar ratio of acid to phenylmalonic acid is suggested for optimal yield.[1]
-
Heat the reaction mixture to reflux at 65°C for 5 hours.[1] It is crucial to maintain careful temperature control to prevent the decomposition of the phenylmalonic acid.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup to isolate the crude diethyl phenylmalonate.
-
Purify the crude product by vacuum distillation.
Conclusion
The synthesis of phenylmalonates is a testament to the power of strategic activation in organic chemistry. While the classical base-catalyzed Claisen condensation remains a robust and high-yielding method, modern metal-catalyzed approaches offer greater flexibility and more direct routes from simple starting materials. The choice of an activating strategy should be guided by factors such as the availability and cost of starting materials, the desired scale of the reaction, and the tolerance of the substrate to the reaction conditions. By understanding the nuances of each activation method, researchers can effectively navigate the synthesis of these valuable intermediates, accelerating the pace of drug discovery and development.
References
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Levene, P. A., & Meyer, G. M. (1936). Diethyl phenylmalonate. Organic Syntheses, 16, 33. doi:10.15227/orgsyn.016.0033. Available at: [Link]
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Wikipedia. (n.d.). Diethyl phenylmalonate. Retrieved from [Link]
- National Distillers and Chemical Corp. (1959). Preparation of phenylmalonic acid. U.S. Patent No. 2,881,209.
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Hunt, I. (n.d.). Ch21: Malonic esters. University of Calgary. Retrieved from [Link]
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Patsnap. (2025). Malonic Ester Synthesis: Steps, Mechanism, and Examples. Eureka. Available at: [Link]
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Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]
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Chemistry Steps. (n.d.). Activating and Deactivating Groups. Retrieved from [Link]
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Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]
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The Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]
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Chemistry Notes. (2022). Malonic ester synthesis, mechanism and application. Retrieved from [Link]
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A Comparative Guide to Electron-Withdrawing Groups in Malonic Ester Reactions: The Dinitrophenyl Group vs. Other Activating Moieties
For researchers, medicinal chemists, and professionals in drug development, the malonic ester synthesis remains a cornerstone of carbon-carbon bond formation. The strategic selection of activating groups on the central methylene unit is paramount for optimizing reaction efficiency, yield, and substrate scope. This guide provides an in-depth technical comparison of the dinitrophenyl (DNP) group against other common electron-withdrawing groups (EWGs) in the context of malonic ester reactions. By examining the electronic and steric effects of these groups, supported by available experimental data and protocols, this document aims to equip scientists with the insights needed to make informed decisions in their synthetic strategies.
The Central Role of the Electron-Withdrawing Group
The malonic ester synthesis hinges on the enhanced acidity of the α-protons situated between two carbonyl groups. This acidity, typically with a pKa of around 13 for diethyl malonate, allows for facile deprotonation with a moderately strong base to form a stabilized enolate.[1][2] This enolate then acts as a potent nucleophile in subsequent alkylation reactions.[3] The introduction of a third electron-withdrawing group at the α-position can further increase the acidity of the remaining proton, potentially influencing the ease of enolate formation, the nucleophilicity of the resulting carbanion, and the kinetics of the final decarboxylation step.
This guide will focus on a comparative analysis of the following activating groups:
-
Dinitrophenyl (DNP): A bulky and strongly electron-withdrawing aromatic substituent.
-
Cyano (-CN): A linear and strongly electron-withdrawing group.
-
Nitro (-NO₂): A compact and powerful electron-withdrawing group.
Acidity and Enolate Formation: A Comparative Perspective
The efficacy of the initial deprotonation step is directly related to the pKa of the α-proton. A lower pKa allows for the use of milder bases and can lead to faster and more complete enolate formation.
| Electron-Withdrawing Group | Representative Compound | Approximate pKa | Comments |
| (Reference) | Diethyl malonate | 13[1] | Standard baseline for comparison. |
| Cyano | Diethyl 2-cyanomalonate | 1.44 (in water)[4] | Significantly more acidic than diethyl malonate, allowing for the use of weaker bases. |
| Nitro | Diethyl 2-nitromalonate | 6.46 (Predicted)[5] | Markedly more acidic than diethyl malonate. |
| Dinitrophenyl | 2,4-Dinitrophenylacetic acid | 5.29 (in water)[6] | While not a malonate, the pKa of the corresponding acetic acid derivative suggests a strong acidifying effect. The actual pKa of α-dinitrophenyl malonate is expected to be even lower due to the presence of the two ester groups. |
Analysis of Acidity:
dot graph ER_Diagram { layout=neato; graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} dot Figure 1: Relationship between electron-withdrawing groups and α-proton acidity.
Alkylation: A Balancing Act of Reactivity and Sterics
The alkylation step involves the nucleophilic attack of the enolate on an alkyl halide. The success of this step is a function of both the nucleophilicity of the enolate and the steric hindrance around the reaction center.
Dinitrophenyl Group:
The dinitrophenyl group presents a unique combination of strong electronic activation and significant steric bulk.
-
Electronic Effect: The powerful electron-withdrawing nature of the DNP group stabilizes the enolate, which can, in turn, decrease its nucleophilicity compared to the enolate of diethyl malonate. However, the increased acidity allows for more complete formation of the enolate, potentially compensating for its reduced reactivity.
-
Steric Effect: The bulky DNP group can sterically hinder the approach of the alkyl halide to the α-carbon. This steric hindrance is expected to be a major factor influencing the reaction rate and yield, especially with bulkier alkylating agents.[8]
Cyano and Nitro Groups:
-
Cyano Group: The linear geometry of the cyano group minimizes steric hindrance, making it an attractive choice for reactions with a wide range of alkyl halides.[6]
-
Nitro Group: The nitro group is relatively small and exerts a powerful electronic effect, making α-nitro malonates highly reactive substrates.[3][9]
While direct quantitative comparisons of reaction rates are scarce in the literature, a qualitative assessment suggests that for unhindered primary alkyl halides, the order of reactivity might be influenced more by the degree of enolate formation (favoring the more acidic substrates) than by the inherent nucleophilicity of the enolate. However, as the steric bulk of the alkylating agent increases, the less hindered cyano- and nitro-substituted malonates are likely to outperform the dinitrophenyl-substituted analogue.
dot graph Alkylation_Workflow { rankdir=LR; graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=record, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} dot Figure 2: General workflow for the alkylation of substituted malonic esters.
Decarboxylation: The Influence of the α-Substituent
The final step in many malonic ester syntheses is the hydrolysis of the ester groups followed by decarboxylation of the resulting β-dicarboxylic acid. The ease of decarboxylation can be influenced by the nature of the α-substituent. Electron-withdrawing groups at the α-position can stabilize the carbanionic intermediate formed during decarboxylation, thereby facilitating the reaction.
-
Dinitrophenyl, Nitro, and Cyano Groups: All three groups are expected to accelerate the rate of decarboxylation due to their ability to stabilize the transient negative charge that develops on the α-carbon as carbon dioxide departs.[9][10] Kinetic studies on the decarboxylation of substituted malonic acids have shown a correlation between the electron-withdrawing nature of the substituent and the reaction rate.[11] For aryl-substituted malonic acids, electron-withdrawing groups on the aromatic ring also promote decarboxylation.[12]
dot graph Decarboxylation_Mechanism { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} dot Figure 3: Simplified mechanism of the decarboxylation step.
Experimental Protocols
The following protocols are provided as representative examples for the synthesis and alkylation of malonic esters with different electron-withdrawing groups. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Synthesis of Diethyl 2-Nitromalonate[3]
-
Reaction Setup: To a flask containing 80 g of diethyl malonate, cooled to 15 °C, add 184 mL of fuming nitric acid at a uniform rate over one hour while maintaining the temperature between 15-20 °C.
-
Reaction: Stir the mixture for an additional 3.5 hours at 15-20 °C.
-
Workup: Pour the reaction mixture onto 1 L of crushed ice and extract with toluene (200 mL, then 100 mL).
-
Purification: The combined organic layers can be further purified by distillation to yield diethyl 2-nitromalonate. An expected yield is approximately 89%.
Protocol 2: Alkylation of Diethyl 2-Cyanomalonate[6]
-
Enolate Formation: Prepare the tetra-n-butylammonium salt of diethyl cyanomalonate by titration with tetra-n-butylammonium hydroxide.
-
Reaction Setup: In a suitable flask, dissolve the tetra-n-butylammonium salt of diethyl cyanomalonate in DMSO.
-
Alkylation: Add the desired primary or secondary alkyl bromide or iodide to the solution and heat to 80 °C.
-
Workup and Purification: After the reaction is complete (monitored by TLC), the product can be isolated through a simple workup procedure, typically involving extraction and solvent removal.
Protocol 3: Synthesis of Diethyl 2-Ethyl-2-(4-nitrophenyl)malonate[14]
This protocol describes the arylation of an already alkylated malonic ester, which can be adapted for the synthesis of α-aryl malonates.
-
Enolate Formation: Suspend 11 g of 50% sodium hydride (washed with n-hexane) in 100 mL of N,N-dimethylformamide (DMF) under ice cooling. Add 37.6 g of diethyl ethylmalonate dropwise and stir until hydrogen evolution ceases.
-
Arylation: Add a solution of 31.51 g of p-chloronitrobenzene in 50 mL of DMF dropwise.
-
Reaction: Heat the mixture on an oil bath at 100 °C for 9 hours.
-
Workup: Distill off the DMF in vacuo. Extract the residue with ethyl acetate. Wash the ethyl acetate layer with 5% hydrochloric acid and saturated sodium chloride solution, then dry over magnesium sulfate.
-
Purification: Remove the ethyl acetate in vacuo and purify the residue by silica gel chromatography to yield the product (reported yield: 79%).
Conclusion
The choice of an electron-withdrawing group in malonic ester synthesis is a critical decision that impacts multiple stages of the reaction sequence.
-
The dinitrophenyl group offers the advantage of significantly increasing the acidity of the α-proton, potentially allowing for the use of milder reaction conditions for enolate formation. However, its considerable steric bulk can be a significant drawback, limiting the scope of alkylating agents and potentially reducing reaction rates and yields.
-
The cyano group provides a favorable balance of strong electronic activation and minimal steric hindrance, making it a versatile choice for a wide range of alkylation reactions.
-
The nitro group is a powerful and compact activating group, leading to highly acidic α-protons and facilitating both alkylation and subsequent decarboxylation.
For syntheses where steric hindrance is not a major concern and high acidity is desired, the dinitrophenyl group can be a viable option. However, for general applications and for reactions involving sterically demanding alkylating agents, the cyano and nitro groups often provide a more practical and efficient alternative. Ultimately, the optimal choice will depend on the specific synthetic target and the need to balance electronic activation with steric considerations.
References
- Dual Role of 2,4-Dinitrophenyl Acetic Acid as Analyte and Indicator in Conventional Acid-Base Titration. (2021).
- The Active Methylene Group in Nitroacetonitrile: A Technical Guide for Synthetic Chemists. (2025). BenchChem.
- Why does malonic ester have more acidic hydrogen than ordinary ester? - Chemistry point. (n.d.). Chemistry Point.
- Is Cyano group (-CN group) a ring activator for benzene electrophile substitution reactions? - Quora. (2018). Quora.
- Common side products in the alkylation of diethyl malon
-
diethyl cyanomalonate. (n.d.). Retrieved from [Link]
- Kinetics of Decarboxylation of Malonic Acid and Substituted Malonic Acids in Molten State and Liquid Crystal Solvent. (1981). Journal of the Indian Chemical Society, 58(9), 884-887.
- Ch21: Malonic esters. (n.d.). University of Calgary.
- 2-Aryl-2-nitroacetates as Central Precursors to Aryl Nitromethanes, α-Ketoesters, and α-Amino Acids. (2013). The Journal of Organic Chemistry, 78(15), 7346–7357.
- Synthesis of diethyl 2-ethyl-2-(4-nitrophenyl)
- Synthesis of diethyl diethylmalon
- The Malonic Ester and Acetoacetic Ester Synthesis. (2025). Master Organic Chemistry.
- US2644838A - Production of nitromalonic esters. (1953).
- Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)malonate. (2026).
- Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. (2002). Journal of the Chemical Society, Perkin Transactions 2, (11), 2019-2024.
- Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. (1993). Journal of the Chemical Society, Perkin Transactions 1, (15), 1735-1741.
- The alkylation of diethyl cyanomethylphosphonate (22) with butyl bromide under solventless MW conditions in the presence of triethylbenzylammonium chloride (TEBAC). (2015).
- enantioselective michael addition of diethyl malonate to nitroolefins with bifunctional 2-aminodmap/urea. (2016). Thesis.
- Highly Stereoselective Kinetic Enolate Formation: Steric vs Electronic Effects. (1997). The Journal of Organic Chemistry, 62(21), 7516–7519.
- Selective Monoalkylation of Diethyl Malonate, Ethyl Cyanoacet
- Application Notes and Protocols: Alkylation of Diethyl Ethylmalonate with a 2-Pentyl Deriv
- Process for the C-alkylation of malonic esters using phase-transfer agents. (1999).
- Decarboxyl
- Diethyl nitromalon
- Time-programmable pH: Decarboxylation of nitroacetic acid allows the time-controlled rising of pH to a definite value. (2021). Chemical Science, 12(21), 7460-7466.
- Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. (2013). Journal of the American Chemical Society, 135(43), 16129–16136.
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- 8. Highly Stereoselective Kinetic Enolate Formation: Steric vs Electronic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Guide to the Quantitative Analysis of Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate
For researchers and professionals in drug development, the precise quantification of chemical intermediates is paramount to ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate, a key building block in various synthetic pathways, requires robust and validated analytical methods for its accurate measurement. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the quantification of this compound. The methodologies presented are grounded in established analytical principles for structurally related molecules, offering a comprehensive framework for implementation in a research or quality control setting.
Introduction to the Analyte
This compound is a substituted aromatic compound whose chemical structure, with its dinitrophenyl group, lends itself to detection by multiple analytical techniques. The choice of the optimal analytical method depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. This guide will explore the theoretical underpinnings and practical considerations of each technique, providing hypothetical experimental data to illustrate their comparative performance.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and wide applicability. For this compound, the presence of the dinitrophenyl moiety, a strong chromophore, makes UV detection a highly suitable and sensitive choice.
The Rationale Behind the Method
The dinitrophenyl group absorbs strongly in the UV-visible region, allowing for direct detection without the need for derivatization. A reversed-phase HPLC method, utilizing a C18 column, is proposed. This stationary phase provides excellent retention for moderately polar to nonpolar compounds like our target analyte. The mobile phase, a mixture of an organic solvent (e.g., acetonitrile or methanol) and water, allows for the fine-tuning of the analyte's retention time and separation from potential impurities.
Experimental Workflow
Caption: A typical workflow for the quantification of this compound using HPLC-UV.
Detailed Protocol
-
Preparation of Mobile Phase: Prepare a mobile phase consisting of acetonitrile and water (e.g., 60:40 v/v). Filter and degas the mobile phase before use.
-
Standard Preparation: Accurately weigh a reference standard of this compound and dissolve it in acetonitrile to prepare a stock solution. Perform serial dilutions to obtain a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing the analyte in acetonitrile to a concentration expected to fall within the calibration range.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
-
Analysis: Inject the calibration standards followed by the sample solutions.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the sample from the calibration curve.
Hypothetical Performance Data
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. While the target analyte has a relatively high molecular weight and multiple polar functional groups, with appropriate method development, GC-MS can be a viable option.
The Rationale Behind the Method
For a compound like this compound, direct injection into a GC system might lead to thermal degradation in the injector port. Therefore, a derivatization step to a more volatile and thermally stable analogue could be considered, although direct injection at a carefully optimized temperature program is also plausible. The mass spectrometer provides high selectivity by monitoring specific fragment ions of the analyte, which is particularly useful for complex matrices. Quantitative analysis is typically performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.
Experimental Workflow
Caption: A generalized workflow for the quantification of this compound using GC-MS.
Detailed Protocol
-
Internal Standard Selection: Choose a suitable internal standard (IS) that is chemically similar to the analyte but does not co-elute.
-
Standard Preparation: Prepare a series of calibration standards containing a fixed concentration of the IS and varying concentrations of the analyte.
-
Sample Preparation: Add a known amount of the IS to the sample solution.
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm
-
Carrier Gas: Helium at a constant flow rate
-
Injector Temperature: 250 °C (optimization may be required)
-
Oven Temperature Program: Start at 150 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
MS Mode: Selected Ion Monitoring (SIM) of characteristic ions for the analyte and the IS.
-
-
Analysis: Inject the calibration standards and sample solutions.
-
Quantification: Construct a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration. Determine the concentration of the analyte in the sample from this curve.
Hypothetical Performance Data
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95-105% |
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is an absolute quantification method that does not require a calibration curve using an identical standard of the analyte.[1] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[2] By comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known concentration, the concentration of the analyte can be determined.
The Rationale Behind the Method
The structure of this compound offers several distinct proton signals that can be used for quantification, such as the methyl protons of the malonate esters or the aromatic protons. The key is to select a signal that is well-resolved from other signals in the spectrum and from any potential impurities. An internal standard with a simple spectrum and a known purity is co-dissolved with the sample.
Experimental Workflow
Sources
A Researcher's Guide to the Spectroscopic Characterization of Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate and its Derivatives
Abstract
For professionals engaged in pharmaceutical research and synthetic chemistry, the unambiguous structural confirmation of novel molecules is paramount. This guide provides a detailed comparative analysis of the key spectroscopic features of Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate, a substituted aromatic malonate with potential as a synthetic building block. By leveraging foundational spectroscopic principles and comparing its predicted spectral data with that of the well-characterized Dimethyl Malonate, this document serves as an essential reference for researchers. It offers detailed experimental protocols, predicted data tables, and a logical framework for characterizing this compound and its derivatives using Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy.
Introduction and Molecular Framework
This compound (CAS 941294-15-1) is a compound of interest due to its complex substitution pattern, featuring a sterically hindered malonic ester attached to a highly electron-deficient aromatic ring.[1][2][3][4][5] The presence of two nitro groups and a methyl group on the phenyl ring, in addition to the two methyl ester functionalities, creates a unique electronic and steric environment. Understanding the spectroscopic signature of this molecule is crucial for verifying its synthesis and purity.
This guide uses Dimethyl Malonate as a baseline for comparison, allowing for a clear illustration of the significant spectral changes induced by the addition of the complex aromatic substituent.
Caption: Molecular structures and properties of the target compound and its reference comparator.
Spectroscopic Validation Workflow
A multi-technique approach is essential for the complete and confident characterization of a new chemical entity. Each spectroscopic method provides a unique piece of the structural puzzle. The logical workflow presented below ensures that data from each analysis complements the others, leading to an unambiguous structural assignment.
Caption: A streamlined workflow for the spectroscopic validation of newly synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule by mapping its carbon-hydrogen framework. The chemical environment of each proton (¹H) and carbon (¹³C) atom dictates its specific resonance frequency (chemical shift).
Experimental Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical; CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.
-
Internal Standard: Ensure the solvent contains Tetramethylsilane (TMS) as an internal standard, which is set to 0.00 ppm for calibration.
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer. Standard acquisition parameters for ¹H NMR include a 30° pulse angle and a relaxation delay of 1-2 seconds.
Comparative Data Analysis
The addition of the 5-methyl-2,4-dinitrophenyl group causes dramatic downfield shifts for the malonate protons due to the powerful anisotropic and electron-withdrawing effects of the aromatic system.
Table 1: Comparative ¹H and ¹³C NMR Spectroscopic Data
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Dimethyl Malonate | CDCl₃ | 3.75 (s, 6H, 2 x -OCH₃)3.40 (s, 2H, -CH₂-)[6][7] | 167.1 (C=O)52.6 (-OCH₃)41.4 (-CH₂-) |
| This compound (Predicted) | CDCl₃ | ~8.8 (s, 1H, Ar-H at C3)~7.8 (s, 1H, Ar-H at C6)~5.5 (s, 1H, Ar-CH-(CO₂Me)₂)~3.8 (s, 6H, 2 x -OCH₃)~2.7 (s, 3H, Ar-CH₃) | ~165 (C=O)~148 (Ar-C-NO₂)~145 (Ar-C-NO₂)~142 (Ar-C-CH₃)~135 (Ar-CH)~133 (Ar-C-CH)~125 (Ar-CH)~54 (-OCH₃)~50 (Ar-CH)~21 (Ar-CH₃) |
-
Rationale for Predictions:
-
Aromatic Protons (¹H): The protons on the dinitrophenyl ring are expected to be significantly deshielded (shifted downfield) due to the strong electron-withdrawing nature of the two nitro groups. Protons ortho and para to nitro groups typically appear at very low field, often above 8.0 ppm.[8]
-
Malonate CH Proton (¹H): The single proton on the malonate's central carbon is now benzylic and attached to a highly electron-deficient ring. This will shift it significantly downfield from the ~3.4 ppm of the parent malonate's CH₂ group.
-
Aromatic Carbons (¹³C): Carbons directly attached to the nitro groups will be heavily deshielded and appear far downfield.
-
Derivatives: If the dimethyl ester were replaced with a diethyl ester, the ¹H NMR would show a characteristic quartet (~4.2 ppm) and triplet (~1.3 ppm) for the ethyl groups, providing a clear point of comparison.
-
Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes (stretching, bending).
Experimental Protocol
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.
-
Analysis: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹. Perform a background scan of the clean ATR crystal beforehand.
Comparative Data Analysis
The IR spectrum of the target compound will be dominated by strong absorptions from the ester carbonyls and the two nitro groups, which are absent in the simpler dimethyl malonate spectrum.
Table 2: Key IR Absorption Frequencies
| Compound | IR (ATR, cm⁻¹) | Vibrational Mode |
| Dimethyl Malonate | ~2950 (C-H stretch)~1740 (C=O stretch, strong)~1200 (C-O stretch, strong)[9] | Aliphatic C-HEster CarbonylEster C-O |
| This compound (Predicted) | ~3100 (Aromatic C-H stretch)~2950 (Aliphatic C-H stretch)~1745 (C=O stretch, strong)~1530 & ~1350 (N-O asymmetric & symmetric stretch, very strong)[10][11][12][13]~1200 (C-O stretch, strong) | Aromatic C-HAliphatic C-HEster CarbonylNitro GroupEster C-O |
-
Rationale for Predictions:
-
Nitro Group: The most telling feature will be the appearance of two very strong, distinct peaks for the nitro group's asymmetric (~1530 cm⁻¹) and symmetric (~1350 cm⁻¹) stretching vibrations. These are characteristic of aromatic nitro compounds.[10][11][12]
-
Carbonyl Group: The C=O stretch of the ester groups is expected to be sharp and strong, around 1745 cm⁻¹. Its exact position can be subtly influenced by the electronic nature of the aromatic ring.
-
Derivatives: Changing substituents on the phenyl ring (e.g., replacing -CH₃ with -OCH₃) would likely cause minor shifts in the NO₂ and C=O stretching frequencies due to altered electronic effects, but the overall pattern would remain the same.
-
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern observed can offer valuable structural clues, acting as a molecular "fingerprint."
Experimental Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition: Infuse the sample solution into an Electrospray Ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Analysis: Acquire spectra in both positive and negative ion modes. ESI is a "soft" ionization technique, which typically allows for the observation of the intact molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).
Comparative Data Analysis
The molecular weight of the target compound (312.23 g/mol ) is significantly higher than that of dimethyl malonate (132.11 g/mol ), providing an immediate and clear distinction.
Table 3: Mass Spectrometry Data
| Compound | Ionization Mode | Expected m/z | Key Fragments (Predicted) |
| Dimethyl Malonate | ESI (+) | 133.05 ([M+H]⁺)155.03 ([M+Na]⁺) | Loss of -OCH₃ (m/z 101)Loss of -CO₂CH₃ (m/z 73) |
| This compound | ESI (+) | 313.06 ([M+H]⁺)335.04 ([M+Na]⁺) | Loss of NO₂ (m/z 267)Loss of -CO₂CH₃ (m/z 253)Loss of both NO₂ groups (m/z 221) |
-
Rationale for Predictions:
-
Molecular Ion: High-resolution MS should confirm the elemental formula C₁₂H₁₂N₂O₈.
-
Fragmentation: In tandem MS (MS/MS), common fragmentation pathways for aromatic nitro compounds include the loss of NO, NO₂, and O.[14][15][16] The ester groups can also fragment through the loss of a methoxy radical (•OCH₃) or a carbomethoxy group (•CO₂CH₃).
-
Caption: A potential fragmentation pathway for the target compound in positive-ion ESI-MS/MS.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule. It is particularly useful for analyzing compounds with conjugated systems, such as aromatic rings and double bonds.
Experimental Protocol
-
Sample Preparation: Prepare a very dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile). A typical concentration is in the micromolar (10⁻⁶ M) range.
-
Data Acquisition: Use a matched pair of quartz cuvettes, one for the sample and one for the solvent blank.
-
Analysis: Scan the absorbance of the solution over a wavelength range of approximately 200-600 nm.
Comparative Data Analysis
The introduction of the dinitrophenyl group creates a highly extended chromophore, which is expected to absorb light strongly in the near-UV and possibly the visible region, making the compound colored.
Table 4: UV-Visible Spectroscopic Data
| Compound | Solvent | λ_max (nm) (Predicted) | Appearance |
| Dimethyl Malonate | Ethanol | < 220 nm | Colorless |
| This compound | Ethanol | ~240 nm and a broad shoulder ~340-380 nm | Pale Yellow |
-
Rationale for Predictions:
-
Dinitrophenyl compounds are well-known to be colored due to n→π* and π→π* transitions involving the nitro groups and the aromatic ring.[17][18] The extended conjugation allows for the absorption of lower-energy (longer wavelength) light. The presence of 2,4-dinitrophenylhydrazone derivatives, for instance, is often confirmed by their characteristic absorption in the 350-385 nm range.[17][19][20]
-
Derivatives: Modifying the electronic properties of the aromatic ring with electron-donating or -withdrawing groups would cause a predictable shift in the λ_max. An electron-donating group would likely cause a bathochromic (red) shift to a longer wavelength, while adding another electron-withdrawing group might cause a hypsochromic (blue) shift.
-
Conclusion
The spectroscopic characterization of this compound is defined by the powerful influence of the substituted aromatic ring. In contrast to the simple spectrum of dimethyl malonate, the target compound is predicted to exhibit:
-
NMR: Highly deshielded aromatic and benzylic protons.
-
IR: Two very strong, characteristic peaks for the nitro groups between 1550-1300 cm⁻¹.
-
MS: A molecular ion peak corresponding to its formula (C₁₂H₁₂N₂O₈) and characteristic fragmentations involving the loss of nitro and carbomethoxy groups.
-
UV-Vis: Strong absorbance at longer wavelengths (>300 nm), resulting in a colored appearance.
By following the protocols and using the comparative data in this guide, researchers can confidently synthesize, identify, and validate the structure of this complex malonate derivative and its analogs, ensuring the integrity and accuracy of their scientific work.
References
A comprehensive list of authoritative sources to support the claims and protocols within this guide.
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Spectroscopy Online. Nitro Groups. Available at: [Link]
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Schmidt, A. C., Herzschuh, R., Matysik, F. M., & Engewald, W. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-302. Available at: [Link]
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University of Calgary. IR Spectroscopy Tutorial: Nitro Groups. Available at: [Link]
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Chemistry Learner. Infrared of nitro compounds. Available at: [Link]
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Lopes, S., Lapinski, L., & Fausto, R. (2002). Molecular structure and infrared spectra of dimethyl malonate: A combined quantum chemical and matrix-isolation spectroscopic study. Physical Chemistry Chemical Physics, 4, 5952-5959. Available at: [Link]
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Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available at: [Link]
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University of Arizona. Mass Spectrometry: Fragmentation. Available at: [Link]
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CP Lab Safety. Dimethyl 2-(5-methyl-2, 4-dinitrophenyl)malonate. Available at: [Link]
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mzCloud. Diethyl malonate. Available at: [Link]
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Brown, J. F. (1955). The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. Journal of the American Chemical Society, 77(23), 6341–6351. Available at: [Link]
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PubChem. Dimethyl malonate. Available at: [Link]
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ResearchGate. UV-Vis spectrum of (E)-1-(2,4-dinitrophenyl)-2-[(4-methylphenyl)methylidene]hydrazine. Available at: [Link]
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SpectraBase. Dimethyl malonate - Optional[1H NMR] - Spectrum. Available at: [Link]
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ChemicalRegister. This compound (CAS No. 941294-15-1) Suppliers. Available at: [Link]
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Seibl, J., & Völlmin, J. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 47(19), 3611-3615. Available at: [Link]
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ResearchGate. Unraveling the Molecular Structure, Spectroscopic Properties, and Antioxidant Activities of new 2,4-Dinitrophenylhydrazone Derivatives. Available at: [Link]
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Al-Sabawi, N. S. (2021). Review Using 2,4-dinitrophenylhydrazine in spectrophotometric determination. Samarra Journal of Pure and Applied Science. Available at: [Link]
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SpectraBase. 2,3-Dinitrophenol - Optional[1H NMR] - Chemical Shifts. Available at: [Link]
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SpectraBase. 3,4-Dinitrophenol. Available at: [Link]
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SpectraBase. N-(2,4-dinitrophenyl)-p-toluidine - Optional[1H NMR] - Chemical Shifts. Available at: [Link]
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ResearchGate. Mass spectrometry of nitro compounds: Part I: Mass spectra of α-, β- and γ-deuterated 1-nitropropane. Available at: [Link]
-
ResearchGate. 1H-NMR spectra of the (a) dinitro precursor DN and (b) diamine monomer DA. Available at: [Link]
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Asian Publication Corporation. Synthesis, Characterization and Biological Evaluation of Fe(III) and Cu(II) Complexes with 2,4-Dinitrophenyl hydrazine and Thiocyanate Ions. Available at: [Link]
-
American Chemical Society. Analysis of 2,4-Dinitrophenylhydrazine by UV/Vis spectroscopy. Available at: [Link]
-
SpectraBase. 2,4-Dinitrophenyl hydrazine - Optional[UV-VIS] - Spectrum. Available at: [Link]
-
Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]
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ResearchGate. Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Available at: [Link]
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ResearchGate. Synthesis and characterization of 5-(Substituted phenyl)-2-furfuraldehydes from substituted anilines. Available at: [Link]
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International Journal of Pharmaceutical and Research Sciences. Synthesis and Characterization of Novel 4-[3,5-bis(trifluoromethyl)phenyl]-6-(Substituted phenyl)-1,6-dihydropyrimidine-2-thiol. Available at: [Link]
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ResearchGate. Synthesis, characterization and spectral studies of new 4(Substituted phenyl hydrazono)-N1-(R)-aminomalonyl-3-methyl-2-pyrazolin-5-one and 3-methyl-4(Substitutedphenyl hydrazono)-isoxazolone. Available at: [Link]
-
MDPI. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Available at: [Link]
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A Researcher's Guide to Screening the Biological Activity of Compounds Derived from Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on screening the biological activities of novel compounds synthesized from Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and offer a comparative analysis of potential findings. This document is designed to be a practical resource, blending established methodologies with the expert insights necessary for navigating the early stages of drug discovery.
The core structure of this compound, featuring a reactive malonate group and an electron-deficient dinitrophenyl ring, makes it a versatile starting material for the synthesis of a diverse library of compounds, particularly novel heterocyclic structures.[1][2][3] The presence of the dinitrophenyl moiety is of particular interest, as nitroaromatic compounds are known to possess a range of biological activities, including antimicrobial and anticancer properties.[4][5][6]
Part 1: The Scientific Rationale - Why Screen These Compounds?
The decision to screen a new chemical entity is predicated on a sound scientific hypothesis. For derivatives of this compound, the primary rationale for screening lies in two well-documented activities of related nitroaromatic compounds:
-
Antimicrobial Potential: The nitro group is a key pharmacophore in several established antimicrobial drugs.[5] Its mechanism of action often involves reductive bioactivation within microbial cells.[4][7][8][9] Endogenous nitroreductases in bacteria and fungi can reduce the nitro group to form highly reactive nitroso and hydroxylamine intermediates.[5][9] These radical species can then covalently modify and damage critical biomolecules like DNA, leading to microbial cell death.[4][5] This provides a strong impetus to screen for antibacterial and antifungal activity.
-
Anticancer Properties: 2,4-Dinitrophenol (DNP) and its derivatives are known to disrupt cellular energy metabolism by acting as uncouplers of oxidative phosphorylation in mitochondria.[6][10] This process dissipates the proton gradient required for ATP synthesis, effectively starving cancer cells of energy.[6] This can lead to the induction of apoptosis and has been shown to have synergistic effects when combined with traditional chemotherapeutics.[6][10] Furthermore, the induction of oxidative stress is another potential anticancer mechanism of dinitrophenyl compounds.[6]
Given these precedents, a logical screening strategy for novel derivatives would be to investigate their potential as antimicrobial agents, cytotoxic agents against cancer cell lines, and potentially as enzyme inhibitors, a common mechanism of action for many therapeutic drugs.[11][12][13]
Part 2: A Step-by-Step Guide to Biological Activity Screening
This section outlines detailed protocols for a tiered screening approach, starting with broad primary screens and progressing to more specific secondary assays.
Primary Screening: Identifying "Hits"
The initial goal is to efficiently screen a library of newly synthesized compounds to identify those with any biological activity.
This method provides a rapid and qualitative assessment of a compound's ability to inhibit microbial growth.
Protocol 1: Agar Well Diffusion Assay
-
Prepare Microbial Lawns: Inoculate molten Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans). Pour the inoculated agar into sterile Petri dishes and allow it to solidify.
-
Create Wells: Aseptically punch uniform wells (6-8 mm in diameter) into the solidified agar.
-
Load Compounds: Add a fixed volume (e.g., 50-100 µL) of each test compound solution (at a known concentration, e.g., 1 mg/mL in a suitable solvent like DMSO) into separate wells. Include a solvent control (DMSO alone) and a positive control (a known antibiotic like Ciprofloxacin or Fluconazole).
-
Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Causality Behind Experimental Choices: This assay is chosen for its simplicity and scalability, making it ideal for screening a large number of compounds. The clear zones of inhibition provide an unambiguous visual indicator of activity, allowing for rapid identification of "hit" compounds that warrant further investigation.
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a standard initial screen for cytotoxicity against cancer cell lines.[14][15][16]
Protocol 2: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Causality Behind Experimental Choices: The MTT assay is a robust and high-throughput method to quantify the cytotoxic effects of compounds.[14] By using a panel of different cancer cell lines, it is possible to identify compounds with broad-spectrum activity or those with selectivity towards a particular cancer type.[17]
Secondary Screening: Characterizing "Hits"
Once "hit" compounds are identified, secondary assays are employed to quantify their potency and elucidate their mechanism of action.
This assay determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth.[18]
Protocol 3: Broth Microdilution for MIC Determination
-
Prepare Compound Dilutions: Perform serial dilutions of the "hit" compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculate with Microbes: Add a standardized inoculum of the test microorganism to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates under the same conditions as the agar well diffusion assay.
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
Causality Behind Experimental Choices: The MIC value is a quantitative measure of a compound's potency, which is essential for comparing the efficacy of different derivatives and for benchmarking against existing antibiotics.
To determine if cytotoxicity is mediated by programmed cell death, an Annexin V-FITC/Propidium Iodide (PI) assay can be performed.[15]
Protocol 4: Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment: Treat cancer cells with the "hit" compound at its IC₅₀ concentration for a predetermined time (e.g., 24 hours).
-
Cell Staining: Harvest the cells and stain them with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, which enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V- and PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V- and PI-positive), and necrotic (Annexin V-negative, PI-positive).
Causality Behind Experimental Choices: This assay distinguishes between different modes of cell death, providing insight into the compound's mechanism of action. A significant increase in the apoptotic cell population suggests that the compound triggers programmed cell death, a desirable characteristic for an anticancer agent.[15]
Given that many drugs exert their effects by inhibiting enzymes, it is prudent to screen "hit" compounds against a panel of relevant enzymes.[11][12][13][19]
Protocol 5: General Enzyme Inhibition Assay
-
Assay Setup: In a microplate well, combine a buffer, the target enzyme, and the test compound at various concentrations.
-
Initiate Reaction: Add the enzyme's substrate to initiate the reaction.
-
Monitor Reaction: Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Compare the reaction rates in the presence and absence of the inhibitor to calculate the percentage of inhibition. Determine the IC₅₀ value for the compound against the target enzyme. Further kinetic studies can be performed to determine the mode of inhibition (e.g., competitive, non-competitive).[13]
Causality Behind Experimental Choices: Identifying a specific enzyme target provides a clear molecular basis for the compound's activity and facilitates further structure-activity relationship (SAR) studies to optimize potency and selectivity.
Part 3: Comparative Analysis and Data Presentation
The ultimate goal of this screening cascade is to identify lead compounds with superior performance compared to existing alternatives. All quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: Hypothetical Antimicrobial Activity of Synthesized Compounds
| Compound ID | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| DNM-01 | S. aureus | 22 | 8 | 1 |
| DNM-02 | S. aureus | 15 | 64 | 1 |
| DNM-03 | E. coli | 18 | 16 | 0.5 |
| DNM-04 | E. coli | No Zone | >128 | 0.5 |
| DNM-05 | C. albicans | 20 | 4 | 2 |
Table 2: Hypothetical Anticancer Activity of Synthesized Compounds
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | % Apoptosis at IC₅₀ | Doxorubicin IC₅₀ (µM) |
| DNM-01 | MCF-7 | 8.5 | 65% | 0.9 |
| DNM-02 | MCF-7 | 45.2 | 15% | 0.9 |
| DNM-03 | A549 | 12.1 | 58% | 1.1 |
| DNM-04 | A549 | >100 | <5% | 1.1 |
| DNM-05 | MCF-7 | 6.3 | 72% | 0.9 |
Part 4: Visualizing Workflows and Mechanisms
Diagrams are invaluable for illustrating complex experimental processes and biological pathways.
Caption: Experimental workflow for screening compounds synthesized from this compound.
Caption: Proposed mechanism of action for antimicrobial nitroaromatic compounds.
Caption: Proposed mechanism for anticancer activity via uncoupling of oxidative phosphorylation.
References
-
Antimicrobial Activity of Nitroaromatic Derivatives. (2022). Encyclopedia.pub. [Link]
-
What is an Inhibition Assay? (n.d.). Biobide Blog. [Link]
-
Targets and assays for discovering novel antibacterial agents. (2002). Journal of Biotechnology. [Link]
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Bioassays for anticancer activities. (2014). Methods in Molecular Biology. [Link]
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Enzyme Assays: The Foundation of Modern Drug Discovery. (2023). BellBrook Labs. [Link]
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Nitroaromatic Antibiotics. (2021). Encyclopedia. [Link]
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Functional in vitro assays for drug discovery. (2023). YouTube. [Link]
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Nitroaromatic Antibiotics as Nitrogen Oxide Sources. (2021). Molecules. [Link]
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The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). Molecules. [Link]
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Screening for Novel Antimicrobials from Encoded Combinatorial Libraries by Using a Two-Dimensional Agar Format. (2000). Antimicrobial Agents and Chemotherapy. [Link]
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Nitroaromatic Antibiotics as Nitrogen Oxide Sources. (2021). Molecules. [Link]
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Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual. [Link]
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Enzyme Inhibition Studies. (n.d.). BioIVT. [Link]
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In vitro methods of screening of anticancer agents. (2017). Slideshare. [Link]
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Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers in Bioengineering and Biotechnology. [Link]
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Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. [Link]
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New screening method finds novel approaches to combat antimicrobial resistant bacteria. (2023). University of Oxford. [Link]
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2,4-Dinitrophenol as an Uncoupler Augments the Anthracyclines Toxicity against Prostate Cancer Cells. (2020). International Journal of Molecular Sciences. [Link]
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Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. (2022). Molecules. [Link]
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Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (2023). Frontiers in Microbiology. [Link]
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Nanoformuation of 2,4-dinitrophenyl lipophylic derivatives as a promising tool for delivery to liver. (2021). Public Health Toxicology. [Link]
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Synthesis, Spectral Characterization and Biological Activities of Co(II) and Ni(II) Mixed Ligand Complexes. (2021). Molecules. [Link]
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Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. (2021). Cancers. [Link]
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2,4-Dinitrophenol as an Uncoupler Augments the Anthracyclines Toxicity against Prostate Cancer Cells. (2020). ResearchGate. [Link]
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Liposomal Form of 2,4-Dinitrophenol Lipophilic Derivatives as a Promising Therapeutic Agent for ATP Synthesis Inhibition. (2021). Pharmaceutics. [Link]
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Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. (2021). International Journal of Molecular Sciences. [Link]
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A Senior Application Scientist's Guide to Alternatives for Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate in Specialized Synthesis
For researchers and professionals in the vanguard of drug discovery and complex molecule synthesis, the selection of appropriate reagents is paramount. This guide offers an in-depth technical comparison of alternatives to Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate, a highly specialized reagent. Our focus extends beyond simple one-to-one replacements to encompass alternative synthetic strategies that achieve similar molecular architecture goals. This analysis is grounded in mechanistic principles and supported by experimental data to empower you in making informed decisions for your synthetic campaigns.
Understanding the Reagent: this compound
This compound is a highly activated malonic ester. The presence of two electron-withdrawing nitro groups on the phenyl ring significantly increases the acidity of the methine proton, making it a potent nucleophile in various carbon-carbon bond-forming reactions. Its classification as a "Protein Degrader Building Block" suggests its utility in the synthesis of complex molecules like Proteolysis-Targeting Chimeras (PROTACs), where the dinitrophenyl moiety might serve as a handle for protein binding or further functionalization.
Given the specialized nature and likely high cost of this reagent, identifying more common, cost-effective, or strategically different alternatives is crucial for many research and development programs.
Direct Reagent Alternative: Meldrum's Acid – A Highly Acidic Malonate Equivalent
For applications requiring a highly acidic C-H acid, Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is an excellent and widely used alternative.
Comparative Acidity and Reactivity
The most significant difference between this compound and Meldrum's acid lies in their acidity. The pKa of Meldrum's acid is approximately 4.97, making it remarkably more acidic than typical dialkyl malonates (pKa ≈ 13).[1] This enhanced acidity is a consequence of its rigid cyclic structure, which minimizes steric strain in the corresponding enolate.[2] The dinitrophenyl group in our target reagent also imparts strong acidity, likely in a similar range to Meldrum's acid, due to the powerful inductive and resonance effects of the nitro groups.
This high acidity means that Meldrum's acid can be deprotonated by mild bases, and its reactions, such as the Knoevenagel condensation, often proceed under milder conditions and with higher yields compared to standard malonates.[1]
Performance in Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction for both Meldrum's acid and activated malonates. It involves the reaction of an active methylene compound with an aldehyde or ketone to form a new carbon-carbon double bond.
Table 1: Comparison of Meldrum's Acid and Diethyl Malonate in Knoevenagel Condensation
| Feature | Meldrum's Acid | Diethyl Malonate | Rationale |
| pKa | ~4.97[1] | ~13[1] | The rigid cyclic structure of Meldrum's acid leads to greater acidity. |
| Typical Base | Weak bases (e.g., piperidine, pyridine) or catalyst-free in water.[3][4][5] | Strong bases (e.g., sodium ethoxide). | Weaker base is sufficient for the more acidic Meldrum's acid. |
| Reaction Time | Often shorter (e.g., 30 minutes to 2 hours at room temperature).[3][4] | Typically longer, often requiring elevated temperatures. | Higher reactivity of the Meldrum's acid enolate. |
| Yields | Generally high to excellent (often >90%).[3][6] | Variable, often lower than with Meldrum's acid under similar mild conditions. | Favorable reaction kinetics and thermodynamics with Meldrum's acid. |
Experimental Protocol: Knoevenagel Condensation with Meldrum's Acid
This protocol describes the synthesis of 5-arylmethylene Meldrum's acid derivatives, which are valuable intermediates.[3]
Materials:
-
Meldrum's acid (1.0 eq)
-
Aromatic aldehyde (1.0 eq)
-
Methanol (as solvent)
Procedure:
-
To a solution of Meldrum's acid (0.2 g, 1.39 mmol) in methanol (2 mL), add the aromatic aldehyde (1.39 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes.
-
Upon completion, remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization if necessary.
Expected Yields: Yields are generally high, for example, 94% for the product from 4-nitrobenzaldehyde and 70% from benzaldehyde.[3]
Caption: The Leimgruber-Batcho indole synthesis workflow.
Advantages:
-
High Yields and Mild Conditions: This method often provides high yields under relatively mild reductive cyclization conditions. [7][8]* Regiocontrol: The substitution pattern of the final indole is determined by the starting o-nitrotoluene, offering excellent regiocontrol. [9]* Access to C2/C3-Unsubstituted Indoles: It is particularly well-suited for preparing indoles without substituents at the 2 and 3 positions. [9] Experimental Protocol (General): [8] Step 1: Enamine Formation
-
Dissolve the o-nitrotoluene derivative in DMF.
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine.
-
Heat the mixture (e.g., at 125 °C) under a nitrogen atmosphere for several hours.
-
Remove the solvent under reduced pressure to obtain the crude enamine, which is often used directly in the next step.
Step 2: Reductive Cyclization
-
Dissolve the crude enamine in a suitable solvent (e.g., a mixture of THF and methanol).
-
Add a reducing agent, such as Raney nickel.
-
Add hydrazine hydrate portion-wise while stirring at a slightly elevated temperature (e.g., 50-60 °C).
-
After the reaction is complete, filter the catalyst and concentrate the filtrate.
-
Purify the residue by column chromatography to obtain the indole.
Yields: Overall yields are typically good, often in the range of 60-85%. [9][8]
The Reissert Indole Synthesis
The Reissert synthesis is another classical method for preparing indoles from o-nitrotoluenes. [10][11] Reaction Overview:
-
Condensation: An o-nitrotoluene is condensed with diethyl oxalate in the presence of a strong base (e.g., potassium ethoxide) to form an o-nitrophenylpyruvate ester. [10]2. Reductive Cyclization: The pyruvate derivative is then subjected to reductive cyclization, typically using zinc in acetic acid, to yield an indole-2-carboxylic acid, which can be subsequently decarboxylated. [10][11]
Caption: The Reissert indole synthesis workflow.
Advantages:
-
Well-established: A long-standing method with a considerable body of literature.
-
Provides Indole-2-carboxylic Acids: Directly yields indole-2-carboxylic acids, which are valuable synthetic intermediates. [11] Disadvantages:
-
Harsher Conditions: Often requires stronger bases and more forcing conditions for the initial condensation compared to the Leimgruber-Batcho synthesis.
-
Lower Yields for Some Substrates: Yields can be variable depending on the substrate.
Experimental Protocol (General): [10][11] Step 1: Condensation
-
Prepare a solution of potassium ethoxide in anhydrous ethanol.
-
Add a solution of the o-nitrotoluene and diethyl oxalate to the base at room temperature.
-
Stir the mixture for several hours, during which a precipitate of the potassium salt of the pyruvate may form.
-
Isolate the salt and hydrolyze it with acid to obtain the o-nitrophenylpyruvic acid or its ester.
Step 2: Reductive Cyclization and Decarboxylation
-
Dissolve the pyruvate derivative in a solvent such as acetic acid.
-
Add zinc dust portion-wise to effect the reduction and cyclization.
-
After the reaction is complete, isolate the indole-2-carboxylic acid.
-
Heat the indole-2-carboxylic acid above its melting point to induce decarboxylation and obtain the indole.
Strategic Comparison of Indole Syntheses
Table 2: Comparison of Leimgruber-Batcho and Reissert Indole Syntheses
| Feature | Leimgruber-Batcho Synthesis | Reissert Synthesis |
| Key Reagents | Formamide acetal, secondary amine, reducing agent. [7] | Diethyl oxalate, strong base, reducing agent. [10] |
| Reaction Conditions | Generally milder, especially the reduction step. [7][8] | Often requires strong base and harsher conditions. [11] |
| Intermediate | β-Amino-o-nitrostyrene. [7] | o-Nitrophenylpyruvate. [10] |
| Initial Product | Indole (often C2/C3-unsubstituted). [9] | Indole-2-carboxylic acid. [11] |
| Versatility & Yield | Highly versatile with generally good to excellent yields. [9][8] | Good for certain substrates but can have variable yields. |
| Key Advantage | Excellent for C2/C3-unsubstituted indoles and mild conditions. [9] | Direct access to indole-2-carboxylic acids. [11] |
Conclusion and Recommendations
While this compound is a potent reagent for specialized applications, particularly in medicinal chemistry, more common and cost-effective alternatives are available for many synthetic transformations.
-
For reactions requiring a highly activated methylene group, Meldrum's acid is a superior general-purpose alternative. Its high acidity allows for reactions under mild conditions, often leading to higher yields and shorter reaction times compared to other malonate derivatives. [1]
-
For the synthesis of indoles, the Leimgruber-Batcho synthesis offers a more versatile and often higher-yielding strategic alternative to a pathway that might involve the dinitrophenyl malonate. Its mild conditions and suitability for producing C2/C3-unsubstituted indoles make it a preferred method in many modern synthetic applications. [7][9]The Reissert synthesis remains a valuable tool, especially when the target is an indole-2-carboxylic acid. [11] The choice of reagent or synthetic strategy should be guided by the specific target molecule, the desired substitution pattern, and the tolerance of functional groups to the reaction conditions. This guide provides the foundational data and protocols to assist researchers in navigating these choices effectively.
References
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Wikipedia. (n.d.). Leimgruber–Batcho indole synthesis. [Link]
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Adnan, A. I., Pungot, N. H., & Ash'ari, N. A. N. (2021). A Convenient Synthesis of 5-Arylidene Meldrum's Acid Derivatives via Knoevenagel Condensation. UiTM Institutional Repository. [Link]
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Wikipedia. (n.d.). Reissert indole synthesis. [Link]
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Cunha, S., & de Santana, L. L. B. (2012). Condensação de Knoevenagel de aldeídos aromáticos com o ácido de Meldrum em água: uma aula experimental de Química Orgânica Verde. Química Nova, 35(8), 1681-1685. [Link]
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ResearchGate. (n.d.). Knoevenagel condensation of aromatic aldehydes with Meldrum's acid in water: an experimental class on Green Organic Chemistry. [Link]
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ResearchGate. (n.d.). (PDF) Reissert Indole Synthesis. [Link]
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Dabiri, M., et al. (2011). Condensation of Meldrum's acid with aromatic aldehydes in EAN. ResearchGate. [Link]
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Name-Reaction.com. (n.d.). Reissert Indole Synthesis. [Link]
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- Nakamura, S., et al. (1999). Rationale for the acidity of Meldrum's acid. Consistent relation of C-H acidities to the properties of localized reactive orbital. Journal of the American Chemical Society, 121(1), 122-132.
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Chemiz. (2024, December 13). Leimgruber–Batcho Indole Synthesis. YouTube. [Link]
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Prof. K. R. Desai. (2018, December 18). Methods of indole synthesis Part I, Reissert, Batcho-Leimgruber, Madelung indole synthesis,. YouTube. [Link]
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Adnan, A. I., et al. (2021). A Convenient Synthesis of 5-Arylidene Meldrum's Acid Derivatives via Knoevenagel Condensation. UiTM Journal. [Link]
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Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. [Link]
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- Wang, X., et al. (2001). New Insight on the Origin of the Unusual Acidity of Meldrum's Acid from ab Initio and Combined QM/MM Simulation Study. Journal of the American Chemical Society, 123(47), 11843-11851.
- Kumar, A., et al. (2024). Streamlined Synthesis: Enhancing The Leimgruber-batcho Indole Route For One-pot Tandem Production Of 2,3-unsubstituted Indoles.
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Organic-Chemistry.org. (2010, May 8). Indoles Synthesis. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of indoles. [Link]
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ResearchGate. (n.d.). (PDF) Reaction of Meldrum's Acid with an Aminomethylating Agent and Nitroalkanes. [Link]
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PubChem. (n.d.). Dimethyl 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-(2,4-dinitrophenyl)malonate. [Link]
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MDPI. (n.d.). 2,4-Dinitrophenol as an Uncoupler Augments the Anthracyclines Toxicity against Prostate Cancer Cells. [Link]
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ResearchGate. (n.d.). Degradation pathway of 2,4-dinitrophenol (DNP), and.... [Link]
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PubChem. (n.d.). Dimethyl 2-(2-nitrobenzylidene)malonate. [Link]
- Mepschen, D., et al. (2003). The NprA nitroreductase required for 2,4-dinitrophenol reduction in Rhodobacter capsulatus is a dihydropteridine reductase. Journal of Bacteriology, 185(13), 3848-3855.
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A Comparative Guide to the Kinetic Analysis of Nucleophilic Aromatic Substitution Involving Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate
This guide provides a comprehensive examination of the kinetic studies of reactions involving Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate, a highly activated aromatic substrate. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the mechanistic nuances of Nucleophilic Aromatic Substitution (SNAr), offers a comparative analysis against classical substrates, and provides detailed, field-proven experimental protocols for kinetic analysis.
Introduction: The Significance of Activated Aryl Malonates in Kinetic Studies
Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction in organic synthesis, crucial for the construction of complex molecules in pharmaceuticals, agrochemicals, and materials science.[1] The kinetics of these reactions—how fast they proceed—are dictated by the intricate interplay of substrate structure, nucleophile strength, leaving group ability, and solvent effects. Understanding these kinetics is paramount for reaction optimization, mechanistic elucidation, and the rational design of new synthetic pathways.
This compound (DM-MDNPM) serves as a fascinating and instructive substrate for such studies. Its structure features a benzene ring "activated" by two powerful electron-withdrawing nitro groups, which are essential for stabilizing the negatively charged intermediate that is characteristic of many SNAr reactions.[2] The presence of both a methyl group and a dimethyl malonate moiety on the ring allows for a nuanced investigation into how additional substituents—one weakly electron-donating and one with potential for secondary reactions—modulate the substrate's reactivity compared to simpler, canonical SNAr substrates.
This guide will explore the synthesis of DM-MDNPM, dissect the theoretical underpinnings of its reactivity, compare its kinetic profile with benchmark compounds, and provide a robust protocol for its experimental analysis using stopped-flow spectrophotometry.
Synthesis and Characterization of the Target Substrate
The preparation of DM-MDNPM is most practicably achieved via a classic SNAr reaction, where the carbon-halogen bond of an activated aryl halide is displaced by the enolate of dimethyl malonate. The synthesis of a similar compound, diethyl 2-ethyl-2-(4-nitrophenyl)malonate, provides a reliable template for this procedure.[3]
The proposed synthetic route involves the reaction of 1-chloro-5-methyl-2,4-dinitrobenzene with the sodium salt of dimethyl malonate, generated in situ using a strong base like sodium hydride in an aprotic polar solvent such as N,N-dimethylformamide (DMF).
Caption: Proposed synthesis of the target substrate via nucleophilic aromatic substitution.
Mechanistic Framework: The Stepwise vs. Concerted SNAr Debate
The textbook mechanism for SNAr reactions proceeds via a two-step addition-elimination pathway.[2]
-
Addition: The nucleophile attacks the carbon atom bearing the leaving group. This is typically the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[4] The aromaticity of the ring is temporarily broken in this step.
-
Elimination: The leaving group departs, restoring the aromaticity of the ring and forming the final product.
The stability of the Meisenheimer complex is critical; strongly electron-withdrawing groups (like -NO₂) at the ortho and para positions are necessary to delocalize the negative charge and lower the activation energy of the first step.[4]
Caption: Energy profile of the classical two-step Addition-Elimination SNAr mechanism.
However, recent compelling computational and experimental evidence, including kinetic isotope effect (KIE) studies, suggests that many reactions previously assumed to be stepwise are, in fact, concerted .[1][5] In a concerted SNAr mechanism, the bond to the nucleophile forms simultaneously as the bond to the leaving group breaks, avoiding the formation of a discrete Meisenheimer intermediate. These concerted pathways are more common than once thought, particularly for heterocyclic substrates or when the leaving group is highly effective.[5][6]
Comparative Kinetic Analysis: DM-MDNPM vs. Benchmark Substrates
To understand the reactivity of DM-MDNPM, we compare its expected kinetic performance against a widely studied benchmark: 1-chloro-2,4-dinitrobenzene (CDNB) . The primary reaction to be studied is the substitution of a leaving group by a common nucleophile, such as piperidine, in a polar aprotic solvent.
| Substrate | Substituents | Expected Electronic Effect | Predicted Relative Rate (krel) | Rationale |
| CDNB | 2,4-dinitro | Reference (strongly activating) | 1.00 | The canonical substrate for SNAr kinetic studies. |
| DM-MDNPM | 2,4-dinitro, 5-methyl | Methyl group is weakly electron-donating | ~0.8 - 0.9 | The electron-donating character of the methyl group slightly destabilizes the negative charge in the transition state, modestly reducing the reaction rate compared to CDNB.[7] |
| 1-fluoro-2,4-dinitrobenzene (FDNB) | 2,4-dinitro | Fluorine is a better leaving group in SNAr | >1000 | In SNAr, the rate-determining step is the initial attack. The high electronegativity of fluorine makes the attached carbon more electrophilic, dramatically accelerating the reaction.[4] |
Causality Behind the Comparison:
-
Electronic Effects: The methyl group on DM-MDNPM is positioned meta to the nitro groups but ortho/para to the site of nucleophilic attack (assuming the malonate group is displaced, which is less likely than displacing a halide in its synthesis precursor). If we consider the kinetics of reaction at the aryl halide precursor, the methyl group's electron-donating nature slightly counteracts the activating effect of the nitro groups, thus a slightly slower rate than the unsubstituted CDNB is predicted.[7]
-
Leaving Group Ability: The comparison with FDNB highlights a key principle of SNAr kinetics: the reaction rate is often independent of the carbon-leaving group bond strength. The rate-determining step is the nucleophilic attack, so a more electronegative atom (F vs. Cl) that enhances the electrophilicity of the carbon center accelerates the reaction, even though the C-F bond is stronger than the C-Cl bond.[4]
Experimental Protocol: Kinetic Analysis via Stopped-Flow Spectrophotometry
To measure the rapid kinetics of SNAr reactions involving highly activated substrates like DM-MDNPM, stopped-flow spectrophotometry is the technique of choice.[8] This method allows for the rapid mixing of two reactant solutions and the subsequent monitoring of changes in absorbance on a millisecond timescale.[9][10] The dinitrophenyl moiety is an excellent chromophore, making UV-Vis detection ideal.[11]
Objective:
To determine the second-order rate constant for the reaction of this compound with a nucleophile (e.g., piperidine) in acetonitrile at 25°C.
Materials:
-
Stopped-flow spectrophotometer system (e.g., Applied Photophysics SX20 or similar)[9]
-
UV-Vis detector with photodiode array or photomultiplier tube
-
Temperature-controlled cell holder
-
This compound (DM-MDNPM) stock solution in dry acetonitrile (e.g., 0.1 mM)
-
Piperidine stock solutions in dry acetonitrile at various concentrations (e.g., 2 mM to 10 mM)
-
Dry acetonitrile (solvent)
Experimental Workflow Diagram:
Caption: Workflow for a stopped-flow kinetic experiment.
Step-by-Step Methodology:
-
System Preparation:
-
Sample Loading:
-
Load the DM-MDNPM stock solution (0.1 mM) into Syringe 1.
-
Load the lowest concentration piperidine solution (e.g., 2 mM) into Syringe 2. Ensure no air bubbles are present in the syringes.[12]
-
-
Establishing Pseudo-First-Order Conditions:
-
Causality: The concentration of piperidine ([Nu]) is kept at least 20-fold higher than the concentration of the substrate ([S]). This ensures that the concentration of the nucleophile remains effectively constant throughout the reaction. Under these conditions, the reaction rate depends only on the concentration of the substrate, and the observed kinetics will follow a first-order rate law. The observed rate constant, kobs, is given by kobs = k₂[Nu], where k₂ is the true second-order rate constant.
-
-
Data Acquisition:
-
Determine the wavelength of maximum absorbance (λmax) for the reaction product by acquiring a full spectrum after the reaction has gone to completion.
-
Set the detector to monitor the change in absorbance at this λmax over time.
-
Initiate a "push" to rapidly mix the contents of the two syringes into the observation cell. Data collection is triggered automatically as the flow stops.[8]
-
Collect data for a duration sufficient to observe at least 5-6 half-lives of the reaction.
-
Perform 5-10 replicate shots for each concentration to ensure reproducibility and average the kinetic traces.[9]
-
-
Data Analysis:
-
Fit the averaged absorbance vs. time curve for each piperidine concentration to a single exponential function: A(t) = A∞ + (A₀ - A∞)e-kobst, where A(t) is the absorbance at time t, A₀ is the initial absorbance, A∞ is the final absorbance, and kobs is the pseudo-first-order rate constant.
-
Plot the calculated kobs values against the corresponding piperidine concentrations.
-
Perform a linear regression on the plot of kobs vs. [Piperidine]. The slope of this line is the second-order rate constant, k₂. The y-intercept should be close to zero, which serves as a self-validating check on the experimental design.
-
Conclusion
This compound is an exemplary substrate for advanced kinetic studies of nucleophilic aromatic substitution. Its structure, featuring strong activating groups modulated by a weakly deactivating substituent, provides a platform for exploring the subtle electronic effects that govern SNAr reactivity. By comparing its kinetic profile to benchmark compounds like CDNB and employing powerful techniques such as stopped-flow spectrophotometry, researchers can gain deep insights into reaction mechanisms, including the ongoing discourse between stepwise and concerted pathways. The protocols and comparative data presented in this guide offer a robust framework for designing and executing rigorous kinetic experiments, ultimately enabling the precise control and optimization of these vital synthetic transformations.
References
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Applied Photophysics. (2014). How to use the SX20 Stopped Flow Spectrometer for fluorescence kinetics experiments. [Online] Available at: [Link]
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University of Pennsylvania. (n.d.). Expt 9: Stopped-flow Kinetics. [Online] Available at: [Link]
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Biro, F. N., & Zhai, J. (2010). Application of Stopped-flow Kinetics Methods to Investigate the Mechanism of Action of a DNA Repair Protein. Journal of Visualized Experiments, (37), 1853. Available at: [Link]
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Concordia University. (n.d.). Stop-Flow Kinetics. [Online] Available at: [Link]
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Nakasone, K., et al. (n.d.). Kinetic Analysis of Redox-active Aromatic Compounds Using Confinement Effects. Chemistry Letters, Oxford Academic. Available at: [Link]
- El Guesmi, A., et al. (2010). Activation of the aromatic system by the SO2CF3 group: Kinetics study and structure-reactivity relationships. International Journal of Chemical Kinetics, 42(4), 203-210.
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Podkościelna, B., & Podgórski, A. (2021). Comprehensive Studies of Adsorption Equilibrium and Kinetics for Selected Aromatic Organic Compounds on Activated Carbon. Materials, 14(21), 6591. Available at: [Link]
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Applied Analytics. (n.d.). Application Note AN-007: Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). Available at: [Link]
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Michigan State University. (n.d.). Aromatic Reactivity. [Online] Available at: [Link]
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Smith, A. M., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(38), 12041-12048. Available at: [Link]
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PASCO Scientific. (2022). Spectrometry: UV-Vis Analysis of Saturated Hydrocarbons. [Online Video]. Available at: [Link]
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- Ben Hadj M'barek, A., et al. (2018). KINETIC STUDY BY UV SPECTROPHOTOMETRY OF ISOPROCARB DEGRADATION IN AQUEOUS MEDIUM. International Journal of Research and Analytical Reviews, 5(3).
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PrepChem. (n.d.). Synthesis of diethyl 2-ethyl-2-(4-nitrophenyl)malonate. Available at: [Link]
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Sigman, M. S., & Harper, K. C. (2018). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. ACS Central Science, 4(7), 799-800. Available at: [Link]
- Stankovičová, H., et al. (2023). Application of UV–VIS spectrophotometry for chemical analysis. Journal of Applied Spectroscopy.
- Madhusudhan, G., et al. (2011).
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Lee, E., et al. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Nature, 540(7631), 84-88. Available at: [Link]
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- Williams, A. (2019). Concerted Nucleophilic Aromatic Substitution Reactions.
- Williams, A. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie, 131(47), 16518-16532.
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LibreTexts Chemistry. (2022). 16.7: Nucleophilic Aromatic Substitution. [Online] Available at: [Link]
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Kappe, C. O., & Falsone, S. F. (2012). Malonates in Cyclocondensation Reactions. Molecules, 17(7), 8338-8376. Available at: [Link]
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Wizzbang Chemistry. (2021). Nucleophilic Aromatic Substitution (SnAr). Synthesis of 2,4-Dinitrophenylaniline. [Online Video]. Available at: [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Online] Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate
As laboratory professionals, our responsibility extends beyond discovery and innovation to ensuring the safety of ourselves, our colleagues, and the environment. The handling and disposal of highly reactive and toxic compounds are paramount to this mission. This guide provides a comprehensive, step-by-step protocol for the proper management and disposal of Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate, a compound whose structure demands rigorous safety precautions due to its dinitrophenyl functionality. The procedures outlined here are designed to be a self-validating system, grounded in established chemical safety principles and regulatory standards.
Core Hazard Assessment & Chemical Profile
Understanding the inherent risks of a chemical is the foundation of its safe handling. This compound combines the characteristics of a malonic ester with the hazards of an aromatic nitro compound. The dinitrophenyl group is the primary driver of its hazardous nature. Aromatic compounds with multiple nitro groups are known for their explosive potential, especially when dry, subjected to heat, or mixed with bases.[1][2] The thermal decomposition of such compounds can release toxic nitrogen oxides.[2][3]
| Property | Data | Source |
| Chemical Name | This compound | N/A |
| Synonyms | N/A | N/A |
| Molecular Formula | C₁₂H₁₂N₂O₈ | N/A |
| Primary Hazards | Potential explosion hazard (shock, friction, heat), Toxic, Skin Irritant, Serious Eye Irritant. | [1][2][4] |
| Incompatibilities | Strong bases, Strong oxidizing agents, Acids, Reducing agents, Heat, Sparks, Open flames. | [1][5] |
| Hazardous Decomposition | Produces toxic fumes of nitrogen oxides and carbon oxides when heated to decomposition. | [2][3] |
Mandatory Personal Protective Equipment (PPE)
A robust PPE protocol is non-negotiable when handling this compound. The minimum required PPE is designed to prevent dermal, ocular, and respiratory exposure.
-
Hand Protection: Chemically resistant gloves (e.g., Butyl rubber or Nitrile). Gloves must be inspected before use and disposed of after contamination in accordance with laboratory best practices.[4]
-
Eye Protection: Safety glasses with side shields or, preferably, chemical safety goggles. A face shield should be worn if there is a splash risk.[4]
-
Body Protection: A flame-retardant laboratory coat. A chemical-resistant apron is recommended for handling larger quantities or during waste consolidation.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors.[6] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is mandatory.
Step-by-Step Spill Management Protocol
Immediate and correct response to a spill is critical to prevent escalation.
Guiding Principle: Avoid any actions that could create dust or generate heat. Do not use combustible materials like paper towels for the initial absorption of a large spill.
Procedure for a Small Spill (<5 grams):
-
Alert & Isolate: Alert personnel in the immediate area. Ensure the spill area is well-ventilated, preferably within a fume hood.
-
Don PPE: Wear the full PPE detailed in Section 2.
-
Absorb: Gently cover the spill with an inert, non-combustible absorbent material such as sand, diatomaceous earth, or a universal binding agent.[7]
-
Collect: Carefully sweep the absorbed material into a designated, labeled hazardous waste container. Use non-sparking tools.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by a thorough wash with soap and water. All cleaning materials are considered hazardous waste.
-
Dispose: All contaminated materials, including gloves and wipes, must be placed in the sealed hazardous waste container for proper disposal.[4]
Procedure for a Large Spill (>5 grams):
-
EVACUATE: Immediately evacuate the area.
-
ALERT: Alert your institution's Environmental Health & Safety (EHS) department and follow their emergency procedures.
-
SECURE: If safe to do so, close the door to the area and post a warning sign.
-
DO NOT attempt to clean up a large spill without specialized training and equipment.
Waste Stream Management: Segregation and Disposal
Proper disposal begins with correct waste segregation at the point of generation. Due to its reactivity and toxicity, this compound is classified as a hazardous waste.
Disposal Decision Workflow
Caption: Decision tree for managing dinitrophenylmalonate waste streams.
Step-by-Step Disposal Protocol:
-
Waste Classification: This compound should be treated as both a reactive (EPA hazardous waste code D003) and toxic hazardous waste. Wastes from the manufacturing of organic chemicals are often classified as K-listed wastes under RCRA.[8]
-
Container Selection: Use a designated, leak-proof, and sealable container compatible with the waste. The container must be clearly labeled as "Hazardous Waste" and list the full chemical name.
-
Gross Contamination: All solid residues, un-used product, and heavily contaminated materials must be collected directly into the hazardous waste container.
-
Trace Contamination:
-
Empty Containers: "Empty" containers that held the compound are not truly empty. They must be triple-rinsed with a suitable solvent (e.g., acetone). This rinsate is considered hazardous waste and must be collected in a separate, labeled hazardous waste container for liquids.
-
Contaminated Items: All disposable items that have come into contact with the compound (gloves, weigh boats, absorbent pads, wipes) must be collected in the solid hazardous waste container.[4]
-
-
Storage: Store the sealed hazardous waste container in a cool, dry, well-ventilated area away from incompatible materials, heat, and ignition sources.[5][7] Storage should be in a designated satellite accumulation area.
-
Final Disposal: The ultimate disposal of this waste must be handled by a licensed hazardous waste disposal company. The standard and most effective method for destroying such organic compounds is high-temperature incineration.[9][10] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [5][7]
Decontamination of Laboratory Equipment
Thorough decontamination of non-disposable equipment like glassware and magnetic stir bars is essential for safety and to prevent cross-contamination.
-
Initial Rinse: Carefully rinse the equipment with a small amount of an appropriate solvent (e.g., acetone) to dissolve any residue. Perform this rinse in a fume hood. Collect this initial rinsate as liquid hazardous waste.[11]
-
Second Rinse: Repeat the solvent rinse. This second rinsate should also be collected as hazardous waste.
-
Wash: After the solvent rinses, the equipment can be washed using standard laboratory detergent and warm water.[11][12]
-
Final Rinse: Rinse thoroughly with deionized water.
-
Drying: Allow the equipment to air dry completely or dry in an oven, as appropriate for the item.
Emergency Exposure Procedures
In the event of accidental exposure, immediate action is critical.
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4][5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[4] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[13] Seek immediate medical attention.
By adhering to these rigorous protocols, researchers can effectively mitigate the risks associated with this compound, ensuring a safe laboratory environment and responsible chemical stewardship.
References
-
Non-isothermal kinetic analysis of thermal decomposition of 2, 4-dinitrophenylhydrazine. Journal of Thermal Analysis and Calorimetry. [Link]
-
Exploring the thermal decomposition and detonation mechanisms of 2,4-dinitroanisole by TG-FTIR-MS and molecular simulations. National Institutes of Health (PMC). [Link]
-
Study of the thermal decomposition of dinitrophenyl N,N-dialkyldithiocarbamates and related compounds. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Safety Data Sheet: Dimethyl malonate. Carl ROTH. [Link]
-
Dimethyl Malonate MSDS. Harper College. [Link]
-
2,4-Dinitrophenol - Wikipedia. Wikipedia. [Link]
-
Guide to Decontaminating Lab Equipment: From Cleaning to Sterilization. American Instrument Exchange. [Link]
-
Laboratory Decontamination. University of Central Florida. [Link]
-
Laboratory Equipment Decontamination Procedures. Wayne State University. [Link]
-
IBC GUIDELINE: Decontamination of laboratory equipment... Texas A&M University-Commerce. [Link]
-
A Quick Guide to Lab Equipment Decontamination. Microlit. [Link]
-
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency. [Link]
-
Spectroscopic and thermal studies on the decomposition of l,3,5-triamino-2,4,6-trinitrobenzene (TATB). Semantic Scholar. [Link]
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency. [Link]
-
2,4-DINITROPHENOL HAZARD SUMMARY. NJ.gov. [Link]
-
Organic Nitro Compounds Waste Compatibility. CP Lab Safety. [Link]
-
Industrial wastewater treatment - Wikipedia. Wikipedia. [Link]
-
Requirements for Pesticide Disposal. U.S. Environmental Protection Agency. [Link]
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Navigating the Synthesis of Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate: A Guide to Safe Handling and Disposal
For Immediate Use by Laboratory Professionals
The synthesis and application of novel chemical entities are cornerstones of drug discovery and development. Among these, Dimethyl 2-(5-methyl-2,4-dinitrophenyl)malonate presents a unique combination of chemical functionalities that, while promising for research, necessitates a rigorous and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of researchers and the integrity of your work.
I. Personal Protective Equipment (PPE): Your First Line of Defense
Given the potential for severe health effects from dinitrophenyl compounds, including nausea, dizziness, and long-term damage to the central nervous and cardiovascular systems, a comprehensive PPE strategy is non-negotiable.[1][5] The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required Protection | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Protects against splashes and potential projectiles. Standard safety glasses are insufficient. |
| Skin | Chemical-resistant gloves (Butyl rubber or Silver Shield®/4H®) and a lab coat. For larger quantities or increased risk of splashing, chemical-resistant coveralls are recommended. | Prevents skin contact, which can cause severe burns and irritation.[2] Nitrated organic compounds can be absorbed through the skin. |
| Respiratory | A NIOSH-approved respirator with organic vapor cartridges | Should be used when handling the substance outside of a certified chemical fume hood, or if there is a risk of aerosolization. |
II. Operational Plan: From Benchtop to Waste Stream
A systematic approach to handling this compound is critical to mitigating risks. The following workflow diagram and procedural steps outline a safe operational plan.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Always work within a certified chemical fume hood to minimize inhalation exposure.
-
Before starting, ensure an eyewash station and safety shower are readily accessible.[2]
-
Assemble all necessary equipment, including glassware, stir bars, and reagents.
-
Don all required PPE as outlined in the table above.
-
-
Handling and Use:
-
When weighing and transferring the solid compound, do so carefully to avoid creating dust.
-
Given the explosive potential of related dinitrophenyl compounds when dry, avoid heating the solid material or subjecting it to friction or shock.[1][2]
-
If the compound is in solution, be mindful of the flammability of the solvent.
-
Keep containers tightly closed when not in use.[1]
-
-
Spill Cleanup:
-
In the event of a small spill, evacuate the immediate area and alert your supervisor.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a sealed, labeled hazardous waste container.
-
For larger spills, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department immediately.
-
III. Disposal Plan: Responsible Stewardship
Proper disposal is a critical final step in the safe handling of this compound. Improper disposal can lead to environmental contamination and pose a risk to others.
Waste Characterization and Segregation:
-
Solid Waste: Any solid this compound, contaminated absorbent materials, and disposable labware (e.g., weigh boats, gloves) must be collected as hazardous waste.
-
Liquid Waste: Solutions containing the compound and solvents used for cleaning glassware should be collected in a separate, clearly labeled hazardous waste container.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
Disposal Procedure:
-
All waste containing this compound must be treated as hazardous waste.
-
Solid waste should be placed in a durable, leak-proof container with a liner.[1]
-
Liquid waste containers should be compatible with the solvents used and should not be filled to more than 80% capacity.
-
All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste."
-
Store waste containers in a designated satellite accumulation area until they are collected by your institution's EHS department.
-
Never dispose of this compound down the drain or in the regular trash.
By adhering to these guidelines, you can confidently and safely work with this compound, ensuring a secure laboratory environment for yourself and your colleagues.
IV. References
-
Amherst College. (2019, December 9). STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH 2,4-DINITROPHENOL AT AMHERST COLLEGE.
-
National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for Dinitrophenols - NCBI Bookshelf. National Institutes of Health.
-
Santa Cruz Biotechnology. (n.d.). This compound.
-
Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Dinitrophenols.
-
ResearchGate. (n.d.). Biological effect and the toxicity mechanisms of some dinitrophenyl ethers.
-
New Jersey Department of Health. (n.d.). Common Name: 2,4-DINITROPHENOL HAZARD SUMMARY.
-
Centers for Disease Control and Prevention. (n.d.). TOXICOLOGICAL PROFILE FOR DINITROPHENOLS.
-
University of Georgia. (n.d.). 2-4-dinitrophenylhydrazine-119-26-6.
-
Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
-
Carl ROTH. (n.d.). Safety Data Sheet: Dimethyl malonate.
-
Fisher Scientific. (n.d.). SAFETY DATA SHEET.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
